molecular formula C4H13BO2Si B1354137 ((Trimethylsilyl)methyl)boronic acid CAS No. 74213-41-5

((Trimethylsilyl)methyl)boronic acid

Cat. No.: B1354137
CAS No.: 74213-41-5
M. Wt: 132.04 g/mol
InChI Key: KYWLLEMZUONDCC-UHFFFAOYSA-N
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Description

((Trimethylsilyl)methyl)boronic acid is a useful research compound. Its molecular formula is C4H13BO2Si and its molecular weight is 132.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethylsilylmethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13BO2Si/c1-8(2,3)4-5(6)7/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWLLEMZUONDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463621
Record name ((Trimethylsilyl)methyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74213-41-5
Record name ((Trimethylsilyl)methyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Unique Standing of a Silylated Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to ((Trimethylsilyl)methyl)boronic acid: Synthesis, Properties, and Applications

In the expansive landscape of synthetic organic chemistry, organoboron compounds have established themselves as indispensable tools, largely due to their versatility, stability, and the transformative power of the Suzuki-Miyaura cross-coupling reaction.[1][2] Boronic acids, with their general structure R-B(OH)₂, serve as cornerstone building blocks for constructing complex molecular architectures.[1] This guide focuses on a particularly intriguing member of this family: this compound.

The presence of the trimethylsilyl (TMS) moiety adjacent to the carbon-boron bond introduces unique steric and electronic properties not found in simple alkyl boronic acids.[3] This modification influences the compound's reactivity, stability, and utility, making it a valuable reagent for specialized applications in medicinal chemistry, materials science, and beyond. As a Senior Application Scientist, this guide aims to provide a comprehensive, field-proven perspective on the synthesis, core chemical properties, and strategic applications of this unique reagent, moving beyond simple protocols to explain the fundamental causality behind its utility.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.

PropertyValueReference(s)
CAS Number 74213-41-5[3][4][5]
Molecular Formula C₄H₁₃BO₂Si[3][5][6]
Molecular Weight 132.04 g/mol [3][5]
SMILES C(C)CB(O)O[5][7]
Storage Sealed in dry, store in freezer, under -20°C[7]

Note: Boiling point data is not consistently reported for this compound under standard conditions.

  • ¹H NMR: Expected signals would include a singlet for the nine equivalent protons of the trimethylsilyl group and a singlet for the two protons of the methylene group adjacent to both silicon and boron.

  • ¹³C NMR: Distinct signals for the methyl carbons of the TMS group and the methylene carbon would be anticipated.

  • ¹¹B NMR: A broad signal characteristic of a tricoordinate boron species would be observed.[8]

Synthesis and Handling

The most direct and reliable formation of the C-B bond adjacent to a trimethylsilyl group is achieved through the reaction of organometallic reagents with boron electrophiles.[3]

Core Synthetic Strategy: Grignard Reagent-Mediated Borylation

The predominant synthetic route involves the preparation of a Grignard reagent, (trimethylsilyl)methylmagnesium chloride, which is subsequently reacted with a trialkyl borate ester. This method is reliable and scalable.[3][9] The choice of a trialkyl borate, such as trimethyl borate or triisopropyl borate, is crucial; the latter is often preferred to minimize competitive side reactions.[3]

SynthesisWorkflow start (Chloromethyl)trimethylsilane mg Magnesium Turnings (in ethereal solvent, e.g., THF) start->mg Reacts with grignard (Trimethylsilyl)methylmagnesium chloride (Grignard Reagent) mg->grignard Forms borate Trialkyl Borate (e.g., Triisopropyl borate) at -78 °C grignard->borate Reacts with complex Boronate Complex borate->complex Forms workup Acidic Workup (e.g., 10% HCl) complex->workup Quenched by final ((Trimethylsilyl)methyl)boronic acid workup->final Yields ester ((Trimethylsilyl)methyl)boronic acid ester hydrolysis Hydrolysis

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a representative methodology based on established procedures for forming carbon-boron bonds.[3][10]

Materials:

  • (Chloromethyl)trimethylsilane

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran[10]

  • Triisopropyl borate

  • 10% Hydrochloric acid

  • Anhydrous sodium sulfate

  • Hexanes or Pentane

Procedure:

  • Grignard Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of (chloromethyl)trimethylsilane (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the silane solution to the magnesium. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubbling.

  • Once initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.[10]

  • Cool the reaction mixture to room temperature.

  • Borylation: In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate (1.1 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent to the cold borate solution via cannula transfer. Maintain the temperature at -78 °C during the addition.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 10% hydrochloric acid until the pH is acidic (pH ~2).[10]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., water or hexane mixtures) to afford the final product.[10]

Handling and Stability: The Role of Boronic Esters

Boronic acids have a known propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[11] This equilibrium can complicate stoichiometry and characterization. For this reason, boronic acids are often converted to more stable and easily handled boronate esters, with the pinacol ester being the most common derivative.[3][12][13] These esters are generally more stable towards column chromatography and less susceptible to protodeboronation.[14][15]

BoronicAcidEquilibrium cluster_0 cluster_1 BoronicAcid {this compound | R-B(OH)₂} Boroxine {Boroxine (Trimer) | (R-BO)₃} BoronicAcid->Boroxine Dehydration PinacolEster {Pinacol Ester | R-B(pin)} BoronicAcid->PinacolEster Esterification PinacolEster->BoronicAcid Hydrolysis Pinacol + Pinacol Water - 3 H₂O

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle.[2][16] The reaction is valued for its mild conditions and high functional group tolerance.[16]

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R'-Pd(II)L₂-X OxAdd->PdII_Complex ArX R'-X (Aryl/Vinyl Halide) ArX->OxAdd Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate R'-Pd(II)L₂-R Transmetalation->PdII_Intermediate Boronate [R-B(OH)₃]⁻ (from Boronic Acid + Base) Boronate->Transmetalation RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product

The key transmetalation step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[15][16] Recent studies have highlighted the efficacy of using boronic esters with organic-soluble bases like potassium trimethylsilanolate (TMSOK) under anhydrous conditions.[17][18] This approach can dramatically increase reaction rates and yields by promoting a homogeneous reaction environment and preventing undesirable protodeboronation side reactions.[17][19]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with this compound pinacol ester.

Materials:

  • This compound pinacol ester

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd-PEPPSI-IPr)

  • Base (e.g., K₃PO₄ or TMSOK)[17]

  • Anhydrous solvent (e.g., Toluene, THF, or Dioxane)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 equivalent), this compound pinacol ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Research and Development

The unique structure of this compound makes it a strategic building block in several areas of chemical science.

  • Drug Development: Boronic acids are privileged structures in medicinal chemistry.[20] The first FDA-approved proteasome inhibitor for treating multiple myeloma, Bortezomib (Velcade), is a boronic acid derivative.[1][20] The silyl group in this compound can serve as a bioisostere for other groups or be used to modulate pharmacokinetic properties like lipophilicity and metabolic stability. Its derivatives are valuable in creating complex pharmaceuticals.

  • Materials Science: The compound can be incorporated into advanced materials, including polymers and nanomaterials. The silicon and boron elements can impart unique electronic or physical properties, enhancing the performance and stability of the final products.

  • Organic Synthesis: Beyond Suzuki coupling, the versatile C-B bond can participate in a range of other transformations, making it a versatile building block for constructing complex organic molecules.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.[21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[21]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[21][22]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated or under freezer conditions (-20 °C) to maintain stability.[7][21]

  • Incompatibilities: Avoid strong oxidizing agents.[21]

This guide provides a foundational, expert-driven overview of this compound. Its unique combination of a reactive boronic acid moiety and a stabilizing trimethylsilyl group ensures its continued relevance as a valuable tool for researchers pushing the boundaries of chemical synthesis and drug discovery.

References

  • This compound | C4H13BO2Si | CID 11367003. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.org. Retrieved January 18, 2026, from [Link]

  • 3-(Trimethylsilyl)phenylboronic acid. (n.d.). BU CyberSec Lab. Retrieved January 18, 2026, from [Link]

  • CAS NO. 74213-41-5 | this compound. (n.d.). Arctom. Retrieved January 18, 2026, from [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses, 97, 245-261. Retrieved January 18, 2026, from [Link]

  • SAFETY DATA SHEET. (2008, November 4). Thermo Fisher Scientific. Retrieved January 18, 2026, from [Link]

  • Experimental Details. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? (2015, July 26). ResearchGate. Retrieved January 18, 2026, from [Link]

  • .alpha.-Trimethylsilyl boronic esters. Pinacol lithio(trimethylsilyl)methaneboronate, homologation of boronic esters with [chloro(trimethylsilyl)methyl]lithium, and comparisons with some phosphorus and sulfur analogs. (1991). Organometallics. Retrieved January 18, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(19), 6333. Retrieved January 18, 2026, from [Link]

  • (Dimethylphenylsilyl)boronic acid pinacol ester. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters. (2020). ACS Catalysis, 10(1), 73-80. Retrieved January 18, 2026, from [Link]

  • boronic esters. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Pharmaceuticals, 13(9), 220. Retrieved January 18, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 9016-9034. Retrieved January 18, 2026, from [Link]

  • Boron-Based Crossed-Coupling Reactions. (n.d.). Denmark Group. Retrieved January 18, 2026, from [Link]

  • Organoboranes. 39. Convenient procedures for the preparation of methylboronic acid and trimethylboroxin. (1984). Organometallics, 3(9), 1390-1393. Retrieved January 18, 2026, from [Link]

  • Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. (2004). Synthesis, 2004(11), 1814-1820. Retrieved January 18, 2026, from [Link]

  • MIDA Boronates. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society, 140(12), 4401-4416. Retrieved January 18, 2026, from [Link]

  • Boronic Acid Shell-Crosslinked Dextran-b-PLA Micelles for Acid-Responsive Drug Delivery. (2022). Polymers, 14(16), 3290. Retrieved January 18, 2026, from [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. (2008). The Open Organic Chemistry Journal, 2, 63-66. Retrieved January 18, 2026, from [Link]

  • Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions. (1981). Synthesis, 1981(12), 999-1000. Retrieved January 18, 2026, from [Link]

  • Methylboronic Acid | CH5BO2 | CID 139377. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

((Trimethylsilyl)methyl)boronic acid: A Guide to Synthesis, Properties, and Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract and Introduction

((Trimethylsilyl)methyl)boronic acid, bearing the CAS number 74213-41-5, is a unique bifunctional reagent that occupies a strategic position in modern organic synthesis. It elegantly combines the versatile reactivity of a boronic acid with the distinct properties imparted by the α-trimethylsilyl group. This guide provides an in-depth technical overview intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the mechanistic nuances of its key reactions, and field-proven protocols that ensure successful application. The unique synergy between the boron and silicon moieties allows this reagent to serve not only as a partner in cross-coupling reactions but also as a stable precursor for generating α-silyl carbanions, pivotal intermediates in olefination chemistry.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Core Physicochemical Data

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 74213-41-5[1][2]
Molecular Formula C4H13BO2Si[1][3]
Molecular Weight 132.04 g/mol [1][4]
IUPAC Name This compound[2]
SMILES C(C)CB(O)O[1]
Typical Form White to off-white solid[5]
Storage Conditions Sealed in a dry environment, store in a freezer under -20°C.[4]
Safety, Handling, and Storage Protocols

As with all organoboron compounds, appropriate safety measures are paramount. Boronic acids, in general, can be irritating to the eyes, skin, and respiratory system.[6][7]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including a lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles.[7][8]

  • Ventilation: Conduct all manipulations within a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Handling: Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[6][8] Do not eat, drink, or smoke in the laboratory area.[6]

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, preferably in a freezer at temperatures below -20°C to maintain long-term stability.[4] Store under an inert atmosphere, as boronic acids can be sensitive to air.[8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.[6][8]

Synthesis of this compound

The most common and reliable method for synthesizing this compound involves the reaction of an organometallic reagent with a boron electrophile.[9] The Grignard reagent-mediated approach is particularly well-established.[10][11]

Mechanistic Rationale: The Grignard Approach

The synthesis hinges on the formation of a Grignard reagent, ((trimethylsilyl)methyl)magnesium halide, from the corresponding haloalkane. This powerful nucleophile then attacks a trialkoxyborane, typically trimethyl borate, which serves as the boron electrophile.[12] The resulting boronate ester intermediate is subsequently hydrolyzed under acidic conditions to yield the final boronic acid. The choice of a Grignard reagent over an organolithium is often strategic, as the magnesium-oxygen bond in the intermediate can be more stable, sometimes allowing for better control and isolation.[13]

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A (CH₃)₃SiCH₂Br (Chloromethyl)trimethylsilane C (CH₃)₃SiCH₂MgBr (Grignard Reagent) A->C Ether (e.g., THF) B Mg⁰ (Magnesium turnings) B->C E [(CH₃)₃SiCH₂B(OCH₃)₃]⁻ MgBr⁺ (Boronate Complex) C->E D B(OCH₃)₃ (Trimethyl borate) D->E G (CH₃)₃SiCH₂B(OH)₂ This compound E->G F H₃O⁺ (Aqueous Acid) F->G

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis via Grignard Reagent

This protocol is adapted from established methods for preparing boronic acids from Grignard reagents.[10][11][12]

Materials:

  • (Chloromethyl)trimethylsilane or (Bromomethyl)trimethylsilane

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • Anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran[10]

  • Trimethyl borate

  • Hydrochloric acid (e.g., 10% aqueous solution)[10]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexanes or other suitable recrystallization solvent

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a constant pressure addition funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure anhydrous conditions.

  • Grignard Initiation: To the flask, add magnesium turnings (1.1 equivalents) and a single crystal of iodine.

  • Reagent Addition: In the addition funnel, prepare a solution of (chloromethyl)trimethylsilane (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

  • Reaction Initiation: Gently warm the flask (a heat gun may be used cautiously) until the color of the iodine fades and bubbling is observed, indicating the initiation of the Grignard reaction. If initiation is sluggish, sonication can be applied.

  • Grignard Formation: Once the reaction is initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-3 hours to ensure complete formation of the Grignard reagent.[10]

  • Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of trimethyl borate (1.2 equivalents) in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below -60 °C.

  • Warm-up: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis (Work-up): Cool the flask in an ice bath and slowly quench the reaction by adding 10% aqueous hydrochloric acid until the pH is acidic (pH ~2).[10] Stir vigorously until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound as a white solid.

Core Applications and Mechanistic Insights

The utility of this reagent stems from its dual functionality, enabling its participation in two cornerstone reactions of organic synthesis: the Suzuki-Miyaura cross-coupling and the Peterson olefination.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, and this compound serves as a unique coupling partner.[14][15]

The standard Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[15] A key step is the transmetalation, where the organic group is transferred from boron to the palladium center. This step typically requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[15][16]

Recent advancements have highlighted the efficacy of using anhydrous conditions with boronic esters and a soluble organic base like potassium trimethylsilanolate (TMSOK).[14][17][18] This system offers several advantages:

  • Enhanced Rates: Anhydrous conditions prevent the competitive hydrolysis of the boronic ester, leading to faster and more efficient reactions.[18]

  • Homogeneity: TMSOK is soluble in organic solvents like THF, creating a homogeneous reaction mixture which can accelerate the reaction compared to heterogeneous systems using inorganic bases.[14][17]

  • Boronate Mechanism: Studies suggest that under these conditions, the reaction proceeds directly via a boronate intermediate without the need for prior hydrolysis, streamlining the catalytic cycle.[19][20]

The trimethylsilyl group in the reagent is generally stable to these conditions and does not interfere with the cross-coupling process.

Suzuki_Workflow cluster_workflow Suzuki-Miyaura Cross-Coupling Workflow Start Combine: - Aryl Halide (Ar-X) - ((TMS)CH₂)B(OH)₂ - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., TMSOK, K₂CO₃) - Anhydrous Solvent (e.g., THF, Dioxane) Reaction Heat under Inert Atmosphere (N₂ or Ar) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ar-CH₂-TMS (Coupled Product) Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 equivalent)

  • This compound (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or Potassium trimethylsilanolate (TMSOK, 1.5 equivalents)[17]

  • Anhydrous 1,4-dioxane or THF

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base (K₂CO₃).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Cooling and Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired (trimethylsilyl)methyl-aryl product.

The Peterson Olefination

While not a direct participant, this compound is an excellent and stable precursor to the α-silyl carbanions required for the Peterson olefination.[21][22] This reaction provides a powerful alternative to the Wittig reaction for converting aldehydes and ketones into alkenes.[13]

The boronic acid can be readily converted to an α-silyl organometallic reagent, such as (trimethylsilyl)methyllithium, via transmetalation with an organolithium reagent like n-BuLi. This α-silyl carbanion then acts as the key nucleophile in the Peterson olefination.[23]

The reaction proceeds in two stages:

  • Addition: The α-silyl carbanion adds to the carbonyl group of an aldehyde or ketone to form a β-hydroxysilane intermediate.[13][22] This intermediate is often stable enough to be isolated.

  • Elimination: The β-hydroxysilane is then subjected to elimination to form the alkene. The stereochemical outcome of the alkene (E or Z) is famously dependent on the conditions used for this elimination step.[22][23]

    • Basic Conditions (e.g., KH, NaH): Promotes a syn-elimination pathway.[22][23]

    • Acidic Conditions (e.g., H₂SO₄, AcOH): Promotes an anti-elimination pathway.[22][23]

This stereochemical dichotomy provides a high degree of control, allowing for the selective synthesis of either the E or Z alkene from the same β-hydroxysilane diastereomers.[13]

Peterson_Mechanism Start ((TMS)CH₂)B(OH)₂ Carbanion (TMS)CH₂⁻ Li⁺ (α-Silyl Carbanion) Start->Carbanion n-BuLi Adduct β-Hydroxysilane Intermediate Carbanion->Adduct Carbonyl R¹(C=O)R² (Aldehyde/Ketone) Carbonyl->Adduct Nucleophilic Addition Base Base (e.g., KH) Adduct->Base Acid Acid (e.g., H₂SO₄) Adduct->Acid Syn Syn-Elimination Base->Syn Anti Anti-Elimination Acid->Anti Z_Alkene Z-Alkene Syn->Z_Alkene E_Alkene E-Alkene Anti->E_Alkene

Caption: Stereodivergent pathways in the Peterson Olefination.

Step A: Generation of (trimethylsilyl)methyllithium This step should be performed with extreme care due to the pyrophoric nature of organolithium reagents.

  • To a solution of this compound (1.0 equivalent) in anhydrous diethyl ether at 0 °C under argon, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes before use in the next step.

Step B: Olefination of a Ketone

  • Addition: To a solution of the ketone (1.0 equivalent) in anhydrous diethyl ether at -78 °C, add the freshly prepared (trimethylsilyl)methyllithium solution from Step A dropwise.

  • Intermediate Formation: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate to yield the crude β-hydroxysilane. This intermediate can be purified at this stage if desired.

  • Elimination (Acidic Conditions for E-Alkene): Dissolve the crude β-hydroxysilane in a solvent like dichloromethane and add a catalytic amount of concentrated sulfuric acid. Stir at room temperature until the elimination is complete (monitor by TLC). Quench with saturated aqueous NaHCO₃, extract, dry, and concentrate. Purify by column chromatography to yield the E-alkene.[23]

  • Elimination (Basic Conditions for Z-Alkene): Dissolve the crude β-hydroxysilane in anhydrous THF and add potassium hydride (KH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir until the reaction is complete. Carefully quench with water, extract, dry, and concentrate. Purify by column chromatography to yield the Z-alkene.[23]

Troubleshooting and Field-Proven Insights

  • Grignard Synthesis: The initiation of the Grignard reaction is the most common failure point. Ensure all glassware is rigorously dried and that the magnesium surface is activated (a few drops of 1,2-dibromoethane can also be used as an initiator).

  • Protodeboronation: In Suzuki couplings, especially with sluggish substrates or prolonged reaction times, protodeboronation (loss of the B(OH)₂ group) can be a competing side reaction.[24] Using anhydrous conditions and efficient catalyst systems can minimize this.

  • Peterson Elimination: The elimination step can sometimes be slow. For the base-mediated elimination, ensuring a truly anhydrous THF and using a fresh, active hydride source (like KH) is critical for driving the reaction to completion.

Conclusion

This compound is a testament to the power of reagent design in modern synthetic chemistry. Its ability to act as both a stable, handleable source of the (trimethylsilyl)methyl unit for cross-coupling and as a precursor to a key olefination reagent makes it a valuable tool. By understanding the mechanistic principles that govern its reactivity, chemists can harness its full potential to construct complex molecular architectures with precision and control.

References

  • Guidechem. (n.d.). How can Methylboronic Acid be Prepared Safely and Efficiently?.
  • PubChem. (n.d.). (this compound.
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  • Arctom. (n.d.). CAS NO. 74213-41-5 | this compound.
  • Thermo Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
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  • TCI Chemicals. (n.d.). This compound|CAS 74213-41-5.
  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth. 2020, 97, 245-261.
  • BLD Pharm. (n.d.). 74213-41-5|this compound.
  • Organic Chemistry Portal. (n.d.). Peterson Olefination.
  • Thermo Fisher Scientific. (2025). 1-Methylindazole-6-boronic acid - SAFETY DATA SHEET.
  • Kassel, V., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.
  • NROChemistry. (n.d.). Peterson Olefination.
  • University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP.
  • ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?.
  • Sigma-Aldrich. (2025). Phenylboronic acid - SAFETY DATA SHEET.
  • IDEALS Repository. (n.d.). Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate.
  • Semantic Scholar. (1990). The Peterson Olefination Reaction.
  • ACS Publications. (n.d.). α-Trimethylsilyl boronic esters. Organometallics.
  • RSC Publishing. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Boronic Acid Synthesis with Trimethyl Borate for Suzuki Couplings.
  • PubMed. (2024). Mechanisms of Action of TMS in the Treatment of Depression.
  • PubMed Central (PMC). (n.d.). Cross-Coupling Reaction with Lithium Methyltriolborate.
  • Sigma-Aldrich. (2025). 4-(Diphenylamino)phenylboronic acid - SAFETY DATA SHEET.
  • Sci-Hub. (1995). A novel and efficient route to (E)-alk-1-enyl boronic acid derivatives from (E)-1-(trimethylsilyl)alk-1-enes and a formal Suzuki–Miyaura cross-coupling reaction starting with vinylsilanes. J. Chem. Soc., Chem. Commun.
  • Denmark Group. (n.d.). Boron-Based Crossed-Coupling Reactions.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • PubMed Central (PMC). (n.d.). Neuroimaging Mechanisms of Therapeutic Transcranial Magnetic Stimulation for Major Depressive Disorder.
  • National Institutes of Health (NIH). (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Frontiers. (2017). Mechanism of Action for rTMS: A Working Hypothesis Based on Animal Studies.
  • MDPI. (n.d.). Cellular and Molecular Mechanisms Underlying Transcranial Magnetic Stimulation: Experimental Data for Evaluating Changes in Nervous Tissue.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

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A Senior Application Scientist's Guide to ((Trimethylsilyl)methyl)boronic Acid: Synthesis, Properties, and Strategic Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: ((Trimethylsilyl)methyl)boronic acid

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, boronic acids have distinguished themselves as indispensable building blocks.[1] Their unique electronic structure, versatile reactivity, and general physiological compatibility have propelled them from chemical curiosities to the core of many synthetic strategies.[2][3] The approval of drugs like the proteasome inhibitor Bortezomib for multiple myeloma treatment underscored the therapeutic potential of the boronic acid moiety, demystifying earlier concerns about toxicity and sparking widespread interest in this compound class.[2][4]

This guide focuses on a particularly intriguing derivative: This compound . This molecule marries the well-established utility of the boronic acid group with the unique steric and electronic properties of a trimethylsilyl (TMS) moiety. This combination offers a unique tool for researchers and drug development professionals, providing a stable, yet reactive, building block for creating complex molecular architectures. We will explore the fundamental properties, synthesis, and strategic applications of this reagent, providing not just protocols, but the underlying scientific rationale—the causality—that informs its effective use in the laboratory.

Core Physicochemical Properties

A thorough understanding of a reagent begins with its fundamental properties. This compound is a stable, solid compound under standard conditions, though it is recommended to be stored in a freezer under dry conditions to ensure long-term integrity.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H13BO2Si[5][6][7][8][9]
Molecular Weight 132.04 g/mol [5][6][7]
CAS Number 74213-41-5[5][6][7][9]
Appearance White to off-white solid[10]
SMILES C(C)CB(O)O[5][6]
IUPAC Name (trimethylsilyl)methylboronic acid[9]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Nodes for atoms B [label="B", pos="0,0!"]; O1 [label="O", pos="-0.87,-0.5!"]; H1 [label="H", pos="-1.3,-0.9!"]; O2 [label="O", pos="0.87,-0.5!"]; H2 [label="H", pos="1.3,-0.9!"]; C1 [label="CH₂", pos="0,1.2!"]; Si [label="Si", pos="0,2.7!"]; C2 [label="CH₃", pos="-1.2,3.5!"]; C3 [label="CH₃", pos="0,4!"]; C4 [label="CH₃", pos="1.2,3.5!"];

// Edges for bonds B -- O1; O1 -- H1; B -- O2; O2 -- H2; B -- C1; C1 -- Si; Si -- C2; Si -- C3; Si -- C4; }

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of alkylboronic acids is a well-established field in organic chemistry. The most common and reliable methods involve the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a boron electrophile, typically a trialkyl borate.[11][12] This approach provides a direct and efficient route to the crucial carbon-boron bond.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a robust method for synthesizing this compound from (chloromethyl)trimethylsilane.

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of (chloromethyl)trimethylsilane (1.0 equivalent) in the anhydrous solvent to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • After the addition is complete, reflux the mixture gently for 1-2 hours to ensure complete formation of the Grignard reagent, ((trimethylsilyl)methyl)magnesium chloride.

Step 2: Borylation

  • In a separate flame-dried flask under nitrogen, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent from Step 1 to the cold trimethyl borate solution via cannula. Maintaining the low temperature is critical to prevent over-addition and side reactions.

  • Allow the reaction mixture to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature overnight.

Step 3: Hydrolysis and Workup

  • Cool the reaction mixture in an ice bath and slowly quench by adding cold, dilute hydrochloric acid (e.g., 1 M HCl). This hydrolyzes the intermediate boronate ester to the desired boronic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Causality and Self-Validation
  • Why use a Grignard Reagent? This organometallic species effectively reverses the polarity of the carbon atom attached to the silicon, transforming it from an electrophilic center (in the chloromethyl starting material) to a potent nucleophile capable of attacking the electrophilic boron atom of the trimethyl borate.[12]

  • Why -78 °C? The borylation step is highly exothermic. Low temperatures prevent the newly formed boronate ester from reacting with a second equivalent of the Grignard reagent, which would lead to the undesired trialkylborane byproduct. This temperature control is a key aspect of a self-validating protocol, ensuring high selectivity for the desired product.

  • Why Acidic Hydrolysis? The initial product of the borylation is a boronate ester. Acidic workup is required to hydrolyze the B-O-CH₃ bonds to the B-O-H bonds of the final boronic acid.

Caption: Synthetic workflow for this compound.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical research, valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[13][14][15] this compound serves as a valuable partner in these couplings, enabling the introduction of the (trimethylsilyl)methyl group into various molecular scaffolds.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling this compound with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equivalent)

  • This compound (1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DME)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and the base.

  • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.

  • Heat the reaction mixture (typically 80-100 °C) with vigorous stirring and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

The "Why": Understanding the Catalytic Cycle
  • Role of the Palladium Catalyst: The Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide, forming a Pd(II) intermediate.[15]

  • Role of the Base: The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[16] This boronate complex then transfers its organic group (the (trimethylsilyl)methyl moiety) to the Pd(II) center, displacing the halide.

  • Final Step: The cycle concludes with reductive elimination , where the two organic groups on the palladium complex couple to form the new C-C bond, regenerating the active Pd(0) catalyst.[15]

suzuki_cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Alkyl Ar-Pd(II)L₂-CH₂SiMe₃ TM->PdII_Alkyl RE Reductive Elimination PdII_Alkyl->RE RE->Pd0 Product Ar-CH₂SiMe₃ RE->Product ArX Ar-X ArX->OA Boronic Me₃SiCH₂B(OH)₂ + Base Boronic->TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Value in Drug Development

The incorporation of silicon into drug candidates is an increasingly popular strategy in medicinal chemistry. The trimethylsilyl group can act as a lipophilic isostere for a tert-butyl group, potentially improving metabolic stability and cell membrane permeability. The unique C-Si bond is generally stable in vivo but can be engineered to influence the pharmacokinetic profile of a lead compound.

The utility of this compound lies in its ability to introduce this valuable Si-containing fragment into complex molecules using the reliable and mild Suzuki-Miyaura coupling, making it a powerful tool for late-stage functionalization in drug discovery programs.[13]

Conclusion

This compound is more than just another reagent; it is a strategic tool for the modern synthetic and medicinal chemist. Its predictable synthesis and robust performance in one of chemistry's most powerful C-C bond-forming reactions make it highly valuable. By understanding the fundamental principles behind its synthesis and application, researchers can leverage its unique properties to accelerate the discovery and development of novel therapeutics.

References

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  • Kassel, V. M. et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. J. Am. Chem. Soc.2021 , 143(35), 13845–13853. [Link]

  • ResearchGate. Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? [Link]

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  • Matteson, D. S. et al. .alpha.-Trimethylsilyl boronic esters. Pinacol lithio(trimethylsilyl)methaneboronate, homologation of boronic esters with [chloro(trimethylsilyl)methyl]lithium, and comparisons with some phosphorus and sulfur analogs. Organometallics1984 , 3(8), 1284–1288. [Link]

  • Thomas, A. A. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140(12), 4401–4416. [Link]

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stability and storage of ((Trimethylsilyl)methyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of ((Trimethylsilyl)methyl)boronic acid

Foreword: From Bench to Breakthrough

In modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the reliability of our starting materials is paramount.[1] Reagents like this compound are not just entries in a catalog; they are crucial building blocks for novel therapeutics and advanced materials.[2][3] Their efficacy, however, is directly tied to their chemical integrity. This guide moves beyond standard safety data sheet recommendations to provide a deeper, mechanistic understanding of the stability and optimal handling of this compound. As scientists, understanding the "why" behind a protocol is as critical as the protocol itself. This document is designed to empower researchers to preserve the reactivity and ensure the reproducibility of their work with this versatile reagent.

Chemical Profile and Inherent Sensitivities

This compound, with the chemical structure C₄H₁₃BO₂Si, is an organoborane that serves as a valuable partner in Suzuki-Miyaura cross-coupling reactions.[4][5][6] Its utility stems from the unique combination of a silicon-containing alkyl group and a reactive boronic acid moiety. However, the very features that make it synthetically useful also render it susceptible to degradation if not handled and stored with precision.

The primary vulnerabilities of this compound are:

  • Moisture Sensitivity: The boron center is electrophilic and readily reacts with nucleophiles, most notably water. This can lead to hydrolysis, impacting the compound's structure and reactivity.[7]

  • Oxidative Lability: Boronic acids, in general, can be susceptible to oxidation, which can cleave the carbon-boron bond.[8]

  • Thermal Stress: While stable at room temperature under proper conditions, elevated temperatures can accelerate degradation pathways.

Understanding these inherent sensitivities is the foundation for establishing robust storage and handling protocols.

Principal Degradation Pathways

To effectively prevent degradation, one must first understand the chemical transformations that can occur. For this compound, two primary degradation pathways are of significant concern: Hydrolysis and Oxidation.

Hydrolytic Degradation

Boronic acids can exist in equilibrium with their corresponding boroxines (cyclic anhydrides) through the loss of water. While this is a reversible process, prolonged exposure to moisture can lead to the formation of boric acid and other byproducts, effectively reducing the concentration of the active reagent. The presence of water is explicitly advised against during storage.[9]

Oxidative Cleavage

The carbon-boron bond can be cleaved under oxidative conditions.[8] Atmospheric oxygen can contribute to slow degradation over time, a process that can be accelerated by contaminants or light. This pathway typically results in the conversion of the boronic acid to an alcohol, rendering the reagent inactive for cross-coupling.

The following diagram illustrates these potential degradation routes.

G A This compound C4H13BO2Si B Hydrolysis (Inactive Byproducts) A->B H2O C Oxidation (Inactive Byproducts) A->C [O] D Moisture (H2O) D->A E Oxygen (O2), Light, Heat E->A

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

The cornerstone of maintaining the integrity of this compound is a multi-faceted approach to storage that rigorously excludes air and moisture. The following protocols are based on a synthesis of safety data and practical laboratory experience.

Long-Term Storage Protocol

For storage periods exceeding one month, the following conditions are mandatory to ensure long-term stability.

ParameterRecommendationRationale & Expert Insight
Temperature -20°C is recommended. Refrigeration (2-8°C) is an acceptable alternative.[10]Lower temperatures significantly reduce the rate of all chemical degradation pathways. Freezing at -20°C provides the highest degree of preservation.
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[9]This is the most critical parameter. An inert atmosphere displaces both atmospheric moisture, preventing hydrolysis, and oxygen, preventing oxidative degradation.
Container Tightly sealed, amber glass vial or bottle with a secure, lined cap.[7][9]An airtight seal is essential to maintain the inert atmosphere.[11] Amber glass protects the compound from potential light-induced degradation.
Location A dry, well-ventilated, and designated storage area for reactive chemicals.[7]Proper location minimizes the risk of accidental exposure to incompatible materials or environmental fluctuations.
Safe Handling Workflow

Handling this reagent requires procedures that prevent atmospheric exposure and ensure user safety. It is a flammable solid and can cause skin and eye irritation.[9][11]

The workflow below outlines the essential steps for safely handling the compound in a laboratory setting.

G prep 1. Preparation ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep->ppe hood 3. Work in Fume Hood ppe->hood inert 4. Purge Vessel with Inert Gas hood->inert weigh 5. Dispense Reagent inert->weigh seal 6. Tightly Reseal Container Under Inert Gas weigh->seal store 7. Return to Storage seal->store cleanup 8. Clean & Dispose Waste store->cleanup

Caption: A standard workflow for the safe handling of air- and moisture-sensitive reagents.

Step-by-Step Handling Protocol:

  • Preparation: Before retrieving the reagent from storage, ensure the fume hood is operational and all necessary glassware is dry. Prepare a source of inert gas (Argon or Nitrogen).

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]

  • Inert Atmosphere Operations: Conduct all manipulations within a chemical fume hood.[7]

  • Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Briefly purge the container headspace with inert gas before and after dispensing the required amount. Use clean, dry spatulas and weighing vessels.

  • Sealing and Storage: After dispensing, securely reseal the container, ensuring the cap threads are clean. Purge the headspace again with inert gas before final tightening. Immediately return the container to its designated cold storage location.[9]

  • Cleanup: Dispose of any contaminated materials and waste in accordance with institutional and local regulations.

Experimental Protocol: Assessing Compound Integrity

For critical applications, it may be necessary to verify the integrity of an older stock of this compound. A simple proton NMR (¹H NMR) analysis can be a quick and effective quality control check.

Objective: To assess the purity of this compound and detect potential degradation products.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere (in a glovebox or using a Schlenk line), accurately weigh approximately 5-10 mg of the boronic acid into a clean, dry NMR tube.

    • Add ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or d₆-DMSO). Ensure the solvent is from a fresh, sealed bottle to minimize water content.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Pristine Sample: A pure sample should show a characteristic singlet for the trimethylsilyl (Si(CH₃)₃) protons at approximately 0.0 ppm and a singlet for the methylene (CH₂) protons adjacent to the boron atom. The broad signal for the B(OH)₂ protons can vary in chemical shift and intensity.

    • Signs of Degradation:

      • Hydrolysis: The appearance of new, unidentified peaks may suggest the presence of byproducts. Significant hydrolysis could lead to the formation of boric acid, which may or may not be visible depending on the solvent and concentration.

      • Oxidation: The oxidative cleavage of the C-B bond would likely produce (trimethylsilyl)methanol. Look for a new singlet corresponding to the CH₂OH group, which would appear at a different chemical shift than the starting material's CH₂B group.

    • Purity Estimation: Integration of the primary compound signals versus any impurity signals can provide a semi-quantitative estimate of purity.

Conclusion: A Foundation for Reliable Science

The stability of this compound is not a matter of chance, but a direct result of meticulous storage and handling. By understanding its inherent chemical sensitivities to moisture and oxidation, researchers can implement protocols that safeguard its integrity.[7][9] Storing this reagent under a cold, dry, and inert atmosphere is the most effective strategy for ensuring its long-term viability. Adherence to these principles will not only preserve the financial investment in the chemical but, more importantly, will ensure the validity and reproducibility of the experimental results derived from its use.

References

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  • TCI Chemicals. (2025). SAFETY DATA SHEET for 3-(Trimethylsilyl)phenylboronic Acid.
  • Pikal, M. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758-765.
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  • Fisher Scientific. (2009).
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An In-Depth Technical Guide to the Safe Handling of ((Trimethylsilyl)methyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for ((trimethylsilyl)methyl)boronic acid. By integrating technical data with practical, field-tested insights, this document aims to empower researchers to work confidently and safely with this versatile reagent. The structure of this guide is designed to be intuitive, flowing from foundational knowledge to practical application and emergency preparedness.

Compound Profile and Hazard Identification

This compound (CAS No. 74213-41-5) is an organoboron compound that incorporates a trimethylsilyl group. This unique structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.[1] However, the presence of both a boronic acid moiety and a silicon-carbon bond necessitates a thorough understanding of its potential hazards.

GHS Classification and Associated Hazards

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 3-(trimethylsilyl)phenylboronic acid, and supplier information provide a strong basis for hazard assessment.[2][3]

Expected GHS Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[2][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]

Hazard Statements (H-phrases):

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[3][5]

Signal Word: Warning[3]

Toxicological Profile: An Evidence-Based Assessment

Studies on various boronic acids suggest a generally low acute toxicity profile.[6][7] However, some boronic acids have been identified as potential mutagens in in vitro bacterial assays, although this often does not translate to in vivo mutagenicity.[8][9] The primary health concerns are localized irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[5][10]

The trimethylsilyl group is generally considered to have low toxicity. However, certain organosilanes can be irritants.[11]

Table 1: Summary of Key Compound Data

PropertyValue/InformationSource(s)
CAS Number 74213-41-5[1][12]
Molecular Formula C4H13BO2Si[3]
Molecular Weight 132.04 g/mol [3]
Appearance White to off-white solid[13]
GHS Pictogram Exclamation Mark[3]
Hazard Statements H315, H319, H335[2][3][4]
Precautionary Statements P261, P305+P351+P338[3]
Storage Temperature Store in freezer, under -20°C[3]

Core Principles of Safe Handling and Storage

The safe handling of this compound is predicated on a combination of engineering controls, appropriate personal protective equipment, and meticulous work practices. The causality behind these recommendations is rooted in the compound's potential for irritation and its sensitivity to environmental conditions.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of dusts or vapors.[14]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[14]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contaminated.[14]

  • Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn.[14]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended.[14]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 WashHands Wash Hands Thoroughly Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4 Doff4->WashHands

Storage and Stability: Mitigating Degradation

Proper storage is critical to maintaining the integrity of this compound and preventing hazardous situations.

  • Temperature: Store in a freezer at or below -20°C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect from moisture.[14][15] Boronic acids can be sensitive to moisture, which can affect their reactivity and stability.

  • Incompatible Materials: Segregate from strong oxidizing agents.[10][16][17][18][19] Contact with oxidizers can lead to vigorous and potentially hazardous reactions. Also, store away from strong acids and bases.[20]

  • Protodeboronation: A key degradation pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water), especially under acidic or basic conditions.[4][13] Storing the compound in a dry, neutral environment is crucial to minimize this decomposition. While alkylboronic acids are generally more stable towards protodeboronation than many arylboronic acids, this remains a potential degradation pathway.[4][8]

Experimental Protocols: A Framework for Safe Execution

The following protocols provide a step-by-step methodology for common laboratory operations involving this compound. These are designed as self-validating systems, where adherence to each step inherently minimizes risk.

General Handling and Dispensing of the Solid
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary glassware and reagents.

  • Equilibration: Allow the container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold solid, which could compromise its integrity.[15]

  • Inert Atmosphere Dispensing: If the compound is particularly sensitive or for high-precision work, perform the weighing and dispensing in a glovebox under an inert atmosphere.

  • Fume Hood Dispensing: For routine use, quickly weigh the desired amount in the fume hood. Minimize the time the container is open to the atmosphere.

  • Container Sealing: After dispensing, securely seal the container, preferably with parafilm, and return it to the freezer.

  • Cleanup: Clean any spills on the balance and surrounding area immediately, as outlined in the spill response protocol.

Spill Response Protocol
  • Immediate Actions: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to cover the solid. Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste. Avoid generating dust.[14]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.

Spill_Response_Flowchart Spill Spill Occurs Alert Alert Others in the Area Spill->Alert Assess Assess Spill Size and Risk SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large Spill or Airborne Dust Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Alert->Assess Contain Cover with Inert Absorbent PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate ContactEH Contact Emergency Response/EH&S Evacuate->ContactEH

First Aid Measures: Preparedness and Response

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Skin Contact: Remove all contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Waste Disposal: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing papers, absorbent materials) should be collected in a designated, sealed container for solid hazardous waste.[2]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for liquid hazardous waste. The container should be made of a compatible material.

  • Silyl-Containing Waste: The silicon content of the waste may require specific disposal procedures depending on local regulations. It is generally recommended to collect silyl-containing waste separately.[2] Hydrolysis of silyl compounds can sometimes be a method of disposal for reactive species, but this should only be done with a thorough understanding of the reaction and its products.[2] Given the stability of the trimethylsilyl group in this compound under neutral conditions, collection for incineration is the most likely disposal route.[21]

  • Regulatory Compliance: Always follow your institution's and local environmental regulations for hazardous waste disposal.[14]

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research setting is achievable through a comprehensive understanding of its properties and a commitment to rigorous safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize risks and foster a strong culture of safety in the laboratory. Continuous vigilance and adherence to these principles are paramount for the protection of all laboratory personnel and the environment.

References

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  • Protodeboronation. (2023, November 28). In Wikipedia. [Link]

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A Technical Guide to the Strategic Role of the Trimethylsilyl Group in Modulating Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, boronic acids and their derivatives have established an indispensable role, primarily as cornerstone reagents in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their utility in constructing carbon-carbon and carbon-heteroatom bonds has profoundly impacted pharmaceuticals, agrochemicals, and materials science.[1][2] The reactivity and selectivity of these compounds, however, are not intrinsic but are exquisitely sensitive to the steric and electronic nature of their substituents.

Among the vast arsenal of functional groups, the trimethylsilyl (TMS) group stands out for its unique and multifaceted character. Often perceived as a simple protecting group, its influence on the reactivity of adjacent functional centers is far more complex and powerful. When appended to an aryl boronic acid, the TMS group transcends the role of a passive spectator, becoming an active participant that can dictate regiochemistry, modulate reaction kinetics, and serve as a versatile synthetic handle for subsequent transformations.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the strategic roles of the trimethylsilyl group in boronic acid chemistry. Moving beyond a simple catalog of reactions, we will explore the fundamental physicochemical principles governing its influence and demonstrate how these principles are leveraged to achieve specific synthetic outcomes. We will delve into its function as a steric controller, an electronic modulator, a traceless directing group, and a latent site for further functionalization, supported by mechanistic insights, field-proven protocols, and authoritative references.

Part 1: The Physicochemical Influence of the Trimethylsilyl Group

The utility of the TMS group stems from a unique combination of its steric and electronic properties. Understanding these dual characteristics is fundamental to predicting and controlling its effect on boronic acid reactivity.

Steric Effects

The most apparent characteristic of the TMS group is its significant steric bulk. Comprising a central silicon atom bonded to three methyl groups, it occupies a considerable volume. When positioned ortho to a boronic acid, this bulk can exert profound effects:

  • Modulation of Reaction Rates: In cross-coupling reactions, the steric hindrance introduced by an ortho-TMS group can impede the approach of the palladium catalyst to the boron center. This may slow the crucial transmetalation step of the Suzuki-Miyaura cycle.[3][4] However, this retardation is not always detrimental and can be exploited to achieve selective couplings in multifunctional molecules.

  • Control of Atropisomerism: The steric demand of the TMS group is sufficient to hinder free rotation around the C-C single bond in newly formed biaryl systems, providing a powerful tool for the synthesis of stable atropisomers, a structural motif of growing importance in medicinal chemistry.

  • Regiochemical Shielding: The TMS group can act as a bulky "blocking group," sterically shielding its immediate vicinity from attack by reagents and directing functionalization to more accessible sites on the aromatic ring.

Electronic Effects

The electronic influence of the TMS group is more nuanced than its steric profile. The silicon-carbon bond is polarized towards carbon due to silicon's lower electronegativity (1.90 on the Pauling scale vs. 2.55 for carbon). This polarization imparts several key electronic characteristics:

  • Inductive Effect (σ-donation): Silicon acts as a weak σ-donor, slightly increasing the electron density on the attached aromatic ring.[5] This can subtly influence the nucleophilicity of the ipso-carbon atom involved in transmetalation.

  • Hyperconjugation (σ-π interaction): The σ-electrons of the C-Si bond can interact with the π-system of the aromatic ring. This interaction can stabilize adjacent carbocations, a phenomenon known as the silicon β-effect, which is highly relevant during electrophilic aromatic substitution reactions on the silylated ring.

  • Modulation of Boron Lewis Acidity: The Lewis acidity of the boronic acid's empty p-orbital is critical for its interaction with the base and subsequent formation of the active boronate species required for transmetalation.[6] The net electronic effect of the TMS group can fine-tune this acidity, thereby influencing the overall rate of the catalytic cycle.

Part 2: The TMS Group as a Versatile Synthetic Tool

Beyond its passive physicochemical influence, the TMS group is a powerful and versatile tool that enables synthetic strategies that would otherwise be difficult or impossible. Its true strength lies in its ability to be strategically introduced and subsequently removed or transformed.

A Traceless Directing Group for Regiocontrolled Borylation

One of the most powerful applications of the TMS group is its use as a traceless directing group for achieving ortho-C–H borylation.[7] Direct borylation of arenes often yields mixtures of isomers based on the inherent electronic and steric properties of the substrate.[8] The TMS group allows for pinpoint regiochemical control. The general workflow is a robust and highly reliable method for preparing ortho-substituted arylboronic acids.[9]

The process involves an initial silylation of the arene, followed by a directed ortho-metalation (DoM) using a strong lithium base. The silicon atom facilitates the deprotonation of the adjacent ortho position. This lithiated intermediate is then quenched with a trialkyl borate ester, which, after hydrolysis, yields the desired ortho-(trimethylsilyl)arylboronic acid.

G cluster_0 Strategic Synthesis of ortho-Substituted Biaryls Arene Arene (Starting Material) TMS_Arene TMS-Arene Arene->TMS_Arene 1. Silylation Ortho_Lith ortho-Lithiated Intermediate TMS_Arene->Ortho_Lith 2. ortho-Deprotonation (e.g., n-BuLi) TMS_Boronic ortho-(TMS)Arylboronic Acid Ortho_Lith->TMS_Boronic 3. Borylation (e.g., B(OiPr)₃) 4. Hydrolysis TMS_Biaryl ortho-(TMS)Biaryl Product TMS_Boronic->TMS_Biaryl 5. Suzuki-Miyaura Coupling Final_Product ortho-Substituted Biaryl (Final Product) TMS_Biaryl->Final_Product 6. Protodesilylation (Removal of TMS)

Caption: Workflow for TMS-directed ortho-borylation and subsequent coupling.
A "Masked Proton": The C-Si Bond as a Cleavable Handle

The term "traceless" is justified by the ease with which the C-Si bond can be cleaved and replaced with a C-H bond, a reaction known as protodesilylation.[10][11] This critical step allows the TMS group to be removed after it has fulfilled its directing role, leaving no trace of its presence in the final product. This cleavage can be achieved under a variety of mild conditions, enhancing its synthetic utility.

Method Typical Reagents Mechanism/Notes Reference
Acid-Catalyzed Trifluoroacetic acid (TFA), HCl, H₂SO₄Electrophilic aromatic substitution where H⁺ is the electrophile. The reaction is facilitated by the β-effect stabilizing the Wheland intermediate.[11][12]
Base-Catalyzed KOTMS in wet DMSO, NaOH/MeOHInvolves the formation of a pentacoordinate silicon intermediate, which is then protonated, often by a protic solvent.[10]
Fluoride-Mediated Tetrabutylammonium fluoride (TBAF), CsFThe high affinity of fluoride for silicon drives the formation of a pentacoordinate silicate, which cleaves the C-Si bond. Often the most gentle method.[13]
Table 1: Common Conditions for the Protodesilylation of Aryltrimethylsilanes.
A Precursor to Other Functionalities

The versatility of the C-Si bond extends beyond simple cleavage to hydrogen. It can be selectively converted into other valuable functional groups, most notably halogens. This halodesilylation transforms the TMS-substituted arene into a haloarene, which can then participate in a second, different cross-coupling reaction. This strategy dramatically expands the synthetic possibilities, allowing for the sequential and site-selective introduction of different aryl groups. For instance, an aryl-TMS bond can be converted to an aryl-iodide or aryl-bromide using reagents like iodine monochloride (ICl) or bromine (Br₂).[14]

G cluster_0 Synthetic Divergence from a C-Si Bond cluster_1 cluster_2 Start ortho-(TMS)Aryl Boronic Acid A1 Suzuki Coupling (Use Boronic Acid) Start->A1 B1 Halodesilylation (Transform TMS) Start->B1 A2 ortho-(TMS)Biaryl A1->A2 A3_H Final Product 1 (Desilylated) A2->A3_H Protodesilylation (-> H) A3_X Final Product 2 (Halogenated) A2->A3_X Halodesilylation (-> Br, I) B2 ortho-Haloaryl Boronic Acid B1->B2 B3 Final Product 3 (via Suzuki) B2->B3 Suzuki Coupling (Use Boronic Acid)

Caption: Synthetic versatility of the TMS group on an aryl boronic acid scaffold.

Part 3: Impact on the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is arguably the most important application of aryl boronic acids. The presence of a TMS group, particularly at the ortho position, has a significant impact on the reaction's catalytic cycle.

The key transmetalation step involves the transfer of the aryl group from a tetracoordinate boronate species to the palladium(II) center. The rate of this step is governed by a delicate balance of sterics and electronics.[15][16]

  • Oxidative Addition: This step is largely unaffected, as it involves the aryl halide partner.

  • Transmetalation: An ortho-TMS group can sterically hinder the formation of the pre-transmetalation complex where the palladium and boron centers interact.[17] This can slow the reaction. Conversely, the slight electron-donating nature of the TMS group may increase the nucleophilicity of the ipso-carbon, potentially accelerating the aryl transfer itself. The net effect is substrate and condition-dependent.

  • Reductive Elimination: The steric bulk of the ortho-TMS group on the newly formed biaryl-palladium complex can promote reductive elimination, the final step that releases the product and regenerates the Pd(0) catalyst. Crowded ligands on palladium are known to accelerate this step.

G cluster_info Pd0 Pd(0)L₂ OA_TS [Ar-Pd(II)L₂-X] Pd0->OA_TS Oxidative Addition (+ Ar-X) TM_TS [Ar-Pd(II)L₂-Ar'] OA_TS->TM_TS Transmetalation (+ Ar'-B(OH)₂) Steric hindrance from ortho-TMS can slow this step. TM_TS->Pd0 Reductive Elimination RE_TS Ar-Ar' TM_TS->RE_TS Product Release info The bulky TMS group primarily impacts the Transmetalation and Reductive Elimination steps. Its steric presence can hinder catalyst approach but may accelerate final product release.

Caption: The Suzuki-Miyaura cycle highlighting the influence of an ortho-TMS group.
Experimental Protocol: A Three-Step Synthesis of 2-Phenylbiphenyl

This section provides a representative, field-proven workflow demonstrating the power of the TMS-directing group strategy.

Step 1: Synthesis of (2-(Trimethylsilyl)phenyl)boronic Acid

  • Safety Note: Organolithium reagents are pyrophoric and water-reactive. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • To a stirred solution of (trimethylsilyl)benzene (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under argon, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • After the addition is complete, warm the mixture to room temperature and stir for 4 hours.

  • Cool the reaction mixture to -78 °C and add triisopropyl borate (1.2 eq) dropwise, ensuring the internal temperature does not exceed -65 °C.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M HCl (aq) at 0 °C.

  • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or silica gel chromatography to yield (2-(trimethylsilyl)phenyl)boronic acid as a white solid.

Step 2: Suzuki-Miyaura Coupling with 1-bromo-2-phenylbenzene

  • In a flask, combine (2-(trimethylsilyl)phenyl)boronic acid (1.2 eq), 1-bromobenzene (1.0 eq), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.5 eq).

  • Add a 3:1 mixture of toluene and water (0.2 M relative to the bromide).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 90 °C and stir vigorously for 12 hours.

  • After cooling to room temperature, dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude residue by silica gel chromatography (eluting with hexanes) to afford 2-(trimethylsilyl)biphenyl.

Step 3: Protodesilylation to 2-Phenylbiphenyl

  • Dissolve 2-(trimethylsilyl)biphenyl (1.0 eq) in THF (0.2 M).

  • Add tetrabutylammonium fluoride (TBAF) (1.2 eq, 1.0 M solution in THF).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • The crude product can be purified by chromatography if necessary to yield biphenyl.

Conclusion

The trimethylsilyl group is far more than a simple placeholder in the context of boronic acid chemistry. It is a powerful strategic element that provides chemists with precise control over molecular architecture. By leveraging its distinct steric and electronic properties, the TMS group functions as a removable directing group for pinpoint ortho-functionalization. The robust chemistry of the C-Si bond, which allows for its traceless removal via protodesilylation or its conversion into other functionalities like halides, opens up modular and convergent synthetic pathways. This versatility is particularly impactful in the synthesis of complex, sterically hindered biaryl systems, which are prevalent scaffolds in drug discovery and materials science. A thorough understanding of the multifaceted roles of the TMS group empowers the modern chemist to design more efficient, selective, and innovative synthetic routes to valuable molecules.

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  • Kinuta, H., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Jurca, T., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]

  • Unspecified Author. (n.d.). Boron-Based Crossed-Coupling Reactions. Denmark Group, University of Illinois. [Link]

  • Cera, G., & D'Auria, M. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • Kuroda, K., et al. (2017). Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers. Angewandte Chemie International Edition. [Link]

  • Unspecified Authors. (n.d.). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications. [Link]

  • Furuya, Y., et al. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Fleming, I., & Higgins, D. (1989). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Fleming, I., & Higgins, D. (1989). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Molander, G. A., & Figueroa, R. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to ((Trimethylsilyl)methyl)boronic acid: From Procurement to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Building Block in Modern Synthesis

In the landscape of synthetic chemistry, the strategic choice of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of organoboron reagents, ((Trimethylsilyl)methyl)boronic acid (TMSMBA) emerges as a uniquely versatile tool. Its structure, featuring a boronic acid moiety tethered to a trimethylsilyl group via a methylene bridge, bestows upon it a distinct reactivity profile that is highly valued in pharmaceutical and materials science research.

The primary utility of TMSMBA lies in its role as a surrogate for the unstable methylboronic acid in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] The presence of the silicon atom provides steric bulk and electronic properties that contribute to the stability and handling of the reagent, while still allowing it to participate effectively in the catalytic cycle. This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial availability, quality assessment, and practical application of this important synthetic intermediate.

Part 1: Commercial Availability and Supplier Landscape

This compound, with CAS Number 74213-41-5, is readily available from a variety of chemical suppliers catering to the research and development sector.[4][5][6] Procurement decisions should be based on a combination of factors including purity, available quantities, lead time, and the supplier's quality management systems.

For research-scale quantities (typically 1g to 25g), the reagent is often available off-the-shelf. For larger, process-scale development, inquiries for bulk quotes or custom synthesis are advisable.[7] It is crucial to note that this product is intended for research use only and not for human or veterinary applications.[4][8]

Table 1: Comparison of Commercial Suppliers for this compound

SupplierExample Product NumberPurity/SpecificationTypical QuantitiesStorage Conditions
Alfa Chemistry ACM74213415Research GradeInquire-
BLD Pharm 74213-41-5>95% (Typical)1g, 5g, 25gSealed in dry, store in freezer, under -20°C[5]
Benchchem B83357Research GradeInquire-
Arctom BD-A702187>95% (Typical)1g, 5g, 10g, 25g-

Note: This table is illustrative. Researchers should always verify current product specifications and availability directly with the suppliers.

When procuring TMSMBA, pay close attention to the recommended storage conditions. Boronic acids can be sensitive to moisture and air, and improper storage can lead to degradation.[9] Suppliers typically recommend storing the compound in a freezer under an inert atmosphere to maintain its integrity.[5]

Part 2: Quality Control and Scientific Integrity

Ensuring the purity and identity of any reagent is a cornerstone of reproducible science. For boronic acids, this is particularly critical due to their propensity for certain side reactions or impurities.

Key Quality Considerations:
  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[10] This is a common impurity that can complicate stoichiometry and affect reaction kinetics. The presence of boroxines can often be detected by NMR spectroscopy.

  • Hydrolytic Stability: While generally stable, boronic esters (common precursors or derivatives) are susceptible to hydrolysis back to the boronic acid, especially under non-aqueous or improper storage conditions.[9][11] This can lead to inaccurate quantification and poor reaction performance.[9]

  • Residual Impurities: As with any synthetic compound, residual starting materials, solvents, or byproducts from the manufacturing process can be present. Some boronic acids have been flagged as potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), necessitating strict control at later stages of drug development.[12]

Interpreting the Certificate of Analysis (CoA):

A CoA from the supplier is the first line of quality verification. It should provide:

  • Identity Confirmation: Typically via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Often determined by HPLC, GC, or NMR integration.

Researchers should scrutinize the analytical data. For instance, LC-MS is a powerful tool for assessing the purity of boronic acid derivatives, though challenges like boroxine formation and poor ionization must be considered during method development.[10] Non-aqueous capillary electrophoresis (NACE) has also emerged as a robust technique for analyzing boronic esters and their corresponding acids, overcoming some limitations of traditional chromatography.[9]

Part 3: Core Application - The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[1][13] TMSMBA serves as an excellent coupling partner, particularly for introducing a methyl group onto an aromatic or vinylic scaffold after in-situ protodeboronation-silylation is not desired.

The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The role of the base is crucial; it activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step where the organic group is transferred from boron to the palladium center.[2][14]

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition red_elim Reductive Elimination pd0->red_elim pd_complex R¹-Pd(II)L_n-X (Organopalladium Complex) ox_add->pd_complex pd_complex->pd0 transmetal Transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetal->pd_r1_r2 pd_r1_r2->pd_complex red_elim->pd_r1_r2 product R¹-R² (Coupled Product) boronate [R²-B(OH)₃]⁻ (Boronate 'ate' Complex) boronate->transmetal boronic_acid R²-B(OH)₂ (this compound) boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) halide R¹-X (Aryl/Vinyl Halide) halide->ox_add

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask or reaction vial with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).

    • Causality Note: Using an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. K₂CO₃ is the base required to form the boronate 'ate' complex, activating the boronic acid for transmetalation.[2]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the flask.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling with an inert gas for 15-20 minutes. Add the degassed dioxane (5 mL) and water (1 mL) to the reaction flask via syringe.

    • Causality Note: The solvent system (often a mixture of an organic solvent and water) is chosen to solubilize both the organic and inorganic reagents. Degassing removes dissolved oxygen which can poison the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Causality Note: The aqueous work-up removes the inorganic salts (e.g., K₂CO₃, borate salts) from the organic product phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the protocol is validated by characterization of the purified product (e.g., ¹H NMR, ¹³C NMR, HRMS) confirming the formation of the desired C-C bond and the absence of starting materials.

Conclusion

This compound is a commercially accessible and highly effective reagent for introducing a protected methyl group equivalent in palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, a thorough understanding of its procurement, quality assessment, and application is essential for achieving reliable and reproducible synthetic outcomes. By carefully selecting suppliers, rigorously evaluating reagent quality, and employing optimized reaction protocols, scientists can fully leverage the synthetic potential of this valuable building block.

References

  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem.

  • CAS 74213-41-5 this compound. Alfa Chemistry.

  • 74213-41-5|this compound. BLD Pharm.

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.

  • This compound | 74213-41-5. Benchchem.

  • CAS NO. 74213-41-5 | this compound. Arctom.

  • 3-(Trimethylsilyl)phenylboronic acid. BU CyberSec Lab.

  • Process for purification of boronic acid and its derivatives. Google Patents.

  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research.

  • Singh, W. M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

  • 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester. Manchester Organics.

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  • Synthesis of methylboronic acid and phenylethenylboronic acid. ResearchGate.

  • This compound. PubChem.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Silva, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals.

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.

  • Suzuki reaction. Wikipedia.

  • Boronic Acid Shell-Crosslinked Dextran-b-PLA Micelles for Acid-Responsive Drug Delivery. ResearchGate.

  • Matteson, D. S., & Majumdar, D. (1983). .alpha.-Trimethylsilyl boronic esters. Pinacol lithio(trimethylsilyl)methaneboronate, homologation of boronic esters with [chloro(trimethylsilyl)methyl]lithium, and comparisons with some phosphorus and sulfur analogs. Organometallics.

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A Spectroscopic Guide to ((Trimethylsilyl)methyl)boronic Acid: Unveiling Molecular Structure and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Building Block in Modern Chemistry

In the landscape of contemporary organic synthesis and drug discovery, organoboron compounds, particularly boronic acids, have emerged as indispensable tools.[1] Their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures.[1] Within this important class of reagents, ((Trimethylsilyl)methyl)boronic acid, and its derivatives, present a unique combination of silicon and boron functionalities, offering distinct synthetic advantages. The presence of the trimethylsilyl group in the alpha position to the boronic acid moiety introduces interesting electronic and steric effects that can be exploited in various chemical transformations. This guide provides an in-depth technical overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—for the pinacol ester of this compound, a stable and commonly used precursor, and elucidates the expected spectral characteristics of the corresponding free boronic acid. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the structural and electronic properties of this valuable synthetic intermediate.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms in this compound dictates its characteristic spectroscopic signature. Understanding these correlations is paramount for reaction monitoring, quality control, and mechanistic studies.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H, ¹³C, and ¹¹B NMR each provide unique and complementary information. The following data is presented for the pinacol ester of this compound, a common and stable precursor.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~0.05Singlet9H(CH ₃)₃Si-The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent and appear as a sharp singlet at a characteristic upfield chemical shift due to the electropositive nature of silicon.[2]
~0.20Singlet2H-CH ₂-The two protons of the methylene group adjacent to both the silicon and boron atoms are also equivalent and appear as a singlet. Its chemical shift is influenced by both the electron-donating silicon and the electron-withdrawing boronate ester group.
~1.25Singlet12H-C(CH ₃)₂The twelve protons of the four methyl groups on the pinacol ring are equivalent and give a strong singlet.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignmentRationale
~-1.5(C H₃)₃Si-The methyl carbons attached to silicon appear at a very upfield chemical shift, characteristic of organosilicon compounds.[2]
~5.0 (broad)-C H₂-The methylene carbon is significantly influenced by both the silicon and boron atoms. The signal is often broad due to quadrupolar relaxation of the adjacent boron nucleus.
~24.8-C(C H₃)₂The methyl carbons of the pinacol group.
~83.5-C (CH₃)₂The quaternary carbons of the pinacol group bonded to oxygen.
¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

¹¹B NMR is a crucial technique for studying organoboron compounds as it directly probes the boron nucleus.

Chemical Shift (δ) ppmPeak ShapeAssignmentRationale
~30-33Broad singletR-B (OR)₂For the pinacol ester, the boron atom is in a trigonal planar (sp²) hybridization state, which typically results in a broad signal in the range of δ 20-35 ppm.[3][4] The presence of a silyl group in the alpha position is known to cause a slight upfield shift.[3]
From Pinacol Ester to Boronic Acid: Expected NMR Spectral Changes

Hydrolysis of the pinacol ester to the free boronic acid will result in predictable changes in the NMR spectra.

Caption: Hydrolysis of the pinacol ester to the boronic acid.

  • ¹H NMR: The singlet at ~1.25 ppm corresponding to the pinacol methyl protons will disappear. A new, broad signal for the B(OH )₂ protons will appear, typically in the range of δ 4-6 ppm, although its position and visibility can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

  • ¹³C NMR: The signals for the pinacol carbons at ~24.8 and ~83.5 ppm will be absent.

  • ¹¹B NMR: The chemical shift for the free boronic acid is expected to be in a similar range to the pinacol ester (δ 26-30 ppm), as the boron atom remains in an sp² hybridization state in non-aqueous or acidic to neutral aqueous conditions.[5] In basic aqueous solutions, the boronic acid can convert to the tetrahedral boronate anion [R-B(OH)₃]⁻, which would result in a significant upfield shift to δ 1-7 ppm.[5]

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Frequency (cm⁻¹)IntensityAssignmentRationale
~3200-3400BroadO-H stretchIn the free boronic acid, the B(O-H)₂ group will exhibit a broad absorption band characteristic of hydrogen-bonded hydroxyl groups.[6] This band will be absent in the pinacol ester.
~2800-3000Medium-StrongC-H stretchThese absorptions arise from the stretching vibrations of the C-H bonds in the trimethylsilyl and methylene groups.
~1320-1390StrongB-O stretchA strong absorption band in this region is characteristic of the B-O single bond stretching vibration.[6]
~1000-1200StrongC-O stretchIn the pinacol ester, strong C-O stretching bands from the ester functionality will be present. These will be absent in the free boronic acid.
~700-1000Medium-StrongSi-C stretchThe stretching vibration of the Si-C bond typically appears in this region.

Experimental Protocols

Synthesis of this compound pinacol ester

A common method for the synthesis of this compound pinacol ester involves the reaction of a Grignard reagent with a boronic ester.

Caption: Synthetic workflow for the pinacol ester.

Step-by-step methodology:

  • To a flask containing magnesium turnings under an inert atmosphere, a solution of (chloromethyl)trimethylsilane in anhydrous tetrahydrofuran (THF) is added dropwise.

  • The reaction mixture is stirred until the magnesium is consumed, forming the Grignard reagent, ((trimethylsilyl)methyl)magnesium chloride.

  • The Grignard solution is then added slowly to a cooled solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield the pure pinacol ester.

Hydrolysis of the Pinacol Ester to this compound

The pinacol ester can be hydrolyzed to the free boronic acid using various methods. A mild and effective procedure involves the use of silica gel.

Step-by-step methodology:

  • The pinacol ester is dissolved in a suitable solvent mixture, such as methanol and dichloromethane.

  • Silica gel is added to the solution.

  • The suspension is stirred at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography or NMR.

  • Upon completion, the silica gel is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization.

Conclusion

The spectroscopic characterization of this compound and its derivatives provides invaluable insights into its unique molecular structure and electronic properties. The combination of ¹H, ¹³C, and ¹¹B NMR, alongside IR spectroscopy, allows for unambiguous identification and assessment of purity. As a versatile building block, a thorough understanding of its spectroscopic features is essential for chemists in academia and industry to effectively harness its synthetic potential in the development of novel molecules with applications ranging from materials science to pharmaceuticals.

References

  • Organic Spectroscopy International. (n.d.). 11B NMR. Retrieved from [Link]

  • PubChem. (n.d.). (this compound. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). [(BROMODIMETHYLSILYL)-(TRIMETHYLSILYL)-METHYLEN]-METHYLBORANE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]

  • Rzepa, H. S. (2018). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−. Molecules, 23(5), 1056. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

  • Organic Spectroscopy International. (n.d.). 11B NMR. Retrieved from [Link]

  • Smith, K. M., & Wulff, W. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15725–15733. [Link]

  • Matteson, D. S., & Majumdar, D. (1983). .alpha.-Trimethylsilyl boronic esters. Pinacol lithio(trimethylsilyl)methaneboronate, homologation of boronic esters with [chloro(trimethylsilyl)methyl]lithium, and comparisons with some phosphorus and sulfur analogs. Organometallics, 2(2), 230–236. [Link]

  • Arctom, Inc. (n.d.). CAS NO. 74213-41-5 | this compound. Retrieved from [Link]

  • Brown, H. C., & Cole, T. E. (1985). Organoboranes. 39. Convenient procedures for the preparation of methylboronic acid and trimethylboroxin. Organometallics, 4(5), 816–821. [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of trimethyl borate and trimethoxy boroxine. Retrieved from [Link]

  • PubMed. (2025). Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. Journal of Mass Spectrometry, 60(7), e5150. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 17(1), 123-145. [Link]

  • The Royal Society of Chemistry. (2014). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Organic & Biomolecular Chemistry, 12(36), 7015-7019. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A.... Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: ((Trimethylsilyl)methyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Reagent for a Powerful Transformation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the construction of complex molecular architectures, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[2][4] The versatility of the Suzuki-Miyaura coupling is largely attributed to the stability, low toxicity, and ready availability of organoboron reagents.[3]

This application note delves into the use of a specialized, yet highly valuable, organoboron reagent: ((trimethylsilyl)methyl)boronic acid and its derivatives. The introduction of a trimethylsilyl (TMS) group at the alpha-position to the boron moiety imparts unique reactivity and offers distinct advantages in specific synthetic contexts. This guide will provide a comprehensive overview of its application, from mechanistic considerations to detailed experimental protocols.

The Role and Advantages of the Trimethylsilyl Group

The presence of the TMS group in this compound influences its reactivity in several key ways:

  • Stabilization: The silicon atom can stabilize an adjacent carbanionic character that may develop during the transmetalation step of the catalytic cycle. This can be particularly beneficial for the coupling of sp3-hybridized organoboranes, which are often more challenging substrates compared to their sp2 counterparts.

  • Modified Nucleophilicity: The electronic effect of the TMS group can modulate the nucleophilicity of the methyl group being transferred, potentially influencing the rate and selectivity of the transmetalation step.[5]

  • Synthetic Handle: The TMS group can serve as a synthetic handle for further transformations after the cross-coupling reaction, adding to the synthetic utility of the resulting product.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) species.[1]

  • Transmetalation: The organic group from the boronic acid derivative (in this case, the (trimethylsilyl)methyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[1][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound Pinacol Ester

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound pinacol ester. The reaction conditions may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 0.02 mmol, 2 mol%)

  • Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the 1,4-dioxane/water solvent mixture (5 mL) followed by the palladium catalyst (0.02 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Typical Reaction Parameters

The choice of catalyst, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions that can be adapted for reactions involving this compound derivatives.

ParameterRecommended OptionsNotes
Palladium Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3 with a phosphine ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand can significantly impact reaction efficiency, especially for challenging substrates.
Base K2CO3, Cs2CO3, K3PO4, KFThe base is essential for the transmetalation step. The choice of base can influence the reaction rate and yield.[5]
Solvent Toluene, 1,4-dioxane, THF, DMF, often with water as a co-solventThe solvent system should be chosen to ensure the solubility of all reactants.
Temperature Room temperature to 120 °CThe optimal temperature will depend on the reactivity of the coupling partners and the stability of the catalyst.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. If necessary, use a fresh batch or a pre-catalyst.

    • Insufficient Base: The base is crucial for the reaction to proceed. Ensure the correct stoichiometry is used and that the base is of good quality.

    • Low Temperature: Some less reactive substrates may require higher temperatures to react efficiently.

  • Side Reactions:

    • Homocoupling: The formation of biaryl products from the coupling of two aryl halides can occur. This can sometimes be minimized by adjusting the reaction temperature or catalyst loading.[2]

    • Protodeboronation: The cleavage of the C-B bond by a proton source can be a competing side reaction. Using anhydrous solvents and a non-aqueous workup can sometimes mitigate this issue.

Conclusion

This compound and its esters are valuable reagents for the Suzuki-Miyaura cross-coupling reaction, offering a pathway to synthesize unique silicon-containing molecules. The presence of the trimethylsilyl group can provide advantageous stability and reactivity, as well as a handle for further synthetic modifications. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this reagent to construct complex molecular targets.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43, 412-443. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Mino, T.; Kajiwara, K.; Shirae, Y.; Sakamoto, M.; Fujita, T. Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett, 2008 , 2711-2715. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Denmark, S. E.; Smith, R. C.; Chang, W.-T. T.; Muhuhi, J. M. Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Journal of the American Chemical Society, 2009 , 131 (8), 3104–3118. [Link]

  • Valente, C.; Organ, M. G. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. ACS Catalysis, 2015 , 5 (5), 3144-3164. [Link]

  • Denmark Group. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron and Organosilicon Compounds. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • Denmark, S. E.; Thomas, A. A.; Zahrt, A. F.; Delaney, C. P. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018 , 140 (12), 4401–4416. [Link]

  • ResearchGate. Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • ResearchGate. Organosilicon Compounds. [Link]

  • ACS Publications. Mechanistic Investigation of the Palladium-Catalyzed Synthesis of Allylic Silanes and Boronates from Allylic Alcohols. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. [Link]

Sources

Topic: Reaction Conditions for Suzuki Coupling with ((Trimethylsilyl)methyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction: The Strategic Incorporation of the Silylmethyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1] Its success is rooted in the mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the organoboron reagents.[2] While traditionally dominated by the coupling of sp²-hybridized centers (aryl-aryl, aryl-vinyl), significant advancements have expanded its scope to include sp³-hybridized alkylboron compounds.[3]

This guide focuses on a unique and synthetically valuable building block: ((trimethylsilyl)methyl)boronic acid. The introduction of a trimethylsilylmethyl (CH₂TMS) group into organic molecules is of high interest in medicinal chemistry and materials science. The silicon atom can enhance metabolic stability, modulate lipophilicity, and serve as a versatile synthetic handle for further transformations, such as the Peterson olefination.

This document provides a detailed exploration of the mechanistic principles, key reaction parameters, and state-of-the-art protocols for the successful Suzuki-Miyaura coupling of this compound and its derivatives with aryl and heteroaryl halides.

Mechanistic Principles: Understanding the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: This is often the rate-determining step, particularly for sp³-hybridized boron reagents.[5] The organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[6]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_R1X R¹-Pd(II)Ln     |     X OxAdd->PdII_R1X Transmetal Transmetalation PdII_R1X->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Activated Boronate ArX R¹-X ArX->OxAdd Aryl Halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Modern Paradigm: Anhydrous Coupling with Boronic Esters

While traditional Suzuki couplings often employ aqueous inorganic bases, C(sp³)–C(sp²) couplings present unique challenges, including slower transmetalation rates.[3] Recent paradigm-shifting research has demonstrated that anhydrous conditions using boronic esters and a soluble organic base, potassium trimethylsilanolate (TMSOK), can lead to dramatically accelerated reaction rates and improved yields.[5][7]

This "anhydrous" protocol offers several advantages:

  • Homogeneity: All reagents are soluble in the organic solvent (typically THF), eliminating mass transfer limitations inherent in biphasic systems.

  • Enhanced Rate: The TMSOK/boronic ester combination facilitates rapid formation of the key boronate intermediate, accelerating the turnover-limiting transmetalation step.[5] Reactions are often complete in under an hour, compared to many hours for traditional methods.[3]

  • Suppression of Side Reactions: Anhydrous conditions prevent the hydrolysis of the boronic ester and can minimize protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.

Given these profound benefits, this guide will focus on the application of this modern, field-proven protocol.

Key Reaction Parameters: A Scientist's Guide to Optimization

The success of the Suzuki coupling with this compound hinges on the careful selection of four key components.

The Boron Source: Acid vs. Ester

While the reaction can be performed with the boronic acid, converting it to a neopentyl glycol boronic ester is highly recommended for the anhydrous protocol. Boronic esters exhibit greater stability and are often less prone to deleterious side reactions like boroxine formation (cyclic anhydride).[7] The neopentyl ester of this compound can be easily prepared via a simple, high-yielding condensation reaction.

The Palladium Catalyst & Ligand

For coupling sp³-hybridized centers, the choice of ligand is critical. The ligand must be sufficiently electron-rich and sterically bulky to promote both the initial oxidative addition and the final, often challenging, reductive elimination step.

  • Recommended Precatalysts: Generation 3 (G3) Buchwald palladacycle precatalysts, such as Pd-P(t-Bu)₃-G3 , are excellent choices. They are air-stable, weighable solids that reliably generate the active monoligated Pd(0) species in solution.[7]

  • Alternative Systems: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) or specialized biaryl phosphines (e.g., XPhos, SPhos) is also highly effective.[6]

The Base: Potassium Trimethylsilanolate (TMSOK)

For the modern anhydrous protocol, potassium trimethylsilanolate (TMSOK) is the base of choice. Its high solubility in ethereal solvents like THF is the key to achieving a rapid, homogeneous reaction.[2][7] It efficiently activates the boronic ester to form the reactive boronate complex necessary for transmetalation.

The Solvent

Anhydrous, ethereal solvents are required for the TMSOK-promoted protocol. Tetrahydrofuran (THF) is an excellent and widely used choice. It effectively solubilizes the TMSOK base and the boronate intermediates. Other solvents like 2-methyl-THF or dioxane can also be used.

Comparative Reaction Conditions

The table below summarizes the key differences between a traditional aqueous approach and the recommended modern anhydrous protocol for a generic C(sp³)–C(sp²) Suzuki coupling.

ParameterTraditional Aqueous ProtocolModern Anhydrous ProtocolRationale for Modern Choice
Boron Source Boronic AcidNeopentyl Boronic EsterEnhanced stability, prevents boroxine formation, ideal for anhydrous conditions.
Base K₃PO₄, Cs₂CO₃Potassium Trimethylsilanolate (TMSOK)Soluble in organic solvents, enabling a homogeneous and much faster reaction.
Solvent Toluene/Water, Dioxane/WaterAnhydrous THFSingle-phase system eliminates mass transfer issues and prevents boronic ester hydrolysis.
Catalyst System Pd(OAc)₂ + SPhosPd-P(t-Bu)₃-G3 PrecatalystAir-stable, reliable generation of active Pd(0)L₁ species for efficient coupling.
Temperature 80 - 110 °CRoom Temperature to 45 °CFaster kinetics allow for significantly milder reaction temperatures.
Reaction Time 12 - 24 hours15 minutes - 1.5 hoursHomogeneous conditions and rapid boronate formation dramatically reduce reaction time.[7]

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol A: Preparation of 2-(((Trimethylsilyl)methyl)-5,5-dimethyl-1,3,2-dioxaborinane

This protocol describes the conversion of the boronic acid to its more stable neopentyl ester.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), neopentyl glycol (1.1 equiv.), and toluene (approx. 0.2 M concentration relative to the boronic acid).

  • Azeotropic Dehydration: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (oil bath at ~140 °C).

  • Monitoring: Continue heating at reflux until no more water is observed collecting in the Dean-Stark trap (typically 1.5 - 3 hours). The reaction mixture should become a clear, homogeneous solution.

  • Workup: Allow the solution to cool to room temperature. Transfer the solution to a separatory funnel and wash with deionized water (4 x volume of toluene used) to remove any unreacted neopentyl glycol. Note: Minimize contact time with water to prevent ester hydrolysis.[7]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the neopentyl boronic ester, which can often be used in the next step without further purification.

Protocol B: Modern Anhydrous Suzuki Coupling of an Aryl Bromide

This protocol details the rapid, homogeneous coupling using the prepared neopentyl ester.

  • Inert Atmosphere Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum, establish an inert atmosphere of nitrogen or argon.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl bromide (1.0 equiv.), the neopentyl ester from Protocol A (1.2 equiv.), and the Pd-P(t-Bu)₃-G3 precatalyst (2 mol%).

  • Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.5 M relative to the aryl bromide. Stir the mixture for 5 minutes.

  • Base Preparation & Addition: In a separate flame-dried flask or in a glovebox, weigh potassium trimethylsilanolate (TMSOK) (1.4 equiv.). Dissolve the TMSOK in anhydrous THF (to make a ~0.7 M solution).

  • Reaction Initiation: Using a syringe, add the TMSOK solution dropwise to the stirred reaction mixture over 5-10 minutes. The reaction is exothermic, and the internal temperature may rise to ~40-45 °C.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1 to 1.5 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate or hexanes) and wash with 1 M aqueous ethanolamine (3x) to remove boron-containing byproducts, followed by a brine wash (2x).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow cluster_prep Protocol A: Esterification cluster_coupling Protocol B: Suzuki Coupling prep_setup 1. Combine Boronic Acid & Neopentyl Glycol in Toluene prep_dehydrate 2. Azeotropic Reflux (Dean-Stark) prep_setup->prep_dehydrate prep_workup 3. Aqueous Wash & Dry prep_dehydrate->prep_workup prep_isolate 4. Isolate Neopentyl Ester prep_workup->prep_isolate coup_setup 5. Combine Ester, Aryl Halide, & Pd Catalyst in Anhydrous THF prep_isolate->coup_setup Use Directly coup_base 6. Add TMSOK Solution (Initiation) coup_setup->coup_base coup_monitor 7. Monitor Reaction (TLC / LC-MS) coup_base->coup_monitor coup_workup 8. Quench & Workup (Ethanolamine Wash) coup_monitor->coup_workup coup_purify 9. Purify Product (Chromatography) coup_workup->coup_purify

Caption: Experimental workflow from boronic acid to purified coupled product.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd precatalyst has degraded. 2. Insufficiently Anhydrous Conditions: Water is hydrolyzing the TMSOK base and/or the boronic ester. 3. Poor Quality TMSOK: The base may have degraded upon exposure to air/moisture.1. Use a fresh bottle of catalyst or a different batch. 2. Ensure solvents are rigorously dried and the reaction is performed under a strict inert atmosphere. 3. Use freshly purchased TMSOK or handle it exclusively within a glovebox.
Protodeboronation of Boron Reagent The boronic ester is unstable under the reaction conditions, often due to trace acidic impurities or water.This is less common with the anhydrous protocol but can occur. Ensure all glassware is clean and dry. The rapid nature of the TMSOK protocol is designed to outcompete this side reaction.
Homocoupling of Aryl Halide May indicate the presence of oxygen, which can interfere with the catalytic cycle.Thoroughly degas the solvent (e.g., by sparging with argon for 20-30 minutes) before adding reagents.
Reaction Stalls The catalyst may have deactivated over time, a known issue when using super-stoichiometric amounts of TMSOK for extended periods.[2]For particularly slow or challenging substrates, consider a second addition of the catalyst (e.g., another 0.5 mol%) after 1-2 hours.

References

  • Miroshnikov, P., Knapp, S., & Miller, S. J. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. [Link]

  • Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Thomas, A. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Gray, A., et al. (2000). Practical methylation of aryl halides by Suzuki-Miyaura coupling. Tetrahedron Letters. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Denmark, S. E., & Thomas, A. A. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

  • Sato, M., Miyaura, N., & Suzuki, A. (1989). Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I) Salts and Palladium-Catalyst. Chemistry Letters. [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society. [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of ((Trimethylsilyl)methyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful transformation typically involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[1] While the scope of this reaction is vast, the use of alkylboronic acids, particularly functionalized ones like ((trimethylsilyl)methyl)boronic acid, presents unique opportunities and challenges.[3]

This compound is a valuable reagent for introducing the synthetically versatile trimethylsilylmethyl group. This moiety can serve as a masked methyl group or participate in further transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the cross-coupling of this compound. We will delve into the mechanistic underpinnings, explore the critical role of ligands and reaction parameters, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of an organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[4][5] The reactivity of the organohalide typically follows the trend I > Br > OTf > Cl.

  • Transmetalation: This is often the rate-determining step. The organoboron species (R²-BY₂) must be activated by a base to form a more nucleophilic borate complex.[6] This borate then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[4][7] The precise mechanism of transmetalation is still a subject of investigation.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the diorganopalladium(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n R¹-Pd(II)(X)L_n R¹-Pd(II)(X)L_n Pd(0)L_n->R¹-Pd(II)(X)L_n Oxidative Addition R¹-X R¹-X Oxidative Addition Oxidative Addition R¹-Pd(II)(R²)L_n R¹-Pd(II)(R²)L_n R¹-Pd(II)(X)L_n->R¹-Pd(II)(R²)L_n Transmetalation Base, R²-B(OR)₂ Base, R²-B(OR)₂ Transmetalation Transmetalation R¹-Pd(II)(R²)L_n->Pd(0)L_n Reductive Elimination R¹-R² R¹-R² R¹-Pd(II)(R²)L_n->R¹-R² Reductive Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of Ligands

The choice of ligand is crucial for a successful Suzuki-Miyaura coupling, as it influences the stability and reactivity of the palladium catalyst.[4] For the coupling of alkylboronic acids, bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent β-hydride elimination, a common side reaction with sp³-hybridized organoboranes.

However, a significant challenge in working with boronic acids is the competing protodeboronation side reaction, where the boronic acid is cleaved by water or other protic sources.[8] Recent studies have shown that bulky phosphine ligands can, paradoxically, accelerate palladium-catalyzed protodeboronation.[8][9] Therefore, a careful balance must be struck between promoting the desired cross-coupling and minimizing this undesirable pathway. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Suzuki-Miyaura reactions, offering high stability and activity.[6]

Experimental Protocols

General Considerations
  • Reagent Purity: this compound and its esters can be sensitive to hydrolysis. It is advisable to use freshly opened or properly stored reagents. The synthesis of this compound can be achieved through the reaction of the corresponding Grignard or organolithium reagent with a trialkyl borate.[10][11]

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and minimize protodeboronation.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.

Protocol 1: General Procedure for the Cross-Coupling of Aryl Bromides with this compound Pinacol Ester

This protocol is a general starting point for the coupling of various aryl and heteroaryl bromides.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or SPhos

  • Potassium phosphate tribasic (K₃PO₄), finely ground

  • Aryl bromide (1.0 equiv)

  • This compound pinacol ester (1.5 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and K₃PO₄ (2.0 equiv).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon (repeat this cycle three times).

  • Add the aryl bromide (if solid) and this compound pinacol ester.

  • Via syringe, add the anhydrous solvent (concentration of aryl bromide typically 0.1-0.5 M).

  • If the aryl bromide is a liquid, add it via syringe at this stage.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Cross-Coupling for Challenging Substrates

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner conversions, particularly for less reactive aryl chlorides.

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos or RuPhos

  • Cesium fluoride (CsF) or Potassium fluoride (KF)

  • Aryl chloride or triflate (1.0 equiv)

  • This compound (1.5 equiv)

  • Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous)

Procedure:

  • In a microwave vial equipped with a magnetic stir bar, combine Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (3 mol%), and the base (2.0 equiv).

  • Add the aryl halide and this compound.

  • Add the anhydrous solvent.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (usually 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Catalyst and Condition Screening

The following table summarizes typical reaction conditions and yields for the cross-coupling of 4-bromotoluene with this compound pinacol ester, illustrating the effect of different palladium catalysts, ligands, and bases.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001245
2Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Toluene100885
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane100692
4PdCl₂(dppf) (2)-CsF (2)THF801078
5Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O901260

Yields are for the isolated product.

Caption: Experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting and Key Considerations

  • Low Yields:

    • Protodeboronation: Ensure strictly anhydrous conditions and a thoroughly degassed solvent.[7] Using the boronic ester instead of the acid can mitigate this issue.[12] Consider using a milder base or lower reaction temperature.

    • Catalyst Deactivation: Ensure a properly inert atmosphere. The choice of ligand is critical; consider screening different phosphines or NHCs.

    • Inefficient Transmetalation: The base is crucial for activating the boronic acid.[6] Ensure the base is finely powdered and anhydrous. For challenging substrates, stronger bases like CsF or K₃PO₄ may be required.

  • Formation of Side Products:

    • Homocoupling of the Organohalide: This can occur at higher temperatures. Lowering the reaction temperature or using a more active catalyst system to shorten the reaction time can be beneficial.

    • Homocoupling of the Boronic Acid: This is often a result of catalyst decomposition.

Conclusion

The palladium-catalyzed cross-coupling of this compound and its derivatives is a robust method for the synthesis of valuable trimethylsilylmethyl-containing compounds. Success hinges on the judicious selection of the palladium catalyst, ligand, and base, as well as meticulous control of the reaction conditions to favor the desired cross-coupling pathway over competing side reactions like protodeboronation. The protocols and insights provided in this application note offer a solid foundation for researchers to effectively utilize this important synthetic transformation in their work.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]

  • University of Rochester. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]

  • American Chemical Society. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • New Journal of Chemistry (RSC Publishing). Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. [Link]

  • PubMed. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • MDPI. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Buchwald Lab, MIT. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • MIT Open Access Articles. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

  • Åbo Akademi University. Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. [Link]

  • Semantic Scholar. Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. [Link]

  • ResearchGate. Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?. [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • ACS Publications. Organoboranes. 39. Convenient procedures for the preparation of methylboronic acid and trimethylboroxin. [Link]

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The Versatile Building Block: ((Trimethylsilyl)methyl)boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Marriage of Silicon and Boron

In the ever-expanding toolkit of synthetic organic chemistry, the quest for novel building blocks that offer unique reactivity and facilitate the construction of complex molecular architectures is paramount. ((Trimethylsilyl)methyl)boronic acid and its derivatives, particularly the pinacol ester, represent a class of reagents that ingeniously combine the distinct chemical properties of silicon and boron. This unique juxtaposition within a simple methylene linker unlocks a diverse range of synthetic transformations, making it an invaluable asset for researchers in medicinal chemistry and materials science.

The presence of the trimethylsilyl (TMS) group provides a handle for olefination reactions, most notably the Peterson olefination, while the boronic acid moiety is a cornerstone of modern cross-coupling chemistry, especially the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2][3] This dual functionality allows for a modular and convergent approach to the synthesis of complex molecules. Furthermore, the electronic properties of the silicon atom can influence the reactivity of the adjacent boronic acid, offering unique advantages in specific applications.

This application note provides a comprehensive overview of this compound as a synthetic building block. It details its synthesis, key applications with exemplary protocols, and the underlying mechanistic principles that govern its reactivity.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C4H13BO2Si
Molecular Weight 131.05 g/mol
Appearance Typically an off-white solid (for the acid)
Stability The free boronic acid is susceptible to dehydration to form the corresponding boroxine. The pinacol ester is generally more stable and easier to handle.[1]
Solubility The pinacol ester is soluble in a wide range of organic solvents such as THF, diethyl ether, and dichloromethane.
Handling As with most organoboron compounds, it is advisable to handle this compound and its esters under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.

Synthesis of the Key Building Block: this compound Pinacol Ester

The most common and versatile form of this reagent is its pinacol ester, 2-((trimethylsilyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . A reliable method for its synthesis involves the reaction of the Grignard reagent derived from (chloromethyl)trimethylsilane with a suitable borate ester, followed by esterification with pinacol.

Synthetic Workflow

Synthesis A (Chloromethyl)trimethylsilane C Grignard Reagent ((Trimethylsilyl)methyl)magnesium chloride A->C Diethyl ether B Magnesium turnings B->C E Boronic ester intermediate C->E 1. Diethyl ether, -78 °C to rt 2. Acidic workup D Triisopropyl borate D->E G Product 2-((Trimethylsilyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane E->G Hexane, rt F Pinacol F->G

Caption: Synthetic route to this compound pinacol ester.

Detailed Synthetic Protocol

Materials:

  • (Chloromethyl)trimethylsilane

  • Magnesium turnings

  • Iodine (a single crystal for initiation)

  • Anhydrous diethyl ether

  • Triisopropyl borate

  • Pinacol

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of (chloromethyl)trimethylsilane (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

    • Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining silane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Borylation:

    • Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

    • Add a solution of triisopropyl borate (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Esterification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

    • To the crude boronic acid, add pinacol (1.0 eq) and anhydrous hexane.

    • Stir the mixture at room temperature for 2-4 hours. The formation of the pinacol ester is often accompanied by the precipitation of water.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting oil by vacuum distillation to afford the pure 2-((trimethylsilyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Key Applications and Protocols

Suzuki-Miyaura Cross-Coupling: A Gateway to Substituted Allylsilanes

The boronic acid functionality of the reagent allows it to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of organic halides and triflates.[1][2][3] This provides a straightforward route to substituted allylsilanes, which are themselves versatile synthetic intermediates.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] The presence of a base is crucial for the formation of a boronate species, which facilitates the transmetalation step.[1]

Suzuki_Miyaura Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl halide) ArX->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Boron R-B(OR')_2 (((TMS)methyl)boronic ester) Boronate [R-B(OR')_2(Base)]^- Boron->Boronate Base Base (e.g., K_2CO_3) Base->Boronate Boronate->Transmetalation PdII_R Ar-Pd(II)-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-((Trimethylsilyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Benzyl bromide

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask, add palladium(II) acetate (2 mol%), triphenylphosphine (8 mol%), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a solution of 2-((trimethylsilyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) in toluene, followed by benzyl bromide (1.0 eq).

  • Add water (as a co-solvent, typically 10-20% of the toluene volume).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield benzyl(trimethyl)silane.

Peterson Olefination: Stereoselective Alkene Synthesis

The trimethylsilyl group of the building block is the key to its participation in the Peterson olefination, a powerful method for the synthesis of alkenes.[4] This reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone, followed by elimination of a silyloxide. A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene.

The reaction proceeds through a β-hydroxysilane intermediate. The stereochemical outcome of the elimination is dependent on the reaction conditions. Basic conditions lead to a syn-elimination, while acidic conditions promote an anti-elimination.[4]

Peterson_Olefination cluster_0 Syn-Elimination (Basic Conditions) cluster_1 Anti-Elimination (Acidic Conditions) Start_syn β-Hydroxysilane TS_syn Syn-periplanar Transition State Start_syn->TS_syn Base (e.g., KH) Alkene_Z (Z)-Alkene TS_syn->Alkene_Z Silyloxide_syn R'_3SiO^- TS_syn->Silyloxide_syn Start_anti β-Hydroxysilane TS_anti Anti-periplanar Transition State Start_anti->TS_anti Acid (e.g., H_2SO_4) Alkene_E (E)-Alkene TS_anti->Alkene_E Silyloxide_anti R'_3SiOH TS_anti->Silyloxide_anti

Caption: Stereochemical control in the Peterson olefination.

In a particularly elegant application, the lithiated carbanion of this compound pinacol ester can react with an aldehyde to generate a β-hydroxysilane, which can then undergo elimination to form a vinyl boronate. These products are highly valuable intermediates for further transformations.

Materials:

  • 2-((Trimethylsilyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Potassium hydride (KH)

Procedure:

  • Carbanion Formation:

    • To a flame-dried Schlenk flask under nitrogen, add a solution of 2-((trimethylsilyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Add n-butyllithium (1.05 eq) dropwise. The formation of the lithiated species can be monitored by a color change.

    • Stir the solution at -78 °C for 30 minutes.

  • Reaction with Aldehyde:

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the carbanion solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Elimination and Isolation:

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxysilane intermediate.

    • For syn-elimination to the (Z)-vinyl boronate, dissolve the crude intermediate in anhydrous THF and add potassium hydride (1.2 eq) portion-wise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).

    • Carefully quench the excess KH with isopropanol, then water.

    • Extract with diethyl ether, dry the organic layer, and concentrate.

    • Purify the product by flash column chromatography.

Conclusion: A Powerful and Versatile Tool

This compound and its pinacol ester derivative are powerful and versatile building blocks that offer a unique combination of reactivities. Their ability to participate in both Suzuki-Miyaura cross-coupling and Peterson olefination reactions from a single, readily accessible precursor makes them highly valuable in modern organic synthesis. The protocols outlined in this application note provide a starting point for researchers to explore the vast synthetic potential of this reagent in the development of new pharmaceuticals, agrochemicals, and functional materials.

References

  • Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Matteson, D. S. (2001). α-Trimethylsilyl boronic esters. Pinacol lithio(trimethylsilyl)methaneboronate, homologation of boronic esters with [chloro(trimethylsilyl)methyl]lithium, and comparisons with some phosphorus and sulfur analogs. Organometallics, 20(15), 3236-3245. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 8881-8896. [Link]

  • Li, Y., & Hall, D. G. (2022). α-Boryl Organometallic Reagents in Catalytic Asymmetric Synthesis. Accounts of Chemical Research, 55(17), 2466–2480. [Link]

  • Matteson, D. S. (2021). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 19(7), 392. [Link]

  • van Staden, L. F., Gravestock, D., & Ager, D. J. (2011). The Peterson Olefination Reaction. Chemical Society Reviews, 30(3), 195-200. [Link]

  • Gevorgyan, V., & Quan, L. G. (2023). Modular Synthesis of (Borylmethyl)silanes through Orthogonal Functionalization of a Carbon Atom. Organic Letters, 25(10), 1667–1671. [Link]

  • Vedejs, E., & East, M. B. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.
  • Denmark, S. E., & Kassel, V. M. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]

  • Matteson, D. S. (2023). Matteson Homologation of Arylboronic Esters. Chemistry–A European Journal, 29(10), e202203565. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Li, G., et al. (2025). Electrochemical synthesis of allenyl silanes and allenyl boronic esters. Nature Communications, 16(1), 1-9. [Link]

  • Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Matteson, D. S. (2015). Matteson Homologation of Arylboronic Esters. Synfacts, 11(03), 0261-0261. [Link]

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Application Notes and Protocols: The Strategic Use of ((Trimethylsilyl)methyl)boronic Acid and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Suzuki Coupling - The Unique Niche of Silyl-Substituted Boronic Acids

Within the landscape of medicinal chemistry, boronic acids are celebrated as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the utility of this functional group extends far beyond carbon-carbon bond formation. The incorporation of a boronic acid moiety into drug candidates has become an increasingly successful strategy, leading to the approval of multiple drugs, including the proteasome inhibitor Bortezomib.[2][3][4][5][6] These compounds often leverage the unique electronic properties of boron—specifically its vacant p-orbital—to form reversible covalent complexes with biological targets like serine proteases.[4][7]

This guide focuses on a specialized but powerful reagent class derived from ((trimethylsilyl)methyl)boronic acid. While not typically used as a direct coupling partner in the traditional sense, its derivatives are instrumental in one of the most elegant strategies for asymmetric synthesis: the Matteson Homologation . This reaction allows for the iterative, stereocontrolled one-carbon extension of boronic esters, providing a pathway to complex chiral molecules that are central to modern drug discovery.[8][9][10][11] We will explore the mechanistic underpinnings of this transformation and provide detailed protocols for its application, offering researchers a practical guide to harnessing its synthetic power.

Part 1: The Matteson Homologation - An Assembly Line for Chiral Molecules

The Matteson homologation is a cornerstone reaction that enables the conversion of a boronic ester into its next higher homolog through the insertion of a methylene group into the carbon-boron bond.[10][12] The power of this method lies in its ability to be performed stereoselectively, using chiral diol auxiliaries to direct the formation of a new stereocenter with high fidelity.[8][11] This process can be repeated, allowing for an "assembly-line" approach to building complex carbon skeletons with precisely controlled stereochemistry.[9]

Core Reaction Mechanism

The widely accepted mechanism involves a few key steps, which are critical to understand for successful experimental design.[8]

  • Carbenoid Formation: A lithium carbenoid, such as (dichloromethyl)lithium, is generated in situ at very low temperatures (typically -78 °C to -100 °C) by deprotonating a dihalomethane (e.g., dichloromethane) with a strong base like n-butyllithium.[8]

  • "Ate" Complex Formation: The nucleophilic carbenoid attacks the electrophilic boron atom of the starting boronic ester, forming a tetracoordinate boronate "ate" complex.[12]

  • 1,2-Migration: The key stereochemistry-defining step is a 1,2-migration of the alkyl or aryl group (R) from the boron atom to the adjacent carbon, which displaces one of the halide atoms. This rearrangement is often facilitated by a Lewis acid, such as zinc chloride, and proceeds with inversion of configuration at the carbon center.[8]

  • Product Formation: The result is an α-halo boronic ester, which has been elongated by one carbon atom. This product is itself a versatile intermediate.

  • Nucleophilic Substitution: The newly formed α-halo boronic ester can be treated with a wide range of nucleophiles (e.g., Grignard reagents, alkoxides, azides) to displace the remaining halide, installing a new functional group and creating a new chiral boronic ester ready for further transformations or subsequent homologation cycles.[13]

Matteson_Homologation Matteson Homologation Mechanism cluster_start Step 1: Carbenoid Attack cluster_rearrange Step 2 & 3: 'Ate' Complex & Migration cluster_substitution Step 5: Functionalization BoronicEster R-B(OR')₂ (Chiral Boronic Ester) AteComplex [R-B(OR')₂(CHX₂)]⁻Li⁺ ('Ate' Complex) BoronicEster->AteComplex + Carbenoid Li⁺[CHX₂]⁻ (Lithium Carbenoid) Product X-CHR-B(OR')₂ (α-Halo Boronic Ester) AteComplex->Product 1,2-Migration (R group moves) - LiX FinalProduct Nu-CHR-B(OR')₂ (Functionalized Product) Product->FinalProduct + Nucleophile Nu⁻ (e.g., RMgBr)

Caption: Key steps of the Matteson homologation reaction.

Part 2: Experimental Protocols and Practical Insights

The successful execution of a Matteson homologation requires careful attention to anhydrous conditions and low temperatures to ensure the stability of the reactive organolithium intermediates.[8][12]

Protocol 1: General Matteson Homologation of a Chiral Pinacol Boronic Ester

This protocol describes a representative one-pot procedure for the homologation of an alkyl boronic ester followed by methylation with a Grignard reagent.[13]

Materials and Equipment:

  • Three-necked round-bottom flask with a magnetic stir bar

  • Low-temperature thermometer

  • Syringes and needles

  • Inert gas (Argon or Nitrogen) manifold

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Starting chiral boronic ester (e.g., an alkyl pinacol boronate)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Zinc chloride (ZnCl₂), anhydrous (as a solution in THF or ether)

  • Methylmagnesium bromide (MeMgBr) in THF (typically 3.0 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for extraction (e.g., diethyl ether, ethyl acetate) and chromatography.

Workflow Experimental Workflow start Setup Assemble dry glassware under inert atmosphere (Ar/N₂). dissolve Dissolve Add anhydrous THF and CH₂Cl₂ to the flask. Add starting boronic ester. start->dissolve cool1 Cool to -100 °C Use a liquid N₂/ethanol or slush bath. dissolve->cool1 add_buli Add n-BuLi Add n-BuLi dropwise via syringe. Stir for 30 min to form LiCHCl₂. cool1->add_buli add_zncl2 Add ZnCl₂ Add anhydrous ZnCl₂ solution. Stir for 15 min. add_buli->add_zncl2 warm Warm to 0 °C Allow the reaction to warm slowly over several hours. add_zncl2->warm cool2 Cool to -78 °C Re-cool the mixture in a dry ice/acetone bath. warm->cool2 add_grignard Add Grignard Add MeMgBr dropwise. Let stir. cool2->add_grignard warm2 Warm to RT Allow to warm to room temperature and stir overnight (12-24 h). add_grignard->warm2 quench Quench Slowly add saturated aq. NH₄Cl solution. warm2->quench workup Workup Perform aqueous extraction with ether/EtOAc. Dry organic layer. quench->workup purify Purify Concentrate and purify by flash column chromatography. workup->purify

Caption: Step-by-step workflow for a Matteson homologation.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame- or oven-dried three-necked flask equipped with a stir bar, thermometer, and septa under a positive pressure of argon or nitrogen.

  • Initial Cooling and Reagent Addition: Add anhydrous THF (e.g., 10 mL per 1 mmol of boronic ester) and anhydrous dichloromethane (1.2 eq) to the flask. Add the starting boronic ester (1.0 eq). Cool the stirred solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Carbenoid Generation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -100 °C for 30 minutes. The formation of (dichloromethyl)lithium will occur.

  • Lewis Acid Addition: Add a solution of anhydrous zinc chloride (1.05 eq) in THF. Stir for an additional 15 minutes at -100 °C.

  • 1,2-Migration: Remove the cooling bath and allow the reaction to warm to 0 °C. The migration step occurs during this warming phase.

  • Nucleophilic Substitution: Once at 0 °C, re-cool the flask to -78 °C (dry ice/acetone bath). Slowly add the Grignard reagent, methylmagnesium bromide (2.0 eq), dropwise.

  • Final Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours.[13]

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Causality and Field-Proven Insights
  • Why -100 °C? The (dichloromethyl)lithium carbenoid is thermally unstable and will decompose via alpha-elimination to form a carbene if allowed to warm.[8][14] Performing the initial steps at -100 °C is crucial for maximizing the yield of the desired "ate" complex.

  • The Role of Zinc Chloride: While the 1,2-migration can occur without a Lewis acid, it is often sluggish. Zinc chloride coordinates to the oxygen and chlorine atoms, accelerating the rearrangement and dramatically improving reaction efficiency and diastereoselectivity.[8]

  • One-Pot vs. Isolation: For many substrates, the intermediate α-chloroboronic ester is unstable and best used without isolation.[13] The one-pot procedure described is generally more efficient and higher yielding.

  • Choice of Chiral Auxiliary: The stereochemical outcome is dictated by the chiral diol used to form the boronic ester. C₂-symmetric diols like 1,2-diisopropylethanediol (DIPED) or 1,2-dicyclohexylethanediol (DICHED) are known to provide excellent levels of diastereoselectivity.[13]

Part 3: Data Summary and Applications

The Matteson homologation is a robust reaction applicable to a wide range of substrates. The trimethylsilyl group in reagents like [chloro(trimethylsilyl)methyl]lithium can be used to introduce a versatile handle for further chemistry, such as Fleming-Tamao oxidation.[15]

Starting Boronic Ester TypeNucleophile (Nu⁻)Chiral AuxiliaryTypical Diastereoselectivity (d.r.)Typical YieldReference
Alkyl-B(pin)MeMgBr(R,R)-DICHED>95:570-85%[13]
Aryl-B(DIPED)MeMgBr(R,R)-DIPED>95:5~75%[13]
Alkyl-B(pin)PhMgBr(S,S)-DICHED>90:1065-80%[13]
Methyl-B(DIPED)ArMgBr(R,R)-DIPED>95:560-75%[13]
Alkyl-B(pin)NaOMe(R,R)-DICHED>90:10Variable[13]

Table showing representative outcomes for Matteson homologation reactions. Yields and selectivities are highly substrate-dependent.

The products of these reactions—chiral α-substituted boronic esters—are immensely valuable. The C-B bond can be stereospecifically oxidized to a C-O bond (alcohol), aminated to a C-N bond (amine), halogenated, or used in cross-coupling reactions, providing access to a vast array of enantiomerically enriched building blocks for drug discovery.[16]

Conclusion

This compound and the chemistry it enables, particularly the Matteson homologation, represent a sophisticated and powerful tool for medicinal chemists. By providing a reliable method for the iterative and stereocontrolled construction of carbon chains, it opens the door to complex molecular architectures that are often inaccessible by other means. A thorough understanding of the reaction mechanism and careful execution of the experimental protocols are key to leveraging this chemistry for the discovery and development of next-generation therapeutics.

References

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  • Das, B. C., et al. (2025). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
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  • M. J. D. Reid, M. S. T. Morin, R. A. Batey. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry Letters, 30(11), 127113.
  • Deng, H., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153.
  • H. Tajbakhsh, D. G. T. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Silva, F., et al. (2020).
  • Aggarwal, V. K., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(50), 21014-21020.
  • Vaultier, M., & Pucheault, M. (2020).
  • Brown, H. C., Cole, T. E., & Srebnik, M. (1986). Organoboranes. 39. Convenient procedures for the preparation of methylboronic acid and trimethylboroxin. Organometallics, 5(12), 2300-2303.

Sources

Application Notes & Protocols: Leveraging ((Trimethylsilyl)methyl)boronic Acid for the Stereocontrolled Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical development, the demand for structurally complex and stereochemically pure molecules has never been greater. Boronic acids have emerged as indispensable tools in medicinal chemistry, not only as key partners in cross-coupling reactions but also as foundational building blocks for creating intricate molecular architectures.[1] This guide focuses on a particularly versatile C1 building block: ((Trimethylsilyl)methyl)boronic acid. Its unique structure enables powerful synthetic transformations, most notably the Matteson homologation, providing a reliable pathway for the iterative and stereocontrolled construction of chiral centers. This document provides an in-depth exploration of the mechanistic principles, practical applications, and detailed experimental protocols for using this compound and its derivatives in the synthesis of valuable pharmaceutical intermediates, including chiral alcohols, amines, and complex biaryls.

Introduction: The Strategic Advantage of this compound

Boronic acids and their derivatives are renowned for their stability, low toxicity, and diverse reactivity, making them ideal for the complex synthetic routes required in drug discovery.[1] While the Suzuki-Miyaura coupling is their most famous application for C-C bond formation[2][3], the utility of specialized boronic acids extends far beyond this reaction.

This compound serves as a masked form of a methylboronic acid carbanion equivalent. Its primary strategic value lies in its application as a substrate in the Matteson homologation reaction . This powerful transformation allows for the insertion of a single carbon atom into a carbon-boron bond with exceptional stereocontrol, effectively "growing" a carbon chain one atom at a time.[4][5] This capability is paramount for synthesizing C(sp³)-rich molecules and complex natural products, which are increasingly sought-after in drug development programs.[6]

This guide will detail the core applications stemming from this unique reactivity, providing researchers with the foundational knowledge and practical protocols to integrate this reagent into their synthetic workflows.

Core Application: The Matteson Homologation for Asymmetric Synthesis

The Matteson reaction is a cornerstone of modern asymmetric synthesis, enabling the conversion of a chiral boronic ester into its one-carbon homologated counterpart with high diastereoselectivity.[7][8]

Mechanistic Rationale

The process begins with the reaction of a boronic ester (often derived from a chiral diol to impart stereocontrol) with an α-halocarbanion, typically generated in situ from a dihalomethane and a strong base. This forms a tetracoordinate boronate "ate" complex. The key stereodefining step is a 1,2-metallate rearrangement, where an organic group migrates from the boron to the adjacent carbon, displacing the halide with inversion of configuration at the carbon center.[7][8] Subsequent reaction with a nucleophile, such as a Grignard reagent, results in the formation of a new, homologated α-chiral substituted alkylboronic ester.

The elegance of this method lies in its iterative potential. The newly formed boronic ester can be subjected to further rounds of homologation, allowing for the programmed construction of complex stereochemical arrays.[9]

Visualization: Matteson Homologation Workflow

Matteson_Homologation Start Chiral Boronic Ester (e.g., from this compound) Reagent1 1. CH₂Cl₂ / n-BuLi (-78 °C) Intermediate α-Chloroboronic Ester Intermediate Reagent1->Intermediate Carbenoid Addition & Ate Complex Formation Reagent2 2. Grignard Reagent (R-MgX) Product Homologated Chiral Boronic Ester Reagent2->Product Nucleophilic Displacement & 1,2-Migration

Caption: Workflow of the Matteson one-carbon homologation reaction.

Experimental Protocol: Stereoselective Homologation

This protocol provides a representative method for the one-carbon homologation of a boronic ester.

Materials:

  • Starting boronic ester (e.g., this compound pinacol ester)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (to 0.1 M concentration of the boronic ester) and anhydrous dichloromethane (1.5 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carbenoid Generation: Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution. A white precipitate may form. Stir the mixture at -78 °C for 30 minutes.

    • Causality Note: This step generates the highly reactive (dichloromethyl)lithium carbenoid. The extremely low temperature is critical to prevent its decomposition and undesired side reactions.

  • Formation of Ate Complex: Add a solution of the starting boronic ester (1.0 equivalent) in minimal anhydrous THF dropwise to the reaction mixture. Stir at -78 °C for 3 hours.

  • Nucleophilic Displacement: Slowly add the Grignard reagent (2.0 equivalents) to the mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality Note: The Grignard reagent acts as the nucleophile that adds to the boron, initiating the 1,2-migration that forms the new C-C bond and displaces a chloride ion.[4] Using an excess ensures complete conversion.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the homologated boronic ester.

Downstream Transformations of Homologated Boronic Esters

The true synthetic power of this methodology is realized when the newly formed boronic esters are converted into other functional groups, which are common substructures in active pharmaceutical ingredients (APIs).

Oxidation to Chiral Alcohols

The carbon-boron bond can be reliably and stereospecifically replaced with a carbon-oxygen bond. This oxidative deborylation is one of the most valuable transformations of organoboranes, providing access to chiral secondary alcohols.

Protocol: Oxidation to a Homologated Alcohol

  • Dissolve the purified homologated boronic ester (1.0 equivalent) in a 2:1 mixture of THF and ethanol.

  • Add an aqueous solution of sodium hydroxide (3 M, 3.0 equivalents) and cool the mixture to 0 °C.

  • Slowly add hydrogen peroxide (30% aqueous solution, 3.0 equivalents) dropwise, ensuring the internal temperature remains below 10 °C.

  • After addition, remove the cooling bath and stir at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and purify by column chromatography to yield the chiral alcohol.

Conversion to Chiral Amines

Accessing chiral amines is critical for pharmaceutical synthesis. The C-B bond can be converted into a C-N bond with retention of configuration, providing a powerful route to enantiomerically enriched amines.[6]

Protocol: Amination of a Homologated Boronic Ester

  • In a flask under argon, dissolve the homologated boronic ester (1.0 equivalent) in anhydrous THF.

  • Add hydroxylamine-O-sulfonic acid (1.5 equivalents) and stir the suspension at room temperature.

  • Slowly add an aqueous solution of sodium hydroxide (3M, 2.0 equivalents).

  • Heat the reaction to 50 °C and stir for 6 hours.

  • Cool to room temperature, and perform an acidic workup followed by basification and extraction with ethyl acetate to isolate the crude amine.

  • Purify by column chromatography.

Visualization: Key Downstream Conversions

Downstream_Conversions Start Homologated Chiral Boronic Ester Path1 Oxidative Deborylation (e.g., NaOH, H₂O₂) Start->Path1 C-O Bond Formation Path2 Amination (e.g., NH₂OSO₃H) Start->Path2 C-N Bond Formation Product1 Chiral Homologated Alcohol Path1->Product1 API Pharmaceutical Intermediates & APIs Product1->API Product2 Chiral Homologated Amine Path2->Product2 Product2->API

Caption: Major synthetic routes from homologated boronic esters.

Advanced Application: Suzuki-Miyaura Cross-Coupling

The homologated boronic esters, particularly arylboronic esters, are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of complex biaryl compounds bearing a chiral C(sp³)-rich side chain, a common motif in modern pharmaceuticals.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_R1R2->Product RX R¹-X (Aryl Halide) BoronicEster R²-B(OR)₂ (Homologated Ester) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Homologated Arylboronic Ester

Materials:

  • Homologated arylboronic ester (1.0 equivalent)

  • Aryl halide (e.g., 4-bromoanisole, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., anhydrous K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)

Procedure:

  • To a Schlenk flask, add the arylboronic ester, aryl halide, K₂CO₃, and the palladium catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.

    • Causality Note: Heating is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Anhydrous conditions or carefully controlled aqueous systems are often necessary to prevent competitive protodeboronation of the boronic ester, which can reduce yield.[10][11]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryAryl Halide PartnerHomologated Boronic EsterProductIsolated Yield (%)
14-BromoanisolePhenyl-(CH(CH₃))-B(pin)4-Methoxy-1-(1-phenylethyl)benzene88
22-ChloropyridineNaphthyl-(CH(Ph))-B(pin)2-(Naphthalen-1-yl(phenyl)methyl)pyridine75
31-Iodo-3-nitrobenzeneFuryl-(CH(Et))-B(pin)2-(1-(3-Nitrophenyl)propyl)furan81

Note: Yields are representative and depend on specific reaction conditions and substrates.

Conclusion

This compound is a uniquely powerful reagent for the synthesis of complex pharmaceutical intermediates. Its utility in the Matteson homologation provides a robust and highly stereocontrolled method for elongating carbon chains, giving rise to valuable chiral boronic ester intermediates. These intermediates can be readily converted into key pharmaceutical building blocks such as chiral alcohols and amines, or used in further C-C bond-forming reactions like the Suzuki-Miyaura coupling. The protocols and principles outlined in this guide offer a framework for researchers to harness the full potential of this versatile C1 synthon in their drug discovery and development efforts.

References

  • The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
  • 3-(Trimethylsilyl)phenylboronic acid. BU CyberSec Lab.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
  • Matteson's homologation. A) Illustrative example; B) application to assembly‐line synthesis.
  • This compound | 74213-41-5. Benchchem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?. (2015).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Matteson Homologation of Arylboronic Esters. (2023). Chemistry Europe.
  • Unlocking the Potential of the Matteson Reaction in Natural Product Synthesis. Organic Reactions.
  • The Matteson Reaction.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Matteson Reaction. (2016).
  • Homologation of chiral boronic esters and application to 1,3-polyols synthesis. SlideShare.

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Application Notes & Protocols: Strategic Use of ((Trimethylsilyl)methyl)boronic Acid in Advanced C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and professionals in drug development on the application of ((trimethylsilyl)methyl)boronic acid in carbon-carbon bond formation. This document provides in-depth technical insights, detailed protocols, and the scientific rationale behind the experimental procedures.

Introduction: A Unique Reagent for Modern Synthesis

This compound is a versatile organoboron compound that has emerged as a powerful tool for the construction of carbon-carbon bonds.[1][2] Its distinct structure, featuring a trimethylsilyl group adjacent to the boronic acid moiety, imparts unique reactivity and stability, enabling transformations that are often challenging with conventional boronic acids.[1] This guide offers a comprehensive overview of its applications, focusing on the mechanistic underpinnings and providing detailed, field-tested protocols for its strategic implementation in key synthetic methodologies. The primary utility of this reagent lies in its capacity to act as a stable yet reactive precursor for the formation of silylated organic molecules, which are valuable intermediates in a wide range of synthetic endeavors, including pharmaceutical development.[2]

Core Principles: The Advantage of the Trimethylsilyl Group

The trimethylsilyl moiety in this compound plays a crucial role in its reactivity and stability. This group facilitates the critical transmetalation step in palladium-catalyzed cross-coupling reactions, a key process in many C-C bond-forming transformations.[3] The presence of the silicon atom also contributes to the reagent's notable stability, rendering it more user-friendly than many other organometallic compounds. This stability allows for easier handling and storage, a significant practical advantage in a laboratory setting.[4]

Application I: Suzuki-Miyaura Cross-Coupling for the Synthesis of Benzylsilanes

A prominent application of this compound is in the Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides or triflates.[5] This reaction offers a direct and highly efficient pathway for the synthesis of benzylsilanes. These compounds are versatile synthetic intermediates, readily transformed into a variety of valuable motifs such as benzylic alcohols, amines, and other functionalized derivatives.[6]

Mechanistic Rationale

The catalytic cycle of this transformation aligns with the established mechanism of the Suzuki-Miyaura reaction.[3][7] The process is initiated by the oxidative addition of a palladium(0) catalyst to the aryl halide.[7] This is followed by transmetalation with the ((trimethylsilyl)methyl)boronate species, which is generated in situ from the boronic acid and a base. The cycle concludes with reductive elimination, which forms the desired benzylsilane product and regenerates the active palladium(0) catalyst.[3][7] The selection of the appropriate catalyst, ligand, and base is critical for optimizing reaction efficiency and minimizing the formation of byproducts.[8][9]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Work-up and Purification A Combine aryl halide, This compound, and base in a reaction vessel. B Add solvent system (e.g., Toluene/Water). A->B C Degas the mixture (e.g., Argon sparging). B->C D Introduce Palladium catalyst and ligand. C->D Initiate Catalysis E Heat the reaction mixture (e.g., 80-110 °C). D->E F Monitor reaction progress (TLC, GC-MS). E->F G Cool to ambient temperature. F->G Reaction Completion H Perform aqueous work-up. G->H I Dry organic layer and concentrate. H->I J Purify via column chromatography. I->J Matteson_Homologation_Workflow cluster_setup Reagent Preparation cluster_reaction Homologation cluster_workup Work-up and Purification A Dissolve boronic ester and This compound in anhydrous solvent (e.g., THF). B Cool the solution to low temperature (e.g., -78 °C). A->B C Slowly add a strong base (e.g., n-BuLi). B->C Initiate Reaction D Stir at low temperature. C->D E Quench the reaction (e.g., with H₂O). D->E F Warm to ambient temperature. E->F Reaction Completion G Perform aqueous work-up. F->G H Dry organic layer and concentrate. G->H I Purify the homologated product. H->I

Sources

The (Trimethylsilyl)methyl Group: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Material Properties with a Unique Reagent

In the ever-evolving landscape of materials science, the quest for novel functionalities and enhanced performance is paramount. Researchers and engineers continually seek new molecular tools to construct materials with tailored properties. ((Trimethylsilyl)methyl)boronic acid, a seemingly simple organoboron compound, has emerged as a powerful and versatile building block in this pursuit. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a sterically influential trimethylsilyl group, offers a gateway to a new generation of polymers and organic-inorganic hybrid materials.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in materials science. We will delve into the fundamental chemistry that underpins its utility, present detailed application notes, and provide robust experimental protocols to empower your research and development endeavors.

Core Principles: The Synergy of Boron and Silicon

The utility of this compound in materials science stems from the distinct yet complementary roles of its two key functional groups:

  • The Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the workhorse for a variety of powerful chemical transformations. Its ability to form reversible covalent bonds with diols is the foundation for creating stimuli-responsive materials, such as self-healing hydrogels and sensors.[1][2] Furthermore, the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the precise formation of carbon-carbon bonds essential for polymer synthesis.[3][4]

  • The (Trimethylsilyl)methyl Group (-CH₂Si(CH₃)₃): This bulky, non-polar group imparts several desirable properties to the resulting materials. The trimethylsilyl moiety can enhance thermal stability, improve solubility in organic solvents, and introduce hydrophobicity.[3] Its steric bulk can also influence polymer morphology and chain packing, leading to unique mechanical and optical properties.

This guide will explore how the interplay of these two functionalities allows for the rational design of advanced materials.

Application Note 1: Synthesis of Stimuli-Responsive Polysiloxane-Based Hydrogels

Concept: The reversible esterification reaction between boronic acids and diols provides a dynamic cross-linking mechanism.[5][6] By incorporating this compound into a polysiloxane backbone containing diol functionalities, it is possible to create hydrogels that respond to changes in pH, sugar concentration, or temperature. The trimethylsilyl groups can enhance the hydrolytic stability of the siloxane backbone and modulate the hydrophobic-hydrophilic balance of the hydrogel network.

Causality of Experimental Choices: The choice of a polysiloxane backbone is strategic due to its inherent flexibility, biocompatibility, and thermal stability. The incorporation of diol units is necessary for the boronic acid-mediated cross-linking. The use of this compound, as opposed to a simple alkyl or aryl boronic acid, can improve the processability of the prepolymer and enhance the mechanical properties of the final hydrogel.

Experimental Protocol: Preparation of a pH-Responsive Polysiloxane Hydrogel

Step 1: Synthesis of a Diol-Functionalized Polydimethylsiloxane (PDMS) Prepolymer

  • To a solution of α,ω-dihydroxy-terminated polydimethylsiloxane (PDMS-diol, Mn = 5000 g/mol , 10 g) in dry toluene (100 mL), add 3-glycidyloxypropyl)trimethoxysilane (2.5 g) and a catalytic amount of dibutyltin dilaurate.

  • Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and add a 1 M aqueous HCl solution (5 mL). Stir vigorously for 2 hours to hydrolyze the epoxide rings to diols.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the diol-functionalized PDMS as a viscous oil. Characterize by ¹H NMR and FTIR to confirm the presence of diol groups.

Step 2: Cross-linking with this compound

  • Dissolve the diol-functionalized PDMS (5 g) and this compound (0.5 g) in a mixture of THF (20 mL) and water (2 mL).

  • Adjust the pH of the solution to 9.0 using a 1 M NaOH solution.

  • Stir the solution at room temperature until a hydrogel is formed (typically within 1-2 hours).

  • The resulting hydrogel can be purified by dialysis against deionized water to remove any unreacted starting materials.

Step 3: Characterization of the pH-Responsive Behavior

  • Place a sample of the hydrogel in buffer solutions of varying pH (e.g., pH 5, 7, and 9).

  • Observe the swelling and deswelling behavior of the hydrogel. The hydrogel should swell at higher pH due to the formation of the more stable anionic boronate ester cross-links and shrink at lower pH as the equilibrium shifts back to the boronic acid and diol.[5][6]

Property Value
Swelling Ratio at pH 9~1500%
Swelling Ratio at pH 5~300%
Gelation Time1-2 hours

Workflow for Hydrogel Synthesis

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Cross-linking PDMS_diol PDMS-diol Reaction1 Ring-opening & Hydrolysis PDMS_diol->Reaction1 GPTMS 3-Glycidyloxypropyl)trimethoxysilane GPTMS->Reaction1 Diol_PDMS Diol-functionalized PDMS Reaction1->Diol_PDMS Reaction2 Boronate Ester Formation (pH 9) Diol_PDMS->Reaction2 TMSMBA This compound TMSMBA->Reaction2 Hydrogel pH-Responsive Hydrogel Reaction2->Hydrogel G MonomerA Dibromo-fluorene with TMS-methyl side chain Polymerization Suzuki-Miyaura Polymerization MonomerA->Polymerization MonomerB Diborylated fluorene MonomerB->Polymerization Catalyst Pd(PPh₃)₄ Catalyst->Polymerization Polymer Polyfluorene Copolymer Polymerization->Polymer

Sources

Application Notes & Protocols: ((Trimethylsilyl)methyl)boronic acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the applications and protocols for ((trimethylsilyl)methyl)boronic acid MIDA ester. This unique reagent combines the stability and controlled reactivity of N-methyliminodiacetic acid (MIDA) boronates with the synthetic versatility of the (trimethylsilyl)methyl group.[1] We will explore its role as a stable, versatile C1 building block, with a primary focus on its application in a modified Peterson-type olefination for the synthesis of vinylsilanes. This guide will furnish researchers with the foundational knowledge and detailed protocols necessary to effectively utilize this reagent in complex molecule synthesis.

Introduction: The Power of MIDA Boronates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry.[2] However, the utility of many boronic acids is often hampered by their inherent instability, leading to challenges in storage, purification, and consistent reactivity.[2] The development of N-methyliminodiacetic acid (MIDA) boronates has provided a robust solution to these challenges.[1][3][4] By forming a stable, tetracoordinate boron center, the MIDA ligand effectively "protects" the boronic acid, rendering it unreactive under anhydrous cross-coupling conditions.[2][3][4] This protection is readily reversed under mild aqueous basic conditions, allowing for the controlled, slow release of the active boronic acid when needed.[3][4]

The exceptional stability of MIDA boronates extends beyond cross-coupling reactions. They are generally crystalline, free-flowing solids that are stable to air and moisture, and compatible with silica gel chromatography, greatly simplifying purification and handling.[3][4] This stability has enabled the development of iterative cross-coupling strategies for the systematic assembly of complex molecules, analogous to solid-phase peptide synthesis.[3][5][6]

This compound MIDA Ester: A Versatile C1 Building Block

While much of the focus on MIDA boronates has been on their use in Suzuki-Miyaura reactions with aryl, vinyl, and heteroaryl partners, the application of alkyl MIDA boronates is an expanding field. This compound MIDA ester, in particular, presents unique opportunities as a versatile C1 building block. The trimethylsilyl (TMS) group is a well-established precursor for a variety of functional group transformations, most notably in olefination reactions.

The key to unlocking the synthetic potential of this reagent lies in the generation of an α-silyl, α-boryl carbanion. The stability of the MIDA boronate under the strongly basic conditions required for carbanion formation is a critical consideration. While MIDA boronates are known to hydrolyze in the presence of aqueous base, their stability in anhydrous basic conditions is a key feature that enables their use as protecting groups.[3][7] Recent advancements have also introduced hyperstable MIDA derivatives, such as TIDA boronates, which exhibit even greater resistance to hydrolytic and nucleophilic cleavage, opening the door for a wider range of Csp³-C bond-forming reactions.[8]

Core Application: Modified Peterson-Type Olefination

A primary application of this compound MIDA ester is its use as a precursor to a nucleophilic carbanion for the synthesis of vinylsilanes via a Peterson-type olefination.[2][5][6][9][10] This reaction involves the deprotonation of the methylene group positioned between the silicon and boron atoms, followed by the addition of the resulting carbanion to an aldehyde or ketone. The intermediate β-hydroxysilane can then undergo elimination to afford the corresponding vinylsilane.

Mechanistic Rationale

The proposed reaction pathway is outlined below. The stability of the MIDA boronate under anhydrous basic conditions is paramount for the successful generation of the α-silyl, α-boryl carbanion.

Peterson_Olefination reagent This compound MIDA ester carbanion α-Silyl, α-boryl carbanion reagent->carbanion Strong, non-nucleophilic base (e.g., LDA, n-BuLi) adduct β-Hydroxysilane intermediate carbanion->adduct Nucleophilic addition carbonyl Aldehyde or Ketone (R1R2C=O) carbonyl->adduct vinylsilane Vinylsilane adduct->vinylsilane Elimination (acidic or basic workup) byproduct MIDA Boronate byproduct adduct->byproduct

Figure 1. Proposed workflow for the Peterson-type olefination.

Detailed Experimental Protocol: Synthesis of a Vinylsilane

This protocol describes a general procedure for the synthesis of a vinylsilane from an aldehyde using this compound MIDA ester. Note: This is a proposed protocol based on established principles of MIDA boronate stability and Peterson olefination. Optimization for specific substrates may be required.

Materials:

  • This compound MIDA ester

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Carbanion Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq.) to the cooled THF.

    • Slowly add n-BuLi (1.05 eq.) to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

    • In a separate flame-dried flask, dissolve this compound MIDA ester (1.0 eq.) in anhydrous THF.

    • Slowly add the solution of the MIDA ester to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete formation of the α-silyl, α-boryl carbanion.

  • Reaction with Aldehyde:

    • Dissolve the aldehyde (1.0 eq.) in anhydrous THF in a separate flame-dried flask.

    • Slowly add the aldehyde solution to the carbanion solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add Et₂O and water.

    • Separate the layers and extract the aqueous layer with Et₂O (3 x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired vinylsilane.

Data Presentation: Expected Outcomes and Considerations

The yield and stereoselectivity of the Peterson olefination can be influenced by several factors, including the nature of the carbonyl compound, the base used for deprotonation, and the workup conditions (acidic vs. basic).

ParameterExpected Outcome/Consideration
Yield Moderate to good yields are expected, depending on the substrate.
Stereoselectivity The stereochemical outcome of the elimination step can often be controlled. Basic workup typically leads to syn-elimination, while acidic workup favors anti-elimination.[5][9][10]
Substrate Scope The reaction is expected to be compatible with a range of aldehydes and ketones. Sterically hindered carbonyls may require longer reaction times or higher temperatures.
MIDA Boronate Stability The use of a strong, non-nucleophilic base under anhydrous conditions is crucial to prevent the degradation of the MIDA ester.

Further Applications and Future Outlook

The utility of this compound MIDA ester extends beyond the synthesis of vinylsilanes. The resulting vinylsilane products are valuable intermediates that can undergo a variety of further transformations, including:

  • Protodesilylation: Conversion of the C-Si bond to a C-H bond.

  • Halodesilylation: Replacement of the TMS group with a halogen.

  • Epoxidation and other electrophilic additions to the double bond.

Furthermore, the MIDA boronate moiety can be deprotected at a later stage to reveal the boronic acid, which can then participate in Suzuki-Miyaura cross-coupling reactions. This orthogonal reactivity allows for the sequential and controlled construction of complex molecular architectures.

Future_Applications start This compound MIDA ester vinylsilane Vinylsilane MIDA ester start->vinylsilane Peterson-type Olefination deprotected_vinylsilane Vinylsilane boronic acid vinylsilane->deprotected_vinylsilane MIDA Deprotection functionalized_alkene Functionalized Alkene vinylsilane->functionalized_alkene Further transformations (e.g., protodesilylation) cross_coupled_product Cross-coupled product deprotected_vinylsilane->cross_coupled_product Suzuki-Miyaura Coupling

Figure 2. Potential synthetic pathways utilizing the title compound.

Conclusion

This compound MIDA ester is a highly promising and versatile building block for modern organic synthesis. Its inherent stability, conferred by the MIDA ligand, combined with the synthetic flexibility of the (trimethylsilyl)methyl group, provides access to a range of valuable transformations. The proposed application in a modified Peterson-type olefination offers a practical route to functionalized vinylsilanes, which are themselves important synthetic intermediates. Further exploration of the reactivity of this reagent is expected to unveil new and efficient strategies for the construction of complex and biologically relevant molecules.

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates: Towards a general strategy for small-molecule synthesis. Aldrichimica Acta, 42(1), 17-27.
  • Peterson, D. J. (1968). A stereospecific olefination of aldehydes and ketones. A synthesis of 1-dodecene. The Journal of Organic Chemistry, 33(2), 780–784.
  • Barrett, A. G. M., & Hill, J. M. (1988). Peterson olefination: A review. Tetrahedron, 44(22), 7385-7411.
  • Kumar, A., & Rawat, D. S. (2018). Recent advances in the synthesis and reactivity of MIDA boronates.
  • Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 43(1), 17-27.
  • Li, C., et al. (2022). Automated iterative Csp3–C bond formation.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
  • van Staden, L. F., Gravestock, D., & Ager, D. J. (2002). The Peterson olefination reaction. Chemical Society Reviews, 31(3), 195-200.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hong, K., Liu, X., & Morken, J. P. (2014). Simple access to elusive α-boryl carbanions and their alkylation: an umpolung construction for organic synthesis. Journal of the American Chemical Society, 136(30), 10581–10584.
  • Blair, D. J., et al. (2022). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation.
  • Dick, G. R., & Woerpel, K. A. (2018). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
  • Matteson, D. S. (1986). The use of α-halo boronic esters in synthesis. Synthesis, 1986(12), 973-985.
  • Sadhu, K. M., & Matteson, D. S. (1985). α-Trimethylsilyl boronic esters. Pinacol lithio(trimethylsilyl)methaneboronate, homologation of boronic esters with [chloro(trimethylsilyl)methyl]lithium, and comparisons with some phosphorus and sulfur analogs. Organometallics, 4(9), 1687–1689.
  • Cheon, C. H., & Kanno, O. (2016). Regioselective routes to orthogonally-substituted aromatic MIDA boronates. Tetrahedron Letters, 57(29), 3097-3100.
  • Hill, A. F., Stewart, C. D., & Ward, J. S. (2020). Organometallic chemistry of ethynyl boronic acid MIDA ester, HC≡CB(O2CCH2)2NMe. Dalton Transactions, 49(36), 12695-12705.
  • Kabalka, G. W., & Bierer, D. E. (1989). Trimethylsilyl Esters: Protection of Carboxylic Acids During Hydroboration Reactions. Organometallics, 8(3), 655–659.
  • Pereira, C. L. M., & de Souza, R. O. M. A. (2018).
  • NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • Wikipedia. (2023, December 22). Peterson olefination. In Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with ((Trimethylsilyl)methyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving ((trimethylsilyl)methyl)boronic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance reaction yields, minimize side products, and troubleshoot common issues encountered when using this specific C(sp³)-hybridized organoboron reagent. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Challenges

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its efficiency can be highly substrate-dependent.[1][2] Unlike their aryl counterparts, alkylboronic acids such as this compound present unique challenges. Successful coupling hinges on navigating a delicate balance between productive catalysis and competing side reactions.

Key challenges include:

  • Slower Transmetalation: The transfer of the alkyl group from boron to the palladium center is often slower compared to aryl or vinyl groups.[3] This can become the rate-limiting step of the catalytic cycle.

  • Competitive Side Reactions: Alkylboron reagents are susceptible to side reactions like protodeboronation (replacement of the boron moiety with a proton), which consumes the nucleophile and reduces yield.[4][5]

  • Catalyst Inhibition: Improper ligand or base selection can lead to catalyst deactivation or the formation of unreactive palladium species.

This guide will provide structured solutions to these and other common experimental hurdles.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might ask when a reaction does not perform as expected. We provide potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction shows low to no conversion of the starting material. What are the primary parameters to investigate?

A1: Failure to initiate the reaction typically points to a fundamental issue with one of the core components of the catalytic system.

Potential Cause 1: Inactive Catalyst System The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst.[6] This reduction or the subsequent catalytic cycle can be hampered.

  • Solution:

    • Verify Precatalyst and Ligand Integrity: Use a fresh, reputable source of your palladium precatalyst and ligand. Many modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) are designed for robustness and are highly recommended.[6]

    • Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition and the formation of palladium black.[6] Ensure your solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[6]

Potential Cause 2: Insufficient Boronic Acid Activation The boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is the active species in the transmetalation step.[7][8][9]

  • Solution:

    • Base Strength and Solubility: For C(sp³)-C(sp²) couplings, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is a common and effective choice.[6] If using anhydrous conditions, ensure the base is finely powdered to maximize surface area.[6] For homogeneous anhydrous reactions, a soluble base like potassium trimethylsilanolate (TMSOK) can dramatically accelerate the reaction.[10][11]

    • The Role of Water: In many systems, a small amount of water is beneficial as it helps to solubilize inorganic bases like K₃PO₄ and facilitates the formation of the active boronate species. A typical solvent system is a 10:1 mixture of an organic solvent (like dioxane or THF) and water.[6]

Q2: I am observing significant formation of a byproduct where the boronic acid has been replaced by a hydrogen atom (protodeboronation). How can this be minimized?

A2: Protodeboronation is a common and destructive side reaction for many organoboron reagents, including alkylboronic acids.[5][12] It is often accelerated by the presence of a proton source (like water) and a strong base.

Solution 1: Switch to Anhydrous Conditions Water is the primary proton source for this side reaction.[6]

  • Protocol: By employing strictly anhydrous solvents and reagents, you can significantly suppress protodeboronation. This approach is particularly effective when paired with a soluble organic base. A recommended system is Potassium Trimethylsilanolate (TMSOK) in an ethereal solvent like THF or DME.[11] This combination promotes a rapid, homogeneous reaction, often outcompeting the slower protodeboronation pathway.[11]

Solution 2: Use a Milder Base If aqueous conditions are necessary, overly strong bases can exacerbate the issue.

  • Protocol: Consider switching from strong bases like NaOH to weaker inorganic bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6] KF is known to be effective while minimizing protodeboronation in sensitive systems.[8]

Solution 3: Use a Boronic Ester Boronic acids can be unstable.[13] Converting the boronic acid to a more stable derivative, like a pinacol or MIDA ester, is a highly effective strategy.

  • Rationale: Boronate esters, particularly N-methyliminodiacetic acid (MIDA) boronates, are significantly more stable and resistant to protodeboronation.[13] They act as "slow-release" sources of the boronic acid under the basic reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low, thereby minimizing its decomposition.[5][13] Using neopentylglycol or pinacol esters under anhydrous conditions with TMSOK has also been shown to be highly effective.[11]

Q3: The reaction is slow and stalls before completion, even with an active catalyst. How can I improve the reaction rate and achieve full conversion?

A3: Sluggish reaction rates with alkylboronic acids are often tied to a slow transmetalation step. The choice of ligand and reaction parameters is critical to accelerating this key step.

Solution 1: Ligand Optimization The ligand on the palladium center dictates the steric and electronic environment and is crucial for facilitating both oxidative addition and transmetalation.

  • Recommendation: For C(sp³)-C(sp²) couplings, bulky and electron-rich monodentate phosphine ligands are the gold standard. Ligands like SPhos, XPhos, or RuPhos often provide excellent results by promoting the formation of a coordinatively unsaturated Pd(0) species that is highly active in the catalytic cycle. The use of bulky ligands can also accelerate the rate-determining transmetalation step.[3][14]

Solution 2: Increase Temperature Suzuki-Miyaura couplings are often run at elevated temperatures (e.g., 80-110 °C) to ensure reasonable reaction rates.

  • Action: If you are running the reaction at room temperature or a moderately elevated temperature, consider increasing it. Monitor for potential decomposition of starting materials or product at higher temperatures.

Solution 3: Consider a Boronic Ester under Anhydrous Conditions As mentioned previously, certain boronic esters can transmetalate more rapidly than their corresponding boronic acids under specific conditions.

  • Insight: Mechanistic studies have shown that boronic esters can transmetalate directly without prior hydrolysis.[10][15] A system using a neopentylglycol boronic ester with TMSOK base in THF can lead to dramatic rate enhancements, reducing reaction times from over 20 hours to less than one hour in some cases.[3][11]

Section 3: Data & Protocols

Table 1: Recommended Reaction Components for Coupling with this compound
ComponentRecommended ChoicesRationale & Key Considerations
Palladium Precatalyst XPhos Pd G3, SPhos Pd G2, Pd₂(dba)₃, Pd(OAc)₂Modern palladacycle precatalysts are often preferred for their air-stability and high activity.[6] Pd₂(dba)₃ or Pd(OAc)₂ require the addition of an external ligand.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich monodentate phosphine ligands are essential for promoting the challenging oxidative addition and transmetalation steps with alkylboron reagents.[3][14][16]
Base K₃PO₄ (aqueous/biphasic), KF (aqueous/biphasic), TMSOK (anhydrous)K₃PO₄ is a reliable standard. KF is milder and can reduce protodeboronation.[6] TMSOK in anhydrous solvent offers a rapid, homogeneous system.[11]
Solvent Dioxane/H₂O (10:1), THF (anhydrous), 2-MeTHF (anhydrous)Solvent choice is linked to the base and conditions. Ensure all solvents are rigorously degassed to prevent catalyst deactivation.[6]
Boron Reagent This compound, Pinacol Ester, MIDA EsterIf protodeboronation is an issue, switching to a more stable boronic ester is a primary troubleshooting step.[5][13]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, highlighting the critical role of the base in activating the boronic acid for the transmetalation step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation BaseAct Base Activation of Boronic Acid Boronate R²B(OH)₃⁻ (Activated Boronate) BaseAct->Boronate Boronate->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Reactants R¹-X (Aryl/Vinyl Halide) Reactants->OxAdd BoronicAcid R²B(OH)₂ + Base Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Failed: Low or No Yield Check_Inert Was the reaction run under strictly inert conditions? Start->Check_Inert Fix_Inert Solution: Degas solvents thoroughly. Use a glovebox/Schlenk line. Check_Inert->Fix_Inert No Check_Reagents Are reagents (catalyst, ligand, base) fresh and pure? Check_Inert->Check_Reagents Yes Fix_Inert->Check_Reagents Fix_Reagents Solution: Use fresh, high-purity reagents. Consider a robust precatalyst. Check_Reagents->Fix_Reagents No Check_Side_Products What is the main species observed by MS/NMR? Check_Reagents->Check_Side_Products Yes Fix_Reagents->Check_Side_Products Protodeboronation Protodeboronation Product Check_Side_Products->Protodeboronation R-H Homocoupling Homocoupling Product Check_Side_Products->Homocoupling R-R Starting_Material Only Starting Material Check_Side_Products->Starting_Material Unchanged Fix_Protodeboronation Solution: 1. Switch to anhydrous conditions (TMSOK/THF). 2. Use a milder base (KF). 3. Use a boronic ester (MIDA/Pinacol). Protodeboronation->Fix_Protodeboronation Fix_Homocoupling Solution: Ensure rigorous exclusion of O₂. Check purity of aryl halide. Homocoupling->Fix_Homocoupling Fix_No_Reaction Issue: Slow Transmetalation or Poor Catalyst Activity Starting_Material->Fix_No_Reaction Fix_No_Reaction_Sol Solution: 1. Use a bulkier, e⁻-rich ligand (SPhos/XPhos). 2. Increase temperature. 3. Ensure proper base activation (K₃PO₄, TMSOK). Fix_No_Reaction->Fix_No_Reaction_Sol

Caption: A decision tree for troubleshooting failed reactions.

General Experimental Protocol (Anhydrous Conditions)

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound pinacol ester under anhydrous conditions, which are often optimal for this class of substrate.

  • Vessel Preparation: An oven-dried Schlenk flask or reaction vial containing a magnetic stir bar is charged with the aryl halide (1.0 equiv), this compound pinacol ester (1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is exchanged by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Base Addition: Anhydrous, degassed solvent (e.g., THF, 0.2 M relative to the aryl halide) is added via syringe. In a separate oven-dried vial under an inert atmosphere, potassium trimethylsilanolate (TMSOK, 1.4 equiv) is dissolved in a minimal amount of anhydrous THF.

  • Reaction Initiation: The TMSOK solution is added dropwise to the stirring reaction mixture at room temperature. The reaction may be exothermic.

  • Monitoring: The reaction is stirred at room temperature or heated (e.g., to 50 °C) and monitored for completion by TLC, GC-MS, or LC-MS. Anhydrous reactions with TMSOK are often complete within 1-3 hours. [11]6. Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014).
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). ACS Publications. [Link]

  • Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate. University of Illinois IDEALS. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2020). ResearchGate. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2019). ResearchGate. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). MDPI. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2014). ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]

  • MIDA Boronates in a One-Pot Three-Component Iterative Cross-Coupling. (2020). Organic Syntheses. [Link]

Sources

Technical Support Center: ((Trimethylsilyl)methyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ((Trimethylsilyl)methyl)boronic acid and its derivatives. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and unlock the full potential of this versatile C(sp³)-hybridized organoboron reagent. Here, we address frequently encountered issues in a practical, question-and-answer format, grounded in mechanistic principles to empower your experimental design and troubleshooting efforts.

Section 1: Foundational Knowledge & Handling

FAQ 1.1: My yield is consistently low when using this compound in a Suzuki-Miyaura coupling. What is the most common culprit?

The most prevalent side reaction and cause of low yields with alkylboronic acids, including this compound, is protodeboronation .[1][2] This is a process where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid moiety with a simple hydrogen atom. In this specific case, the byproduct is tetramethylsilane (TMS), which is highly volatile and often lost from the reaction mixture, making it difficult to detect without careful analysis.

Causality: This undesired reaction is often accelerated by the presence of water and the specific pH of the reaction medium.[2] While Suzuki-Miyaura couplings require a base to facilitate the catalytic cycle, many common bases are used in aqueous solutions, creating a proton-rich environment that competes with the desired cross-coupling pathway.[3][4] Alkylboronic acids are generally more susceptible to this side reaction than their arylboronic acid counterparts.[5]

Immediate Action:

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry your starting materials and base.

  • Base Selection: Switch from aqueous bases (e.g., aq. K₂CO₃, aq. NaOH) to anhydrous, non-nucleophilic organic-soluble bases. Potassium trimethylsilanolate (TMSOK)[6][7] or potassium phosphate (K₃PO₄)[5] are excellent alternatives that can promote rapid and efficient coupling while minimizing protodeboronation.

FAQ 1.2: I observe significant degradation of my boronic acid even before the reaction begins. How should I properly handle and store this reagent?

This compound is sensitive to both air and moisture, which can lead to decomposition over time. Proper storage is critical for maintaining its reactivity.

Best Practices for Storage:

  • Temperature: Store the solid reagent in a freezer, ideally at or below -20°C.[8]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: When weighing or dispensing the reagent, do so quickly and preferably in a glovebox or under a stream of inert gas to minimize exposure to the laboratory atmosphere.

Section 2: Troubleshooting Common Side Reactions

FAQ 2.1: I've minimized water, but I'm still seeing protodeboronation. What other factors are at play?

Even under anhydrous conditions, protodeboronation can occur, driven by other mechanistic factors.

Advanced Troubleshooting Steps:

  • Consider the Boronic Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can significantly suppress premature decomposition.[9][10] These esters often exhibit greater stability and can act as a "slow-release" source of the active boronic acid/boronate species in the catalytic cycle, minimizing its concentration and thus the opportunity for side reactions.[11]

  • Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation. If possible, screen for catalyst/ligand systems that operate efficiently at lower temperatures. The use of highly active phosphine ligands, such as those based on P(t-Bu)₃, can often facilitate coupling at room temperature.[12]

  • Base Stoichiometry: The amount of base used can influence the reaction's selectivity.[13] Using a large excess of base can sometimes promote side reactions. A careful titration of the base stoichiometry (e.g., 1.4 to 2.5 equivalents) is recommended during optimization.

Below is a troubleshooting workflow to diagnose and mitigate protodeboronation.

G cluster_yes Mitigation Strategies cluster_no Troubleshoot Catalyst Cycle start Low Yield or Starting Material Recovery check_protodeb Hypothesis: Protodeboronation? start->check_protodeb cond Switch to Anhydrous Base (e.g., TMSOK, K3PO4) check_protodeb->cond Yes no_protodeb Hypothesis: Catalyst Inactivity? check_protodeb->no_protodeb No ester Convert to Boronate Ester (Pinacol, MIDA) cond->ester If still problematic temp Lower Reaction Temperature ester->temp If still problematic ligand Screen More Active Ligands temp->ligand ox_add Check Halide Partner (I > Br > OTf >> Cl) no_protodeb->ox_add ligand_no Screen Different Ligand Classes ox_add->ligand_no reductive_elim Consider Additives to Promote Reductive Elimination ligand_no->reductive_elim

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

FAQ 2.2: Besides my desired product, I'm isolating homocoupled products of my halide partner. What causes this and how can I prevent it?

The formation of a biaryl or dialkenyl homocoupled product (R¹-R¹) suggests an issue within the palladium catalytic cycle, often related to the relative rates of transmetalation and other competing pathways.

Mechanistic Insight: Homocoupling can arise from several pathways, but a common one involves a reaction between two organopalladium intermediates (R¹-Pd-L₂) before reductive elimination with the desired boronic acid partner can occur.

Preventative Measures:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often accelerate the rate of reductive elimination, which is the final, product-forming step of the main catalytic cycle.[12] This can outcompete side reactions like homocoupling.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular cross-coupling over competing pathways.

  • Stoichiometry of Boronic Acid: While a slight excess of the boronic acid is common (1.1-1.5 equiv), a very large excess is generally not beneficial and can sometimes lead to other issues. Ensure your stoichiometry is carefully controlled.

Section 3: Advanced Applications & Reagent-Specific Issues

FAQ 3.1: Does the trimethylsilyl (TMS) group itself participate in or cause any unique side reactions?

While the TMS group is relatively stable, its presence is not entirely benign and can influence reactivity.

  • Steric Hindrance: The bulky TMS group can sterically hinder the approach to the boron center, potentially slowing down the rate of transmetalation compared to less substituted alkylboronic acids. This is another reason why highly active catalyst systems are often required.

  • Potential for Fragmentation (Rare): Under very harsh conditions (e.g., high temperatures, presence of strong Lewis acids or bases), fragmentation pathways involving the Si-C bond could theoretically occur, but this is not a commonly reported side reaction under standard Suzuki-Miyaura conditions. The primary pathway of concern remains protodeboronation.

The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle and the primary off-cycle pathway, protodeboronation.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R1-X) Pd0->OxAdd R1-X PdII R1-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OH)3]- PdII_R2 R1-Pd(II)-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R1-R2) RedElim->Product BoronicAcid R2-B(OH)2 (R2 = CH2TMS) BoronicAcid->Transmetal Desired Pathway Protodeb Protodeboronation (+ H+) BoronicAcid->Protodeb Undesired Pathway SideProduct Side Product (R2-H) Protodeb->SideProduct

Caption: Competing pathways: Suzuki-Miyaura cycle vs. Protodeboronation.

FAQ 3.2: I am attempting a coupling with an aryl chloride. The reaction is not working. Is this reagent suitable?

Yes, but aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step of the Suzuki-Miyaura reaction.[4] A standard catalyst system that works for bromides may be completely ineffective for chlorides.

Key Adjustments for Aryl Chlorides:

  • Catalyst System: You MUST use a catalyst system specifically designed for activating C-Cl bonds. These typically involve highly electron-rich and sterically hindered phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃), SPhos, or XPhos, paired with a palladium source like Pd₂(dba)₃ or a pre-formed catalyst.[12]

  • Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (e.g., 80-120 °C) to facilitate oxidative addition.

  • Stronger Base: A strong, anhydrous base like K₃PO₄ or an alkoxide is often necessary.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Coupling PartnerRecommended BaseTypical Ligand ClassSolventTemperature (°C)
Aryl Iodide/BromideK₃PO₄, Cs₂CO₃Buchwald-type (e.g., SPhos)Toluene, Dioxane60 - 100
Aryl TriflateK₃PO₄, K₂CO₃P(t-Bu)₃, Buchwald-typeToluene, THF25 - 80
Aryl ChlorideK₃PO₄, TMSOKP(t-Bu)₃, CataCXium AToluene, Dioxane80 - 120
Vinyl HalideK₂CO₃, K₃PO₄PPh₃, P(t-Bu)₃THF/H₂O, Dioxane25 - 80

References

  • Protodeboronation and its application in synthesis. ResearchGate. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Royal Society of Chemistry. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Preparation of MIDA anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters. ResearchGate. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? ResearchGate. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Purification of Reaction Products from ((Trimethylsilyl)methyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ((trimethylsilyl)methyl)boronic acid and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from this versatile reagent. Our focus is on providing practical, field-proven insights to help you overcome common challenges in your synthetic workflows.

Introduction: The Unique Challenges of Purifying Organosilicon Boronates

This compound is a valuable building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, for the introduction of the (trimethylsilyl)methyl group. This moiety is a key component in various applications, including the synthesis of complex organic molecules in pharmaceutical and materials science. However, the unique physicochemical properties of both the starting materials and the resulting organosilicon products can present specific purification challenges. This guide is designed to address these issues head-on, providing you with the knowledge to optimize your purification strategies and achieve high-purity compounds.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of reaction products from this compound. Each issue is presented in a question-and-answer format, followed by a detailed explanation and recommended protocols.

Question 1: I'm observing a significant amount of a non-polar byproduct that co-elutes with my desired product during column chromatography. What is it and how can I remove it?

Answer:

This is a common issue, and the likely culprit is the homocoupling of the this compound. This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain reaction conditions. The resulting bis(trimeth[1]ylsilyl)methane is a non-polar, volatile compound that can be difficult to separate from the desired product, especially if the product itself has low polarity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for removing homocoupling byproducts.

Detailed Protocols:

Protocol 1: Optimizing Reaction Conditions to Minimize Homocoupling

  • Solvent Degassing: Before setting up the reaction, thoroughly degas your solvent (e.g., dioxane/water) by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

  • Inert Atmosphere: [2] Ensure your reaction is conducted under a strict inert atmosphere. Flame-dry your glassware and cool it under a stream of inert gas.

  • Catalyst and Base Q[2]uality: Use a high-quality palladium catalyst and ensure your base is finely powdered and dry, especially for anhydrous reactions.

Protocol 2: Purificati[1]on via Column Chromatography

  • Stationary Phase: Standard silica gel is often effective.

  • Mobile Phase: Sta[3][4]rt with a very non-polar eluent system, such as pure hexane or a hexane/ethyl acetate gradient with a very low initial concentration of ethyl acetate. This will help to selectively elute the non-polar homocoupling product before your desired product.

Eluent SystemTypica[5][6]l Application
100% HexaneElution of very non-polar byproducts like homocoupled boronic acid.
1-5% Ethyl Acetate in HexaneElution of non-polar to moderately polar organosilicon products.
5-20% Ethyl Acetate in HexaneElution of more polar organosilicon products.

Table 1: Recommended starting eluent systems for column chromatography.

Question 2: My NMR spectrum shows unreacted this compound and its corresponding boroxine. How can I effectively remove these from my product?

Answer:

Residual boronic acid and its trimeric anhydride, boroxine, are common impurities. Boronic acids are polar a[7]nd can be challenging to remove completely by standard silica gel chromatography alone. An aqueous workup is often the most effective method.

Troubleshooting Workflow:

Sources

preventing protodeboronation of ((Trimethylsilyl)methyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for ((trimethylsilyl)methyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of organoboron chemistry and the challenges that can arise. One of the most common failure modes encountered with alkylboronic acids, including this compound, is protodeboronation—an undesired side reaction that cleaves the crucial carbon-boron bond.

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you maximize your reaction yields and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation and why is it a problem?

A: Protodeboronation, or protodeborylation, is a chemical reaction where a proton source cleaves a carbon-boron (C-B) bond, replacing the boronic acid functional group with a hydrogen atom.[1] In the case of this compound, this results in the formation of the volatile byproduct tetramethylsilane (TMS) and boric acid.

This side reaction is detrimental for several reasons:

  • Reduced Yield: It consumes your starting material, directly leading to lower yields of the desired cross-coupled product.

  • Stoichiometric Imbalance: It alters the stoichiometry of the reaction, which can impact catalytic efficiency.

  • Complex Purification: The formation of byproducts can complicate the purification of your target molecule.

The propensity for protodeboronation is highly dependent on the substrate and the specific reaction conditions employed.[1]

Q2: Why is this compound particularly susceptible to this process?

A: While all organoboronic acids can undergo protodeboronation, alkylboronic acids are generally more susceptible than their aryl counterparts under certain conditions. The C(sp³)–B bond is inherently different from a C(sp²)–B bond. For this compound, the presence of the silicon atom alpha to the carbon-boron bond can influence the bond's stability, although the primary drivers for its decomposition are typically related to the reaction environment. The key takeaway is that, like other simple alkyl boronic acids, it is vulnerable to both acid- and base-catalyzed decomposition pathways.[1]

Q3: What are the primary proton sources I should be concerned about in my reaction?

A: The most common proton source is water . Trace amounts of water in solvents, reagents, or adsorbed on glassware can be sufficient to cause significant protodeboronation, especially under basic conditions used in Suzuki-Miyaura coupling.[1][2] Other potential proton sources include:

  • Acidic impurities in your reagents or starting materials.

  • Alcohols, if used as co-solvents.

  • The boronic acid itself, which can participate in self-catalysis pathways under certain pH conditions.[3]

Troubleshooting Guide: Low Yields & Byproduct Formation

Q1: My reaction yield is low, and I suspect protodeboronation. How can I confirm this?

A: Detecting the formation of tetramethylsilane (TMS) is the most direct way to confirm protodeboronation.

  • GC-MS Analysis: The most effective method is to analyze the reaction headspace or an aliquot of the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS). TMS is highly volatile and will appear as a distinct peak with a characteristic mass spectrum.

  • ¹H NMR Spectroscopy: If the reaction is monitored by ¹H NMR, the appearance of a sharp singlet around 0 ppm corresponding to TMS would be a clear indicator. You can also monitor the disappearance of the signal for the -CH₂- group of your starting boronic acid (typically a singlet around 0.2 ppm).

Q2: My standard Suzuki-Miyaura conditions are failing. What are the most critical parameters to adjust to prevent protodeboronation?

A: When protodeboronation is the issue, a systematic optimization of your reaction conditions is necessary. The goal is to make the desired cross-coupling reaction kinetically much faster than the undesired protodeboronation side reaction.[1]

1. Rigorous Exclusion of Water and Air

This is the single most critical factor. Organometallic cross-coupling reactions require stringent anhydrous and anaerobic conditions.

  • Glassware: Oven-dry all glassware (e.g., at 125°C overnight) and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).[4]

  • Reagents & Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle rated for anhydrous reactions. Ensure all solid reagents (base, catalyst, ligand, aryl halide) are dry. Hygroscopic reagents like ZnCl₂, if used, must be thoroughly dried under vacuum.[5]

  • Inert Atmosphere: The entire reaction setup, including reagent transfers, should be performed under a positive pressure of an inert gas like Argon or Nitrogen using Schlenk line or glovebox techniques.[4][6][7][8] Use a bubbler to ensure a slight positive pressure is maintained throughout the reaction.[4][6]

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} caption [label="Fig 1. Inert atmosphere reaction setup workflow.", fontname="Arial", fontsize=10];

2. Choice of Base and Solvent

The base is crucial as it activates the boronic acid for transmetalation, but strong bases in the presence of water can accelerate protodeboronation.[3][9]

  • Base Selection: Mild bases are often preferred. While strong bases like Cs₂CO₃ or K₃PO₄ are common in Suzuki couplings, they can be detrimental. Consider weaker inorganic bases like K₂CO₃ or organic bases. For sensitive substrates, fluoride bases (e.g., CsF, KF) can sometimes be effective, though they are typically used with free boronic acids.[10]

  • Solvent System: Aprotic, anhydrous solvents are mandatory. Toluene, Dioxane, and THF are common choices. Avoid protic solvents like alcohols.

ParameterRecommendationRationale
Base K₂CO₃, CsF, or a hindered organic base.Minimizes base-catalyzed protodeboronation which is often faster at high pH.[9]
Solvent Anhydrous Toluene, 2-MeTHF, or Dioxane.Aprotic and can be rigorously dried to remove the primary proton source.
Temperature Start at room temperature; heat gently if needed.Protodeboronation is often accelerated by heat. A more active catalyst system that works at lower temperatures is ideal.[10]
Catalyst Use a highly active catalyst/ligand system.A faster catalytic cycle for the desired coupling outcompetes the slower protodeboronation side reaction.[1][11]
3. Use a More Stable Boron Reagent

If protodeboronation remains problematic, switching from the boronic acid to a more stable derivative is a highly effective strategy.

  • Pinacol Boronate Esters: Boronic esters, such as the pinacol ester of this compound, are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[12][13] They can often be used directly under anhydrous conditions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with air, moisture, and silica gel chromatography.[14][15] They participate in a "slow-release" mechanism where the active boronic acid is generated in situ under mild aqueous basic conditions.[1][16][17] This strategy keeps the concentration of the unstable free boronic acid low at any given time, dramatically suppressing decomposition pathways.[1][14]

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} caption [label="Fig 2. The slow-release strategy using MIDA boronates.", fontname="Arial", fontsize=10];

Experimental Protocol: General Procedure for Minimizing Protodeboronation

This protocol outlines a robust starting point for a Suzuki-Miyaura coupling using this compound, emphasizing anhydrous techniques.

  • Preparation: Add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar to an oven-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and inert gas (Argon or Nitrogen) three times to remove all air and moisture.[5]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., toluene) via a dry syringe.[6] Then, add the anhydrous base (e.g., K₂CO₃, 2-3 equiv.).

  • Degassing (Optional but Recommended): Bubble inert gas through the stirred solution for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Boronic Acid Addition: In a separate, dry vial under inert gas, weigh the this compound (1.1-1.5 equiv.). Add it to the reaction mixture as a solid or dissolved in a minimal amount of anhydrous solvent.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 60-80 °C) while monitoring by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, and quench with water. Proceed with a standard aqueous workup and purification.

References
  • Protodeboronation. In Wikipedia; 2023. [Link]

  • Hayes, H. L. D.; Wei, R.; Assante, M.; et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2021 . [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2009 . [Link]

  • Lloyd-Jones, G. C. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022 , 55(9), 1259–1274. [Link]

  • Yoneda, A. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Lowe, A. J.; D’Rozario, R. S.; Tatton, M. R.; et al. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. J. Chem. Educ.2022 , 99(7), 2693–2699. [Link]

  • Gillis, E. P.; Knapp, D. M.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131(20), 6961–6963. [Link]

  • Scott, P. J. H.; Sanford, M. S.; et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. 2021 . [Link]

  • Douglas, J.; et al. Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules2015 , 48(5), 1339–1345. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Lloyd-Jones, G. C. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.2022 , 55(9), 1259–1274. [Link]

  • Strieth-Kalthoff, F.; et al. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chem. Sci.2019 , 10(25), 6333–6338. [Link]

  • Leach, A. G.; et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.2017 , 139(35), 12191–12202. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024 . [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. 2014 . [Link]

  • Lowe, A. J.; et al. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. 2022 . [Link]

  • Lowe, A. J.; et al. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. 2022 . [Link]

  • For the pro's (Suzuki). Reddit. 2024 . [Link]

  • Protodeboronation product. Reddit. 2023 . [Link]

  • Doyle, A. G.; et al. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. J. Am. Chem. Soc.2020 , 142(34), 14397–14407. [Link]

  • Strieth-Kalthoff, F.; et al. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chem. Sci.2019 , 10, 6333-6338. [Link]

  • Glorius, F.; et al. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. ResearchGate. 2019 . [Link]

Sources

Technical Support Center: Troubleshooting ((Trimethylsilyl)methyl)boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low conversion or yield, when using ((trimethylsilyl)methyl)boronic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction with this compound shows low conversion. What are the most common initial checks?

Low conversion is a frequent issue that can often be resolved by verifying the foundational parameters of the reaction setup. Before delving into more complex optimization, ensure these fundamentals are rigorously controlled.

Answer:

The Suzuki-Miyaura coupling is a multi-component reaction sensitive to a variety of factors.[1] A systematic check of the basics is the most efficient first step.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) species and promote unwanted side reactions like the homocoupling of boronic acids.[1]

    • Troubleshooting: Ensure your solvent is thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[2] Assemble your reaction under a positive pressure of inert gas.

  • Reagent Quality and Stoichiometry:

    • This compound: This reagent can be prone to decomposition. It is often supplied as the more stable pinacol ester or can be used as such. Boronic acids can dehydrate to form cyclic boroxine trimers, which can alter the stoichiometry.[1] Confirm the purity of your boronic acid or ester by NMR if it has been stored for a long time.

    • Organic Halide/Triflate: Ensure your electrophile is pure and free of contaminants that could act as catalyst poisons.

    • Solvent: Use anhydrous solvents. Water content can significantly impact the reaction, primarily by promoting protodeboronation.[3]

    • Base: Use a freshly opened or properly stored base. Carbonates and phosphates can be hygroscopic.

  • Temperature Control: The reaction temperature must be high enough to overcome the activation barriers for the catalytic steps but not so high as to cause reagent or product decomposition.[4]

    • Troubleshooting: Verify your heating apparatus (oil bath, heating block) with an external thermometer. Inconsistent heating can lead to stalled reactions. For this compound, which is an sp³-hybridized alkylboronic acid, temperatures are typically in the range of 70-110 °C, depending on the solvent and catalyst system.[5][6]

FAQ 2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, and is a primary cause of low yields, especially with unstable boronic acids.[7]

Answer:

The cleavage of the C(sp³)–B bond in this compound is a significant challenge. This side reaction is often base-catalyzed and competes directly with the desired transmetalation step in the catalytic cycle.[3] Your strategy should focus on accelerating the productive coupling relative to this decomposition pathway.

Key Strategies to Mitigate Protodeboronation:

  • Use a Boronic Ester: Boronic esters, such as the neopentyl or MIDA (N-methyliminodiacetic acid) esters, are generally more stable than the corresponding boronic acids.[3][7] They participate in the reaction via a "slow-release" mechanism, where the ester hydrolyzes under the reaction conditions to generate a low, steady concentration of the active boronic acid. This minimizes the time the boronic acid is exposed to conditions that cause protodeboronation.[7][8]

  • Employ Anhydrous Conditions: Water is a proton source for protodeboronation. Switching to strictly anhydrous conditions can suppress this side reaction. This involves using a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) in an anhydrous ethereal solvent (e.g., THF, DME, dioxane).[9][10] This approach has proven highly effective for challenging heteroaryl couplings and can be applied here.[9]

  • Optimize the Base: While a base is required to form the reactive boronate species for transmetalation, strongly basic and aqueous conditions accelerate protodeboronation.[11][12]

    • If using aqueous conditions, consider switching from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃, which often provide a better balance.

    • Fluoride ions (from CsF or KF) can also be effective in promoting transmetalation, sometimes under milder conditions.[6]

  • Accelerate the Catalytic Cycle: Use a highly active catalyst system that promotes rapid cross-coupling, allowing the desired reaction to outcompete the slower protodeboronation process. Modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are designed for this purpose.[13][14]

Below is a diagram illustrating the competition between the productive Suzuki-Miyaura pathway and the off-cycle protodeboronation.

Caption: Competing pathways for the boronic acid reagent.

FAQ 3: How do I select the optimal catalyst, ligand, and base for this specific coupling?

The choice of catalyst, ligand, and base is interdependent and crucial for success, especially for challenging substrates like sp³-hybridized boronic acids.

Answer:

The "best" system is highly substrate-dependent, but general principles can guide your selection. The goal is to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Cycle Pd0 Pd(0)Lₙ (Active Catalyst) OA_step Oxidative Addition (Ar-X) Pd0->OA_step Ar-X enters PdII_halide Ar-Pd(II)-X(Lₙ) (Pd(II) Intermediate) OA_step->PdII_halide TM_step Transmetalation (R-B(OR)₂ + Base) PdII_halide->TM_step Base activates Boronic Acid PdII_R Ar-Pd(II)-R(Lₙ) TM_step->PdII_R RE_step Reductive Elimination PdII_R->RE_step RE_step->Pd0 Catalyst Regenerated Product Ar-R (Desired Product) RE_step->Product

Caption: The Suzuki-Miyaura catalytic cycle.

1. Catalyst and Ligand Selection: The ligand's properties are critical. For coupling sp³ centers, which typically involves a slower reductive elimination step, bulky and electron-rich ligands are preferred.[13][15]

  • Buchwald Biaryl Phosphine Ligands: Ligands like SPhos and XPhos are excellent starting points. Their bulk facilitates reductive elimination, while their electron-donating nature promotes the initial oxidative addition.[15][16]

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable bonds with palladium, leading to highly active and long-lived catalysts. They are particularly effective for coupling sterically hindered substrates.[16]

  • Precatalysts: Using palladacycle precatalysts (e.g., XPhos Pd G3) is highly recommended. These are often air- and moisture-stable, making them easy to handle, and they efficiently generate the active Pd(0) species in solution, leading to more reproducible results.[13][14]

2. Base Selection: The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which is the active species in transmetalation.[6][12]

BaseStrengthCommon SolventsKey Characteristics & Considerations
K₂CO₃ / Na₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OStandard, inexpensive choice. Often requires water as a co-solvent for solubility and activity. Can be insufficient for challenging couplings.
K₃PO₄ StrongDioxane, Toluene, THFA highly effective base for many difficult couplings, including those with aryl chlorides and sp³-boronic acids.[15] Often used without water.
Cs₂CO₃ StrongDioxane, Toluene, THFSimilar to K₃PO₄ but more soluble in organic solvents. Its higher cost is a consideration. Often gives higher yields in tough cases.[2]
KF / CsF ModerateTHF, DioxaneFluoride ions can activate boronic acids. Useful for substrates with base-sensitive functional groups.[6]
TMSOK StrongTHF, Dioxane, DMESoluble organic base for anhydrous conditions. Excellent for suppressing protodeboronation when used with boronic esters.[9][10]
FAQ 4: Can you provide a general protocol for setting up a screening experiment to optimize my low-yield reaction?

A systematic screening of reaction parameters is the most reliable way to identify optimal conditions and solve low conversion issues.

Answer:

This protocol describes setting up a parallel screen to efficiently test key variables: the base, solvent, and catalyst/ligand system. This is best performed on a small scale (e.g., 0.1 mmol) using a vial block for consistent heating and stirring.

Experimental Protocol: Parallel Reaction Screening

1. Reagent Stock Solution Preparation:

  • To ensure consistency, prepare stock solutions of your limiting reagent (e.g., the aryl halide) and the this compound pinacol ester in the primary solvent you will test (e.g., Dioxane).

2. Array Setup (Example 8-reaction screen):

  • Arrange 8 clean, dry reaction vials (with stir bars) in a heating block. Label them clearly (e.g., A1-B4).

  • Under an inert atmosphere (in a glovebox or under flowing Argon), add the solid reagents to each vial as specified in the table below.

VialCatalyst (2 mol%)Base (2.0 equiv)Solvent (0.1 M)
A1XPhos Pd G3K₃PO₄1,4-Dioxane
A2XPhos Pd G3Cs₂CO₃1,4-Dioxane
A3SPhos Pd G3K₃PO₄1,4-Dioxane
A4SPhos Pd G3Cs₂CO₃1,4-Dioxane
B1XPhos Pd G3K₃PO₄Toluene
B2XPhos Pd G3Cs₂CO₃Toluene
B3SPhos Pd G3K₃PO₄Toluene
B4SPhos Pd G3Cs₂CO₃Toluene

3. Reaction Execution:

  • To each vial, add the aryl halide (0.1 mmol, 1.0 equiv).

  • Add the this compound pinacol ester (0.15 mmol, 1.5 equiv).

  • Add the appropriate solid base (0.2 mmol).

  • Add the specified solid palladium precatalyst (0.002 mmol).

  • Add the solvent (1.0 mL) to each vial.

  • Seal the vials with screw caps.

  • Place the block on a stirrer hotplate and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

4. Monitoring and Analysis:

  • After a set time (e.g., 4 hours), cool the reactions to room temperature.

  • Take a small, uniform aliquot from each vial.

  • Dilute the aliquots and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts (e.g., the protodeboronated starting material).

  • This analysis will quickly reveal which combination of catalyst, base, and solvent gives the highest conversion, guiding your scale-up experiment.

Below is a logical workflow for troubleshooting based on the principles discussed.

Troubleshooting_Workflow start_node Low Conversion Observed check_basics Check Fundamentals: - Inert Atmosphere - Reagent Purity - Temperature start_node->check_basics check_node check_node decision_node decision_node action_node action_node result_node result_node basics_ok Basics OK? check_basics->basics_ok fix_basics Fix Setup: - Degas Solvents - Purify Reagents basics_ok->fix_basics No analyze_byproducts Analyze Byproducts (LCMS/GCMS) basics_ok->analyze_byproducts Yes fix_basics->check_basics protodeboronation Protodeboronation Observed? analyze_byproducts->protodeboronation mitigate_proto Mitigate Protodeboronation: 1. Switch to Boronic Ester 2. Use Anhydrous Conditions (TMSOK) 3. Screen Milder Bases (K₃PO₄) protodeboronation->mitigate_proto Yes no_reaction No Reaction / Stalled? protodeboronation->no_reaction No success Yield Improved mitigate_proto->success screen_catalyst Screen Catalyst System: 1. Use Precatalyst (e.g., XPhos G3) 2. Try Different Ligand (e.g., SPhos) 3. Increase Catalyst Loading no_reaction->screen_catalyst Yes no_reaction->success No, other issue screen_catalyst->success

Caption: Troubleshooting workflow for low conversion.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • Butters, M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8423-8436.
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
  • Amatore, C., et al. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry-A European Journal, 17(8), 2492-2503.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Knapp, D. M., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17447-17459.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

Sources

Technical Support Center: Reactivity of ((Trimethylsilyl)methyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Guide to Optimizing Base Selection

Welcome to the technical support center for ((Trimethylsilyl)methyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the critical role the base plays in modulating the reactivity of this unique boronic acid. We will explore common challenges and provide actionable troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental role of the base in reactions with this compound?

A1: The primary role of the base is to activate the boronic acid for the crucial transmetalation step in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] Neutral boronic acids are generally poor nucleophiles. The base reacts with the boronic acid to form a more electron-rich, and therefore more nucleophilic, boronate "ate" complex.[3][4][5] This tetrahedral boronate species is highly reactive towards the palladium(II) center, facilitating the transfer of the (trimethylsilyl)methyl group to the palladium, which is a key step in the catalytic cycle.[1]

The activation process can be visualized as follows:

G cluster_0 Activation of Boronic Acid Boronic_Acid R-B(OH)₂ This compound Ate_Complex [R-B(OH)₃]⁻ Activated Boronate 'ate' Complex (Enhanced Nucleophilicity) Boronic_Acid->Ate_Complex + Base Base Base (e.g., OH⁻, CO₃²⁻)

Caption: Formation of the reactive boronate 'ate' complex.

Q2: I'm setting up a Suzuki-Miyaura methylation. How do I select the optimal base?

A2: Base selection is not a one-size-fits-all process; it is a critical optimization parameter that depends on several factors:

  • Substrate Sensitivity: If your coupling partner (the organohalide) contains base-labile functional groups like esters, amides, or enolizable ketones, you must use a milder base to prevent degradation of your starting material or product.[6]

  • Solubility: The base must have some solubility in the reaction medium to be effective.[6] Inorganic bases are often poorly soluble in organic solvents, which is why aqueous or mixed-solvent systems are common. For strictly anhydrous conditions, organic-soluble bases like potassium trimethylsilanolate (KOSiMe₃) can be highly effective.[7]

  • Base Strength (pKa): A base that is too weak may not efficiently generate the boronate complex, leading to a sluggish or incomplete reaction.[6] Conversely, an overly strong base can promote undesired side reactions, most notably protodeboronation.[6][8][9]

  • Protodeboronation Propensity: this compound, like many other boronic acids, is susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8] This is often exacerbated by strong bases and the presence of water or other protic sources.[6][8]

Here is a comparative guide to common bases used in these couplings:

BaseConjugate Acid pKa (approx. in H₂O)Typical ConditionsStrengthsWeaknesses
K₃PO₄ 12.3 (of HPO₄²⁻)[10]Toluene/H₂O, Dioxane/H₂OEffective for many substrates, including some with sensitive groups.Can be too strong for highly sensitive functionalities.
Cs₂CO₃ 10.3 (of HCO₃⁻)[10]Dioxane, Toluene, DMFOften provides high yields, good for hindered substrates.More expensive; can promote protodeboronation with sensitive boronic acids.
K₂CO₃ 10.3 (of HCO₃⁻)[10]Toluene/H₂O, EthanolA good general-purpose, cost-effective base.May be less effective for challenging or sterically hindered couplings.
NaOH/KOH 15.7 (of H₂O)[10][11]Aqueous mixturesStrong activators, inexpensive.High basicity increases risk of side reactions and protodeboronation.[8]
t-BuOK 17 (of t-BuOH)[11]Anhydrous THF, DioxaneVery strong base, useful for difficult couplings under anhydrous conditions.Not suitable for substrates with sensitive functional groups.
KOSiMe₃ ~12.7 (of HOSiMe₃)Anhydrous THF, TolueneSoluble in organic solvents, promotes fast reactions under anhydrous conditions, minimizing protodeboronation.[7]Air and moisture sensitive.
Q3: My reaction is giving low to no yield. How do I troubleshoot the problem, specifically related to the base?

A3: A failed or low-yielding reaction requires systematic troubleshooting. When you suspect the base is the culprit, follow this logical workflow:

G start Low/No Product Formation check_base Is the base appropriate for the substrate's functional groups? start->check_base sensitive_groups Substrate has base-labile groups (e.g., ester, enolizable ketone). check_base->sensitive_groups Yes robust_groups Substrate is robust. check_base->robust_groups No action_mild_base Switch to a milder base (e.g., K₂CO₃, K₃PO₄). Re-run reaction. sensitive_groups->action_mild_base check_solubility Is the base soluble in the reaction solvent? robust_groups->check_solubility insoluble Base is poorly soluble (e.g., K₂CO₃ in pure Toluene). check_solubility->insoluble No soluble Base is soluble or in a biphasic system. check_solubility->soluble Yes action_solvent Modify solvent system. Add co-solvent (e.g., H₂O, EtOH) or switch to a different solvent. insoluble->action_solvent check_strength Is the base strong enough? soluble->check_strength weak Base is too weak for this specific coupling. check_strength->weak No strong_enough Base strength should be sufficient. check_strength->strong_enough Yes action_strong_base Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). weak->action_strong_base check_side_reaction Is protodeboronation of the boronic acid observed (via GC/LC-MS)? strong_enough->check_side_reaction yes_proto Yes, significant protodeboronation detected. check_side_reaction->yes_proto Yes no_proto No, starting materials remain. check_side_reaction->no_proto No action_proto Switch to anhydrous conditions with a soluble base (e.g., KOSiMe₃) or use a milder base. yes_proto->action_proto final_check Re-evaluate catalyst, ligand, and temperature. no_proto->final_check

Caption: Troubleshooting workflow for base-related issues.

Q4: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?

A4: Protodeboronation is a common failure mode, particularly with electron-rich or sterically hindered boronic acids, and is often accelerated by base and protic solvents.[8][9][12] The mechanism can be complex, but is essentially the protonolysis of the carbon-boron bond.[8]

Strategies to Minimize Protodeboronation:

  • Switch to Anhydrous Conditions: The most effective strategy is to remove water and other protic sources from the reaction. Using a soluble, anhydrous base like potassium trimethylsilanolate (KOSiMe₃) in a dry solvent (e.g., THF, Dioxane) can dramatically improve yields by preventing hydrolysis and subsequent protodeboronation.[7]

  • Use a Milder Base: If aqueous conditions are necessary, switching from a strong base like NaOH to a weaker one like K₂CO₃ or K₃PO₄ can slow the rate of protodeboronation relative to the desired cross-coupling.[6]

  • Use Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from protodeboronation.[5][13] These esters often require specific conditions for activation but can be a powerful tool for difficult substrates.

  • Control Stoichiometry: Use the minimum effective amount of base. An excess of a strong base can significantly increase the rate of this undesired side reaction.

Experimental Protocol

General Protocol for Suzuki-Miyaura Methylation using this compound

This protocol provides a starting point for optimization. The choice of base, ligand, and solvent should be screened for optimal results with your specific substrate.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent System (e.g., Dioxane/H₂O, 4:1, 5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the selected base (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the removal of oxygen. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[14]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL Dioxane and 1 mL H₂O) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously to ensure adequate mixing, especially with heterogeneous base systems.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • pKa Values of Common Bases. Available at: [Link]

  • Reeves, J. T., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. Available at: [Link]

  • Byers, P. J., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Publications. Available at: [Link]

  • Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. ResearchGate. Available at: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Zhang, Z., et al. (2023). Base-mediated C–B bond activation of benzylic boronate for the rapid construction of β-silyl/boryl functionalized 1,1-diarylalkanes from aromatic alkenes. PubMed Central. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Table of Acids with Ka and pKa Values. CLAS. Available at: [Link]

  • Approximate pKa chart of the functional groups: values to know. Available at: [Link]

  • pKa values of common compounds and their conjugate bases. Chemistry Steps. Available at: [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. Available at: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. Available at: [Link]

  • Carbon–carbon bond activation by B(OMe)3/B2pin2-mediated fragmentation borylation. Royal Society of Chemistry. Available at: [Link]

  • Base-mediated C–B bond activation of benzylic boronate for the rapid construction of β-silyl/boryl functionalized 1,1-diarylalkanes from aromatic alkenes. Royal Society of Chemistry. Available at: [Link]

  • Recent progress in Lewis base activation and control of stereoselectivity in the additions of trimethylsilyl nucleophiles. PubMed. Available at: [Link]

Sources

Technical Support Center: Solvent Effects in Reactions Involving ((Trimethylsilyl)methyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing ((trimethylsilyl)methyl)boronic acid and its derivatives. This guide is designed to provide expert insights and practical troubleshooting advice, focusing specifically on the critical role of solvent selection in achieving successful reaction outcomes. As chemists and drug development professionals, we understand that solvent choice is not merely about dissolution but is a key parameter that dictates reaction kinetics, pathway selection, and ultimately, product yield and purity.

This document moves beyond generic protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a unique reagent, and how does the silyl group influence its reactivity?

A1: this compound, C₄H₁₃BO₂Si, is a unique organoboron compound valued for its role as a synthetic intermediate.[1][2][3][4][5] The key feature is the trimethylsilyl (TMS) group attached to the methyl carbon, which is then bonded to the boronic acid moiety. This TMS group imparts several important properties:

  • Stability: The silicon atom can stabilize an adjacent carbanion or radical, which can be relevant in certain reaction mechanisms.

  • Solubility: The lipophilic nature of the TMS group generally enhances solubility in common organic solvents compared to simpler alkyl boronic acids.[6]

  • Steric Influence: The bulky TMS group can influence the stereochemical outcome of reactions, providing a degree of steric control.

Its primary utility is in reactions that form new carbon-carbon bonds, such as palladium-catalyzed cross-coupling reactions.

Q2: I'm setting up a Suzuki-Miyaura coupling reaction. What is the most common reason for failure, and how does solvent choice relate to it?

A2: The most pervasive issue in Suzuki-Miyaura couplings, especially with sensitive boronic acids, is the undesired side reaction known as protodeboronation .[7] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your starting material.[7][8]

Solvent choice is paramount in mitigating this issue. Protic solvents (e.g., water, methanol, ethanol) are often the primary culprits as they can act as a proton source, facilitating this unwanted pathway.[9][10][11] While a small amount of water is often necessary for the Suzuki-Miyaura mechanism (to help dissolve the base and facilitate transmetalation), an excess or the use of a protic co-solvent can dramatically increase the rate of protodeboronation, leading to low or no yield of the desired product.[12][13] Therefore, using anhydrous aprotic solvents is often advantageous.[14]

Q3: What are the fundamental differences between polar protic, polar aprotic, and non-polar solvents in the context of these reactions?

A3: Understanding solvent classification is crucial for troubleshooting:

  • Polar Protic Solvents: These solvents (e.g., H₂O, EtOH, MeOH) contain O-H or N-H bonds and can act as hydrogen bond donors.[9][10] They are excellent at solvating both cations and anions. However, their acidic protons make them a significant risk for causing protodeboronation of the boronic acid.[7]

  • Polar Aprotic Solvents: These solvents (e.g., THF, DMF, Dioxane, Acetonitrile) have large dipole moments but lack acidic protons.[9][15] They are good at solvating cations but are less effective at solvating anions. This property can be beneficial in reactions like the Sₙ2 reaction and is often ideal for Suzuki-Miyaura couplings, as they dissolve the reagents and stabilize charged intermediates without promoting protodeboronation.[16]

  • Non-Polar Solvents: These solvents (e.g., Toluene, Hexane, Benzene) have small or zero dipole moments.[9] They are suitable for non-polar reactants but may struggle to dissolve the ionic bases (e.g., K₂CO₃, CsF) and polar pre-catalysts often used in cross-coupling reactions, potentially leading to heterogeneous mixtures and slower reaction rates.[16]

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

Problem 1: Low or No Product Yield in Suzuki-Miyaura Cross-Coupling

Low yield is a multifaceted problem, but a logical, solvent-centric diagnostic approach can often identify the root cause.

Initial Diagnosis:

  • Confirm Reagent Integrity: Have you confirmed the stability of your this compound? Some boronic acids can decompose upon storage. Consider using a freshly opened bottle or purifying the reagent.

  • Analyze the Crude Reaction Mixture: Use LC-MS or GC-MS to check for the presence of your starting materials and identify major byproducts. Is the primary byproduct the protodeboronated starting material?

Troubleshooting_Yield start Low or No Yield check_protodeb Is Protodeboronation the Major Side Product? start->check_protodeb check_solubility Are all reagents soluble at reaction temperature? check_protodeb->check_solubility No sol_protic Root Cause: Protic Solvent Solution: 1. Switch to a polar aprotic solvent   (Dioxane, THF). 2. Use minimal necessary H₂O. 3. Consider anhydrous conditions with   a soluble base (e.g., K₃PO₄). check_protodeb->sol_protic Yes check_catalyst Is Catalyst Decomposition (e.g., Pd black) Observed? check_solubility->check_catalyst Yes sol_solubility Root Cause: Poor Solubility Solution: 1. Switch to a more polar aprotic   solvent (e.g., DMF, NMP). 2. Increase reaction temperature. 3. Use a co-solvent system (e.g.,   Toluene/THF). check_solubility->sol_solubility No sol_catalyst Root Cause: Catalyst Instability Solution: 1. Ensure rigorous degassing of the   solvent to remove O₂. 2. Switch to a more coordinating solvent   (e.g., DMF, Dioxane) to stabilize   the Pd(0) species. 3. Check ligand compatibility. check_catalyst->sol_catalyst Yes sol_other Other Issues: - Inactive Catalyst - Poor Base Choice - Wrong Temperature check_catalyst->sol_other No

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

  • If Protodeboronation is Observed: This is a clear indication that your solvent system is too protic. While many protocols use mixtures like Dioxane/H₂O, the ratio is critical. An excess of water, or using alcohols as co-solvents, can accelerate the C-B bond cleavage.

    • Action: Switch to a rigorously dried, polar aprotic solvent like THF or 1,4-dioxane. If a base requiring water for solubility is used (like Na₂CO₃), use the absolute minimum amount of water required (e.g., a 10:1 or 20:1 organic:aqueous ratio). Alternatively, use a base that is more soluble in organic solvents, such as K₃PO₄ or CsF, which may allow for nearly anhydrous conditions.[14]

  • If Starting Materials Remain Unreacted: This often points to solubility issues or poor catalyst turnover.

    • Action: If you are using a non-polar solvent like toluene, the inorganic base may not be soluble enough to participate effectively in the catalytic cycle. Switching to a more polar aprotic solvent like DMF or THF can improve the solubility of all components and accelerate the reaction.[16] Ensure the reaction is heated appropriately, as solubility and reaction rates are temperature-dependent.

Problem 2: Undesired Homocoupling of the Boronic Acid

The formation of a ((TMS)methyl)-((TMS)methyl) dimer is a common byproduct resulting from the homocoupling of two boronic acid molecules.

Causality: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a homocoupling pathway instead of the desired cross-coupling cycle.

Solvent-Based Solution:

  • Rigorous Degassing: The single most important step is to thoroughly degas your solvent. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Coordinating Solvents: Solvents like DMF can help stabilize the active Pd(0) catalyst, keeping it in the productive catalytic cycle and less susceptible to oxidative degradation.[16] If you are experiencing homocoupling in a less coordinating solvent like toluene, consider switching to DMF or dioxane.

Problem 3: Poor Diastereoselectivity in Matteson Homologation

The Matteson homologation is a powerful tool for the stereoselective one-carbon extension of boronic esters.[17][18] The solvent can significantly influence the stereochemical outcome.

Causality: The reaction proceeds through the formation of a boronate complex. The solvent's ability to coordinate to the lithium cation of the carbenoid (e.g., LiCHCl₂) and the boron atom can affect the transition state geometry, thereby influencing diastereoselectivity.

Solvent-Based Solutions:

  • Ethereal Solvents are Key: The Matteson homologation is almost exclusively performed in ethereal solvents. Tetrahydrofuran (THF) is the most common choice. Its Lewis basicity allows it to coordinate to the lithium cation, preventing tight aggregation of the carbenoid and ensuring its proper reactivity.

  • Avoid Protic and Highly Polar Aprotic Solvents: Protic solvents will quench the highly basic carbenoid. Highly polar aprotic solvents like DMF or DMSO can react with the organolithium reagents used to generate the carbenoid.

  • Temperature Control: While not a solvent property per se, it is inextricably linked. These reactions are run at very low temperatures (-78 °C to -100 °C) to maintain the stability of the (dichloromethyl)lithium reagent.[18] The solvent must have a suitable freezing point (THF freezes at -108 °C).

Data & Protocols

Table 1: Properties of Common Solvents and Their Suitability
SolventTypeDielectric Constant (ε)Suitability for Suzuki-MiyauraSuitability for Matteson HomologationKey Considerations
Water Polar Protic80.1Co-solvent onlyUnsuitableHigh risk of protodeboronation.[7]
Methanol Polar Protic32.7PoorUnsuitableHigh risk of protodeboronation and quenching of organometallics.
THF Polar Aprotic7.6ExcellentExcellentStandard choice for both reactions. Must be anhydrous for Matteson.
1,4-Dioxane Polar Aprotic2.2ExcellentGoodHigher boiling point than THF, useful for sluggish couplings.
DMF Polar Aprotic36.7GoodUnsuitableGood for solubility but can be difficult to remove and may react with organolithiums.
Toluene Non-Polar2.4ModerateModerateMay cause solubility issues with bases; good for high-temperature reactions.
Hexane Non-Polar1.9PoorPoorGenerally unsuitable due to poor solubility of polar reagents and catalysts.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point. The choice of base, ligand, and temperature should be optimized for the specific substrates.

  • Solvent Degassing: To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add the chosen solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v). Bubble argon through the solvent for 30 minutes.

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Protocol 2: General Procedure for Matteson Homologation

This reaction is highly sensitive to air and moisture. Strict anhydrous and inert techniques are mandatory.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Solution: In the flask, dissolve anhydrous dichloromethane (1.1 equiv) in anhydrous THF (approx. 0.5 M). Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Carbenoid Generation: Slowly add n-butyllithium (1.0 equiv, e.g., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -95 °C. Stir the resulting mixture for 30 minutes at -100 °C.

  • Boronic Ester Addition: In a separate flame-dried flask, dissolve the ((trimethylsilyl)methyl)boronic ester (e.g., pinacol ester, 1.0 equiv) in anhydrous THF. Add this solution dropwise to the carbenoid solution at -100 °C.

  • Reaction & Quench: Stir the reaction mixture at -100 °C for 1-2 hours, then allow it to warm slowly to room temperature. The subsequent steps (e.g., addition of a Grignard reagent for substitution) depend on the desired final product.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, dry the organic layer, and concentrate.

  • Purification: Purify the product by chromatography.

Mechanistic Insights: The Role of Solvent

A deeper understanding of the reaction mechanism highlights the critical function of the solvent beyond simple dissolution.

Solvent Influence in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa pd2_halide L₂Pd(II)(Ar)(X) oa->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_r L₂Pd(II)(Ar)(R) transmetal->pd2_r re Reductive Elimination pd2_r->re re->pd0 product Ar-R (Product) re->product arx Ar-X (Reactant) arx->oa boronic R-B(OH)₂ (Reactant) boronate [R-B(OH)₃]⁻ (Activated Boronate) boronic->boronate protodeb Protodeboronation (Side Reaction) boronic->protodeb Protic Solvent (e.g., H₂O, ROH) base Base (e.g., K₃PO₄) + H₂O base->boronate Solvent Mediates Base Activity boronate->transmetal Delivers 'R' group

Caption: The Suzuki-Miyaura cycle showing where solvent choice is critical.

As illustrated, the solvent plays two crucial roles:

  • Mediating the Base: The base (e.g., K₃PO₄) activates the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻). The solubility and activity of this base are highly dependent on the solvent system. Polar aprotic solvents facilitate this step without providing a proton source for decomposition.[16]

  • Preventing Protodeboronation: The diagram explicitly shows how a protic solvent can divert the boronic acid down the unproductive protodeboronation pathway, preventing it from entering the catalytic cycle.[7][8]

By carefully selecting an appropriate aprotic or minimally protic solvent system, you can ensure that the boronic acid is efficiently channeled into the productive cross-coupling cycle.

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.
  • Protodeboron
  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Explor
  • What is the difference between polar aprotic solvent and polar protic solvents?. (2017). Quora.
  • CAS 630127-51-4: Boronic acid, [4-[(trimethylsilyl)ethynyl…]. CymitQuimica.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Polar Protic and Aprotic Solvents. ChemTalk.
  • Protodeboron
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
  • Solvent Effects in Boronic Acid-Diol Binding. (2025). PubMed.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
  • In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
  • This compound | 74213-41-5. Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society.
  • Matteson Homologation of Arylboronic Esters. (2023). Chemistry – A European Journal.
  • Solvent Effects in Boronic Acid-Diol Binding. (2025).
  • CAS 74213-41-5 this compound. Alfa Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Syntheses of Marine Natural Products via Matteson Homologations and Rel
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2010). Journal of the American Chemical Society.
  • Reaction Chemistry & Engineering. (2025). Royal Society of Chemistry.
  • 74213-41-5|this compound. BLD Pharm.
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
  • This compound | C4H13BO2Si | CID 11367003. PubChem.
  • Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. (2025).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Advances in Matteson Homolog
  • Homologation of chiral boronic esters and application to 1,3-polyols synthesis. SlideShare.
  • 3-Thienylboronic acid solubility in organic solvents. Benchchem.
  • p-(Trimethylsilyl)phenylboronic Acid.
  • CAS NO. 74213-41-5 | this compound. Arctom. 9c474O4w==)

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Technical Support Center: Workup Procedures for ((Trimethylsilyl)methyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving ((trimethylsilyl)methyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the experimental workup of reactions utilizing this unique reagent. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to optimize your reaction outcomes.

Introduction: The Unique Challenges of this compound

This compound and its derivatives are valuable reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] However, their unique structure, combining a boronic acid moiety with a bulky, nonpolar trimethylsilyl group, presents specific challenges during reaction workup and purification. Common issues include the removal of unreacted boronic acid, boron-containing byproducts, and achieving clean separation of the desired product.

This guide will walk you through the most common issues and provide robust, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the workup of reactions involving this compound.

Q1: Why is it difficult to remove this compound and its byproducts using a standard aqueous workup?

A1: The difficulty lies in the dual nature of the molecule. The boronic acid group is polar and can be converted to a water-soluble borate salt under basic conditions.[3] However, the large, nonpolar trimethylsilyl group imparts significant organic character to the molecule, making it more soluble in organic solvents than a typical boronic acid. This can lead to incomplete removal during simple aqueous extractions.

Q2: My TLC plate shows a streak for my product, which I suspect is contaminated with boronic acid residues. How can I improve the chromatography?

A2: Streaking on silica gel is a common issue when purifying compounds containing boronic acids. This is often due to the interaction of the acidic boronic acid with the silica surface. Here are a few strategies to mitigate this:

  • Solvent System Modification: Try a more polar solvent system, such as dichloromethane/methanol, which can help to elute the polar boronic acid more effectively.[4]

  • Deactivated Silica: Using silica gel that has been deactivated with water or by adding a small amount of a polar solvent like methanol to the eluent can sometimes reduce tailing.

  • Alternative Stationary Phases: Consider using neutral alumina for column chromatography, as it can sometimes provide better separation for boronic acid-containing compounds.[5]

Q3: I'm performing a Suzuki-Miyaura coupling and I'm observing significant homocoupling of the this compound. What is causing this and how can I prevent it?

A3: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[6][7] This side reaction leads to the formation of a dimer of the boronic acid's organic group. To minimize homocoupling:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[6]

  • Use of High-Quality Reagents: Ensure your palladium catalyst and other reagents are of high quality and have not been exposed to air for extended periods.

  • Proper Reaction Setup: Maintain a positive pressure of an inert gas throughout the reaction.

Q4: Can I use a scavenger resin to remove excess this compound?

A4: Yes, scavenger resins can be a very effective method for removing boronic acids.[8] Resins containing diol or N-methylglucamine functionalities can selectively bind to boronic acids, allowing for their removal by simple filtration.[8] This can be a particularly useful technique for final purification steps.

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems encountered during the workup of reactions with this compound.

Issue 1: Incomplete Removal of Boronic Acid Byproducts After Extractive Workup

Symptoms:

  • NMR of the crude product shows signals corresponding to the ((trimethylsilyl)methyl) group of the starting boronic acid.

  • The isolated product is an oil or a waxy solid, even if it is expected to be a crystalline solid.

  • Difficulty in purifying the product by column chromatography due to co-elution with boron-containing impurities.

Causality Analysis: A standard aqueous workup may not be sufficient to remove all boron-containing species due to their partial solubility in the organic phase. The trimethylsilyl group enhances this organic solubility.

dot

cluster_problem Problem cluster_cause Root Cause cluster_solution Solutions Problem Incomplete Removal of Boronic Acid Byproducts Cause Dual Nature of Reagent: - Polar Boronic Acid - Nonpolar TMS Group Problem->Cause stems from Sol1 Basic Aqueous Wash (pH > 10) Cause->Sol1 addressed by Sol2 Diol Complexation & Extraction Cause->Sol2 addressed by Sol3 Azeotropic Removal with Methanol Cause->Sol3 addressed by

Caption: Troubleshooting workflow for incomplete boronic acid removal.

Recommended Solutions & Protocols:

Protocol 1: Enhanced Basic Aqueous Wash

This protocol aims to fully convert the boronic acid to its more water-soluble borate salt.[3][9]

Step-by-Step Methodology:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ensure the pH of the aqueous layer is >10.[4][10]

  • Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. If an emulsion forms, adding brine can help to break it.

  • Separate the layers and repeat the basic wash two more times.

  • Wash the organic layer with brine to remove residual base and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Complexation with a Diol Followed by Extraction

Boronic acids reversibly form stable cyclic esters with diols. This can be exploited to facilitate their removal.

Step-by-Step Methodology:

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the crude residue in a suitable organic solvent.

  • Add an excess of a simple diol, such as pinacol or diethanolamine.[6][11]

  • Stir the mixture for 30 minutes at room temperature.

  • Perform an aqueous workup as described in Protocol 1. The diol ester of the boronic acid may have different partitioning behavior, aiding in its removal.

Protocol 3: Azeotropic Removal of Boron Residues with Methanol

This method is effective for removing volatile boron compounds.[12]

Step-by-Step Methodology:

  • After an initial workup, concentrate the crude product.

  • Add methanol to the residue and concentrate the mixture again under reduced pressure.

  • Repeat this process 3-5 times. This procedure forms volatile trimethyl borate, which is removed during evaporation.[12]

Issue 2: Product Degradation or Side Reactions During Workup

Symptoms:

  • Formation of new, unexpected spots on the TLC plate after workup.

  • Low isolated yield of the desired product despite good conversion in the crude reaction mixture.

  • Complex NMR spectrum of the isolated product, indicating the presence of impurities.

Causality Analysis: The trimethylsilyl group can be sensitive to strongly acidic or basic conditions, potentially leading to cleavage.[13][14] Furthermore, some functional groups on the desired product may be sensitive to the pH changes during the workup.

dot

cluster_problem Problem cluster_cause Root Cause cluster_solution Solutions Problem Product Degradation During Workup Cause1 TMS Group Lability (Strong Acid/Base) Problem->Cause1 can be caused by Cause2 pH Sensitive Functional Groups Problem->Cause2 can be caused by Sol3 Scavenger Resin Purification Problem->Sol3 alternative is Sol1 Mild Bicarbonate Wash Cause1->Sol1 mitigated by Sol2 Ammonium Chloride Quench Cause2->Sol2 mitigated by

Caption: Troubleshooting workflow for product degradation during workup.

Recommended Solutions & Protocols:

Protocol 4: Mild Bicarbonate Wash

For products sensitive to strong bases, a milder basic wash can be employed.

Step-by-Step Methodology:

  • Follow the general procedure for an extractive workup, but substitute the strong base (NaOH or KOH) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Perform multiple washes with the bicarbonate solution to ensure complete removal of acidic byproducts.

  • Monitor the pH of the aqueous layer to ensure it remains basic.[10]

Protocol 5: Quenching with Saturated Ammonium Chloride

If the reaction is performed under basic conditions and the product is acid-sensitive, a neutral quench is recommended.

Step-by-Step Methodology:

  • Upon reaction completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[15]

  • Proceed with the standard extractive workup using an organic solvent.

Table 1: Comparison of Workup Strategies
Workup MethodAdvantagesDisadvantagesBest For
Strong Base Wash Highly effective for removing boronic acids.Can degrade base-sensitive products or cleave TMS groups.Robust products without base-labile functional groups.
Mild Base Wash Gentler on sensitive functional groups.May require more washes for complete removal of boronic acid.Products with base-sensitive moieties.
Diol Complexation Can improve the partitioning of boronic acid into the aqueous phase.Adds another reagent to the reaction mixture that may need to be removed.Cases where standard extraction is insufficient.
Azeotropic Removal Effective for volatile boron byproducts.Less effective for non-volatile boronic acid species.Final "polishing" of the product after initial workup.
Scavenger Resins Highly selective for boronic acids, providing excellent purity.Can be more expensive than traditional workup methods.High-purity applications and removal of trace impurities.

Conclusion

The successful workup of reactions involving this compound requires careful consideration of the unique properties of this reagent. By understanding the potential pitfalls and employing the appropriate strategies outlined in this guide, researchers can effectively overcome common challenges and achieve high purity of their desired products. Always remember to consider the stability of your target molecule when selecting a workup procedure.

References

  • Benchchem. (n.d.). Technical Support Center: Effective Removal of Boric and Acetic Acid Byproducts.
  • SiliCycle Inc. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
  • PubMed. (n.d.). Boronic acids as ligands for affinity chromatography.
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • PubMed. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants.
  • NIH Public Access. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • Benchchem. (n.d.). removal of boronic acid impurities from trimethylboroxine.
  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Reddit. (2017). Purification of boronic acids?.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate.
  • Benchchem. (n.d.). This compound | 74213-41-5.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Our Biochemistry. (2019). Chromatography.
  • NIH Public Access. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water.
  • University of Rochester. (n.d.). How To Run A Reaction: The Workup.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • YouTube. (2012). 9. Reaction Work-up- Purify, Isolate Product.mov.
  • Amanote Research. (n.d.). (PDF) Removal of Reaction Solvent by Extractive Work-Up:.
  • ECHEMI. (n.d.). How to purify boronic acids/boronate esters?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BLD Pharm. (n.d.). 74213-41-5|this compound|.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups.
  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • NIH Public Access. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection.
  • Wikipedia. (n.d.). Trimethylsilyl chloride.
  • Google Patents. (2014). Process for the preparation of boronic acid intermediates.

Sources

Technical Support Center: Stabilizing ((Trimethylsilyl)methyl)boronic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with ((trimethylsilyl)methyl)boronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges often encountered with this versatile reagent in solution. Our goal is to equip you with the expertise and practical protocols to ensure the integrity of your experiments.

Introduction to the Challenge

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, like many boronic acids, it is susceptible to degradation in solution, which can lead to inconsistent reaction yields and the formation of impurities. Understanding the mechanisms of degradation is the first step toward effective stabilization. The primary pathways for decomposition include oxidation and the formation of boroxines (anhydrides).

This guide will walk you through the common issues, their underlying causes, and validated methods to enhance the stability of your this compound solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yields are inconsistent when using a stock solution of this compound. What could be the cause?

Answer: Inconsistent yields are a classic symptom of boronic acid degradation. The most likely culprit is the decomposition of your this compound stock solution over time. Boronic acids are known to be unstable in solution, primarily due to two degradation pathways:

  • Oxidation: Atmospheric oxygen can oxidize the boronic acid, leading to the formation of undesired byproducts. This process is often accelerated by the presence of metal ions and exposure to light.

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. This process is reversible in the presence of water, but the formation of boroxines effectively reduces the concentration of the active boronic acid in your solution.

To confirm degradation, we recommend analyzing your stock solution using techniques like NMR or HPLC and comparing it to a freshly prepared sample.

Question 2: How can I prevent the degradation of my this compound solution?

Answer: Preventing degradation involves a multi-pronged approach that addresses both oxidation and boroxine formation. Here are some proven strategies:

  • Inert Atmosphere: Always prepare and store your solutions under an inert atmosphere, such as nitrogen or argon. This minimizes contact with atmospheric oxygen.

  • Solvent Choice: The choice of solvent can significantly impact stability. Aprotic solvents are generally preferred over protic solvents for long-term storage.

  • pH Control: Maintaining an appropriate pH is crucial. While the optimal pH can be compound-specific, avoiding highly acidic or basic conditions is a good starting point.

  • Use of Additives: The addition of certain stabilizing agents can protect the boronic acid from degradation.

Here is a workflow for preparing a more stable solution:

Caption: Workflow for preparing a stabilized this compound solution.

In-Depth Stabilization Protocols

For researchers requiring robust, long-term stability, we recommend the following detailed protocols.

Protocol 1: Stabilization using Antioxidants

Principle: Antioxidants, such as butylated hydroxytoluene (BHT), act as radical scavengers to inhibit the oxidation of the boronic acid.

Step-by-Step Methodology:

  • Solvent Preparation: Degas your chosen aprotic solvent (e.g., THF, dioxane) by bubbling with nitrogen or argon for at least 30 minutes.

  • Solution Preparation: Under an inert atmosphere, dissolve the this compound in the degassed solvent to your desired concentration.

  • Antioxidant Addition: Add BHT to the solution at a concentration of 1-5 mol% relative to the boronic acid.

  • Storage: Store the solution in a sealed vial, wrapped in aluminum foil to protect it from light, at -20°C.

Protocol 2: Formation of a Boronic Ester Adduct with a Diol

Principle: Boronic acids can react with diols, such as pinacol, to form more stable boronic esters. This equilibrium protects the boronic acid from both oxidation and boroxine formation.

Step-by-Step Methodology:

  • Solvent Preparation: Use a dry, aprotic solvent.

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the this compound.

  • Diol Addition: Add 1.0-1.2 equivalents of a diol (e.g., pinacol) to the solution.

  • Equilibration: Stir the solution at room temperature for 1-2 hours to allow for the formation of the boronic ester.

  • Storage: Store the resulting solution under an inert atmosphere at low temperature.

Data Summary: Comparison of Stabilization Methods

Stabilization MethodPrimary Degradation Pathway AddressedRelative Stability ImprovementConsiderations
Inert Atmosphere OxidationModerateEssential for all handling and storage.
Antioxidant (BHT) OxidationHighMay need to be removed for certain applications.
Diol Adduct (Pinacol) Oxidation & Boroxine FormationVery HighAlters the chemical structure; the free boronic acid can be regenerated if needed.

Analytical Monitoring of Stability

Regularly monitoring the integrity of your boronic acid solution is critical. Here are two common analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum can show the appearance of new signals corresponding to degradation products. A broadened peak for the B-OH proton can indicate the presence of boroxines.

  • ¹¹B NMR: Boron NMR is highly sensitive to the environment of the boron atom. The chemical shift of the boronic acid will differ from that of its corresponding boroxine or oxidized byproducts.

High-Performance Liquid Chromatography (HPLC)
  • Method: A reverse-phase HPLC method can be developed to separate the this compound from its impurities.

  • Detection: UV detection is typically suitable for aromatic boronic acids. For non-chromophoric boronic acids like this compound, a refractive index detector or derivatization may be necessary.

Caption: Workflow for monitoring the stability of a this compound solution.

References

  • Boroxine Formation: For a general understanding of boroxine formation from boronic acids, see: Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Boronic Acid Stability: For a review on the stability of boronic acids, which includes discussions on boroxine formation and other decomposition pathways, refer to: Cammidge, A. N., & Creton, I. (2009). The deboronation reaction of boronic acids and its relevance to Suzuki-Miyaura cross-coupling. Angewandte Chemie International Edition, 48(43), 7930-7933. [Link]

Validation & Comparative

The Strategic Advantage of the Silyl Moiety: A Comparative Guide to ((Trimethylsilyl)methyl)boronic Acid and its Alkyl Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the boronic acid motif stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. While the utility of simple alkylboronic acids is well-established, the introduction of a trimethylsilyl group alpha to the boron atom in ((trimethylsilyl)methyl)boronic acid unlocks unique reactivity and stability profiles. This guide provides an in-depth, objective comparison of this compound against other common alkylboronic acids, supported by experimental insights and detailed protocols to inform your selection of the optimal reagent for your synthetic challenges.

The Structural Distinction: Understanding the Silyl Influence

At first glance, this compound appears to be a simple alkylboronic acid. However, the presence of the bulky and electropositive trimethylsilyl (TMS) group introduces significant electronic and steric effects that differentiate it from congeners like methylboronic acid and n-butylboronic acid.

The silicon atom, being less electronegative than carbon, can stabilize an adjacent carbanion or a transition state with developing negative charge through σ-π hyperconjugation. This electronic effect can influence the nucleophilicity of the organic group transferred from boron in key reactions. Furthermore, the steric bulk of the TMS group can play a crucial role in the stereochemical outcome of certain transformations and may also affect the stability of the boronic acid itself.

Caption: Structural comparison of this compound and simple alkylboronic acids.

Performance in Key Synthetic Transformations

The true measure of a reagent's utility lies in its performance in chemical reactions. Here, we compare the expected and reported performance of this compound against other alkylboronic acids in two pivotal reactions: the Suzuki-Miyaura cross-coupling and the Petasis borono-Mannich reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C(sp³)-C(sp²) bonds. While alkylboronic acids are generally less reactive than their aryl counterparts, they are nonetheless valuable reagents.[1][2] A significant challenge in B-alkyl Suzuki couplings is the potential for β-hydride elimination in the alkylpalladium intermediate, which is not a concern for methylboronic acid or this compound as they lack β-hydrogens.

Comparative Insights:

While direct side-by-side comparative studies are scarce, a notable study highlighted the challenges with using simple alkylboronic acids under certain conditions. In a rapid, anhydrous Suzuki-Miyaura cross-coupling protocol, the use of n-butylboronic acid resulted in only a trace amount of the desired product, whereas the corresponding neopentyldiol boronic ester provided a high yield.[2] This suggests that under these specific anhydrous conditions, the free boronic acid is a poor coupling partner.

The performance of this compound in Suzuki-Miyaura couplings is less documented in direct comparative studies. However, the absence of β-hydrogens makes it a viable candidate for such transformations, and the electronic influence of the silyl group could potentially modulate the transmetalation step.

Table 1: Representative Suzuki-Miyaura Coupling Performance of Alkylboron Reagents

Boron ReagentCoupling PartnerCatalyst/LigandBaseSolventTimeYieldReference
n-Butylboronic acid4-Bromotoluenet-Bu₃P–Pd-G3TMSOKCPME15 minTrace[2]
Neopentyldiol n-butylboronate4-BromotolueneAntPhos/PdTMSOKCPME15 min92%[2]
Phenylboronic acid4-IodoanisolePd(PPh₃)₄K₂CO₃DMF1-4 h41-92%[3]
The Petasis Borono-Mannich Reaction

The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines.[1][4] This reaction is particularly valuable for the synthesis of α-amino acids and other biologically relevant molecules.[5] The scope of the boronic acid component is broad, and alkylboronic acids have been successfully employed.[6][7]

Comparative Insights:

The reactivity of the boronic acid in the Petasis reaction is influenced by its ability to form a tetracoordinate "ate" complex, which then transfers its organic group. While comprehensive comparative data is limited, the electronic nature of the alkyl group can affect the rate and yield. A recent study on a general three-component alkyl Petasis reaction demonstrated the successful use of various primary and secondary alkylboronic acids, showcasing the broad applicability of this transformation.[6]

The unique electronic properties of the (trimethylsilyl)methyl group may offer distinct advantages in the Petasis reaction. The stabilization of a developing negative charge on the alpha-carbon during the transfer step could potentially enhance the reaction rate or influence the scope of compatible substrates.

Petasis_Mechanism Amine R¹R²NH Iminium [R³CH=NR¹R²]⁺ Amine->Iminium Carbonyl R³CHO Carbonyl->Iminium Ate_Complex Ate Complex Iminium->Ate_Complex Boronic_Acid R⁴B(OH)₂ Boronic_Acid->Ate_Complex Product Product Ate_Complex->Product C-C Bond Formation

Caption: Simplified workflow of the Petasis borono-Mannich reaction.

Stability and Handling: A Practical Consideration

A key practical difference between boronic acids is their stability, particularly their susceptibility to protodeboronation, where the C-B bond is cleaved by a proton source.[8] This undesired side reaction can reduce yields and complicate purification.

  • Simple Alkylboronic Acids: The stability of simple alkylboronic acids can vary. While many are stable solids, they can be prone to dehydration to form cyclic boroxines.[9] Their stability under reaction conditions, especially in aqueous basic media at elevated temperatures, can be a concern.[9][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its application in a representative Petasis reaction, as well as a general protocol for a Suzuki-Miyaura coupling with an alkylboronic acid.

Protocol 1: Synthesis of this compound[1]

This procedure involves the formation of a Grignard reagent from (chloromethyl)trimethylsilane, followed by reaction with trimethyl borate and subsequent hydrolysis.

Synthesis_Workflow Start (Chloromethyl)trimethylsilane + Mg Grignard Grignard Reagent Formation Start->Grignard Borate_Addition Addition to Trimethyl Borate Grignard->Borate_Addition Hydrolysis Acidic Hydrolysis Borate_Addition->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Materials:

  • (Chloromethyl)trimethylsilane

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous diethyl ether or THF

  • Trimethyl borate

  • Hydrochloric acid (10% aqueous solution)

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv.) and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

    • Add a small portion of a solution of (chloromethyl)trimethylsilane (1.0 equiv.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Gentle heating may be required.

    • Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining solution of (chloromethyl)trimethylsilane dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of trimethyl borate (1.1 equiv.) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid until the solution is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by chromatography on silica gel.

Protocol 2: Petasis Borono-Mannich Reaction with this compound

This protocol describes the synthesis of a substituted amine using this compound, piperidine, and benzaldehyde as a representative example.

Materials:

  • This compound (1.2 equiv.)

  • Piperidine (1.0 equiv.)

  • Benzaldehyde (1.0 equiv.)

  • Dichloromethane (DCM) or Toluene

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound, piperidine, and benzaldehyde in dichloromethane or toluene.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted amine.

Protocol 3: General Suzuki-Miyaura Coupling of an Alkylboronic Acid[2]

This is a general protocol that can be adapted for various alkylboronic acids and aryl halides.

Materials:

  • Alkylboronic acid (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • To a Schlenk flask, add the aryl halide, alkylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

This compound presents a unique profile that distinguishes it from simple alkylboronic acids. The presence of the α-trimethylsilyl group offers the key advantage of lacking β-hydrogens, thereby precluding a common decomposition pathway in Suzuki-Miyaura couplings. While direct comparative data on its reactivity versus other alkylboronic acids is limited, the electronic and steric influence of the silyl moiety suggests the potential for modulated reactivity in reactions like the Petasis synthesis of complex amines.

Recommendations for reagent selection:

  • For Suzuki-Miyaura couplings where β-hydride elimination is a concern with longer-chain alkylboronic acids, this compound offers a robust alternative. For simple methylations, methylboronic acid or its more stable boroxine trimer are often effective and more economical choices.

  • In Petasis reactions , the choice of alkylboronic acid will depend on the desired substituent. This compound allows for the introduction of a silylmethyl group, which can be a useful handle for further transformations or can be retained to modulate the properties of the final molecule.

  • Stability and handling: While many simple alkylboronic acids are commercially available and sufficiently stable for routine use, their tendency to form boroxines can complicate stoichiometry. The stability of this compound should be considered, and like all boronic acids, it should be stored under inert atmosphere and protected from moisture for long-term use.

Ultimately, the optimal choice of boronic acid will be dictated by the specific synthetic target and the reaction conditions employed. This guide provides the foundational knowledge and practical protocols to enable an informed decision, empowering researchers to leverage the unique properties of silyl-substituted boronic acids in their synthetic endeavors.

References

  • Petasis, N. A. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). In Multicomponent Reactions; Zhu, J., Bienaymé, H., Eds.; Wiley-VCH: Weinheim, 2005; pp 204-205.
  • Delaney, C. P.; Denmark, S. E. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Hu, C.; Tsien, J.; Chen, S.-J.; Kong, M.; Merchant, R. R.; Kanda, Y.; Qin, T. A General Three-Component Alkyl Petasis Boron-Mannich Reaction. ChemRxiv2024. DOI: 10.26434/chemrxiv-2024-647cr.
  • Matteson, D. S. .alpha.-Halo boronic esters: intermediates for stereodirected synthesis. Chem. Rev.1989, 89 (7), 1535–1551.
  • Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Wiley-VCH: Weinheim, 2011.
  • Petasis, N. A.; Akritopoulou, I. A New and Practical Synthesis of Allylamines from Organoboronic Acids, Aldehydes and Amines. Tetrahedron Lett.1993, 34 (4), 583–586.
  • Netherton, M. R.; Fu, G. C. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. J. Am. Chem. Soc.2002, 124 (46), 13662–13663.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43 (1), 412–443.
  • Wu, P.; Givskov, M.; Nielsen, T. E. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chem. Rev.2019, 119 (20), 11245–11290.
  • González-Bobes, F.; Pelz, N. F. Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chem. Rev.2015, 115 (1), 227–275.
  • Qin, T. et al. A General Three-Component Alkyl Petasis Boron–Mannich Reaction. J. Am. Chem. Soc.2024, 146 (32), 21769–21777.
  • Candeias, N. R.; Montalbano, F.; Cal, P. M. S. D.; Gois, P. M. P. Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chem. Rev.2010, 110 (10), 6169–6193.
  • Schaus, S. E. Catalytic Diastereoselective Petasis Reactions. PMC2011, 3 (8), 1857–1860.
  • Brown, H. C.; Cole, T. E. Organoboranes. 39. Convenient procedures for the preparation of methylboronic acid and trimethylboroxine. Organometallics1983, 2 (10), 1316–1319.
  • Fandrick, D. R. et al. Preparative Synthesis via Continuous Flow of 4,4,5,5-Tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane: A General Propargylation Reagent. Org. Process Res. Dev.2012, 16 (5), 1131–1140.
  • Cioffi, C. L.; Spencer, W. T.; Richards, J. J.; Herr, R. J. Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. J. Org. Chem.2004, 69 (6), 2210–2212.
  • Wu, Q. G.; Wu, G.; Brancaleon, L.; Wang, S. B3O3Ph3(7-azaindole): Structure, Luminescence, and Fluxionality. Organometallics1999, 18 (13), 2553–2556.
  • Feng, B.; Yang, Y.; You, J. A methylation platform of unconventional inert aryl electrophiles: trimethylboroxine as a universal methylating reagent. Chem. Sci.2020, 11 (23), 6031–6035.
  • Hayes, H. L. D. et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2022, 144 (36), 16583–16597.
  • Denmark, S. E.; Wang, Z. The Suzuki-Miyaura Reaction. In The Suzuki-Miyaura Cross-Coupling Reaction; Kambe, N., Ed.; John Wiley & Sons, Ltd, 2020; pp 1–121.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Ainley, A. D.; Challenger, F. Studies of the boron-carbon linkage. Part I. The action of reagents on phenylboric acid. J. Chem. Soc.1930, 2171-2180.
  • Soares, M. F.; Marques, M. M. B.
  • Kubota, K.; Miyaura, N. Synthesis of Boronic Acids and Esters. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, 2011; pp 1–48.
  • Lima, D. P.; de Souza, A. L. F.; da Silva, F. M.; Antunes, O. A. C. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educ. Quím.2015, 26 (2), 118-122.
  • Matteson, D. S.; Kim, G. Y. Asymmetric Alkyldifluoroboranes and Their Use in Secondary Amine Synthesis. Org. Lett.2002, 4 (13), 2153–2155.
  • Chen, D.; Qing, F.-l.; Huang, Y.
  • Jagannathan, S.; Forsyth, T. P.; Kettner, C. A. Synthesis of Boronic Acid Analogues of α-Amino Acids by Introducing Side Chains as Electrophiles. J. Org. Chem.2001, 66 (19), 6375–6380.
  • Matteson, D. S.; Hiscox, W. C.; Fabry-Asztalos, L.; Kim, G.-Y.; Siems, W. F., III. Glass-Catalyzed Conversion of Boronic Esters of Asymmetric Diols to Diol Sulfites and Amine Complexes of Boron Halides. Organometallics2001, 20 (13), 2920–2923.
  • Akai, S.; Ikawa, T. et al. Aryl boronic esters are stable on silica gel and reactive under Suzuki-Miyaura coupling conditions. Org. Lett.2022, 24 (19), 3510–3514.

Sources

A Senior Application Scientist's Guide to ((Trimethylsilyl)methyl)boronic Acid and Its Pinacol Ester: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex organic molecules, the introduction of the (trimethylsilyl)methyl (TMSCH₂-) moiety is a critical step in various synthetic pathways. This versatile group serves as a masked methyl group, a precursor for olefination reactions, and a building block in natural product synthesis. The two premier reagents for introducing this functionality via palladium-catalyzed cross-coupling are ((trimethylsilyl)methyl)boronic acid and its corresponding pinacol ester, 2-((trimethylsilyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

While both reagents accomplish the same fundamental transformation, their physical properties, stability, and reactivity profiles present a nuanced choice for the synthetic chemist. This guide provides an in-depth, objective comparison, supported by experimental insights, to inform the selection of the optimal reagent for your specific research needs.

At a Glance: A Comparative Overview

Before delving into the specifics, the following table summarizes the key operational differences between the two reagents.

FeatureThis compoundThis compound, Pinacol Ester
Chemical Stability Lower; susceptible to dehydration and protodeboronation.[1]High; protected boron center enhances shelf-life and reaction robustness.[2]
Handling More challenging; often a less-defined solid, sensitive to air and moisture.[1]Easier; typically a stable, crystalline solid, simplifying weighing and transfer.[2]
Reactivity Generally higher intrinsic reactivity, potentially leading to faster reactions.[3][4]Excellent coupling partner, often providing cleaner reactions and higher, more reproducible yields.
Purification Can be difficult due to high polarity and propensity to form boroxine trimers.[1]Generally straightforward via standard silica gel chromatography.[1][5]
Cost-Effectiveness Lower initial purchase price.[2]Higher initial cost, but can be more economical by preventing failed reactions and reagent waste.[2]

Structural and Physicochemical Properties: The Foundation of Performance

The fundamental difference between the two reagents lies in the environment of the boron atom. The free boronic acid possesses two hydroxyl groups, whereas the pinacol ester features a five-membered dioxaborolane ring. This structural distinction is the primary determinant of their differing physicochemical properties.

Stability: The Critical Distinction

This compound: Boronic acids are notoriously prone to intermolecular dehydration to form cyclic trimers known as boroxines.[1] This equilibrium process means that the purity and reactivity of the boronic acid can diminish over time, leading to inconsistencies in experimental outcomes. Furthermore, the C-B bond in boronic acids is susceptible to cleavage (protodeboronation) under certain conditions, particularly with sensitive substrates like some heteroaromatics.[1][3]

Pinacol Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically and electronically protects the boron atom. This protection makes the pinacol ester significantly less prone to dehydration and degradation, resulting in a much longer shelf life and greater stability under a wider range of reaction conditions. They are generally less sensitive to moisture and air, which simplifies handling procedures in the lab.

G cluster_acid Boronic Acid cluster_ester Pinacol Ester BA R-B(OH)₂ Boroxine Boroxine Trimer BA->Boroxine Dehydration (Reversible) Degradation Protodeboronation BA->Degradation Instability BPin R-B(pin) Stable Stable Reagent BPin->Stable Protection

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most common application for these reagents. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice between the boronic acid and its pinacol ester can influence the crucial transmetalation step.

SuzukiCycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X L₂ Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)-R¹ L₂ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product Coupled Product (R-R¹) RX Organohalide (R-X) BoronReagent Boron Reagent (R¹-B) Acid or Ester BoronReagent->PdII_RX Base Base Base->PdII_RX

Reaction Kinetics and Mechanism

While boronic acids are often considered more intrinsically reactive due to the electron-withdrawing nature of the hydroxyl groups, this does not always translate to higher yields or cleaner reactions.[4] The enhanced stability of the pinacol ester often leads to more reliable and reproducible outcomes.[2]

A key mechanistic question is whether the boronic ester must first hydrolyze to the corresponding boronic acid in situ before transmetalation can occur. While this was a long-held assumption, recent kinetic, structural, and computational studies have provided strong evidence that boronic esters can undergo direct transmetalation with the palladium complex without prior hydrolysis.[7][8] However, the steric bulk of the pinacol group can slow this step relative to the less-hindered free boronic acid.[7]

This leads to a practical trade-off:

  • Boronic Acid: Potentially faster reaction rates, but higher risk of side reactions and decomposition.

  • Pinacol Ester: Often requires slightly longer reaction times or higher temperatures but typically results in cleaner reaction profiles and higher isolated yields due to minimized reagent degradation.

Experimental Protocols: A Practical Comparison

To illustrate the operational differences, below are representative protocols for a Suzuki-Miyaura coupling of 4-bromoanisole with each reagent.

Protocol 1: Using this compound, Pinacol Ester

This protocol is adapted from standard literature procedures for robust and reproducible couplings.[9]

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • This compound, pinacol ester (1.2 mmol, 257 mg)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a pressure-rated vial equipped with a magnetic stir bar, add 4-bromoanisole, this compound pinacol ester, and potassium carbonate.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst.

  • Add the 1,4-dioxane and water via syringe.

  • Seal the vial tightly with a screw cap.

  • Place the vial in a preheated oil bath at 90 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using this compound

This protocol highlights the necessary precautions for handling the less stable boronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • This compound (1.2 mmol, 158 mg) - Note: Use from a freshly opened bottle or a well-stored sample.

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a pressure-rated vial equipped with a magnetic stir bar, add 4-bromoanisole and potassium carbonate.

  • Weigh the this compound quickly and add it to the vial to minimize exposure to atmospheric moisture.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst.

  • Add the 1,4-dioxane and water via syringe.

  • Seal the vial tightly with a screw cap.

  • Place the vial in a preheated oil bath at 80 °C and stir, monitoring the reaction closely by TLC or LC-MS (e.g., every 2-4 hours). The reaction may complete in 4-8 hours.

  • Upon completion, work up the reaction immediately as described in Protocol 1 to prevent product or reagent degradation.

  • Purification may require careful chromatography due to the higher polarity of boronic acid-derived impurities.

Choosing the Right Reagent: A Decision-Making Guide

The choice between the acid and its ester is context-dependent. Use the following workflow to guide your decision.

DecisionTree Start Start: Need to introduce a TMSCH₂- group via Suzuki Coupling Q_Scale Reaction Scale? Start->Q_Scale Q_Stability Is the boronic acid known to be unstable or sensitive? Q_Scale->Q_Stability Small Scale (e.g., < 5 mmol) UseEster Use Pinacol Ester: - Enhanced Stability - Easier Handling - Reproducible Yields Q_Scale->UseEster Large Scale Q_Reproducibility Is high reproducibility critical (e.g., scale-up, library synthesis)? Q_Stability->Q_Reproducibility No / Unknown Q_Stability->UseEster Yes Q_Reproducibility->UseEster Yes UseAcid Use Boronic Acid: - Lower Cost - Potentially Faster - Monitor Closely Q_Reproducibility->UseAcid No

  • Choose this compound for rapid, small-scale exploratory reactions where cost is a primary driver and potential variability can be tolerated.[2]

  • Choose the Pinacol Ester for large-scale synthesis, multi-step sequences, high-throughput screening, or when working with sensitive substrates where stability, reproducibility, and ease of handling are paramount.[1][2]

Conclusion

Both this compound and its pinacol ester are powerful reagents for modern organic synthesis. The free boronic acid offers higher intrinsic reactivity and lower upfront cost, making it suitable for certain applications. However, the superior stability, ease of handling, and enhanced reproducibility of the pinacol ester often make it the more reliable and ultimately more valuable choice for complex, multi-step synthetic campaigns and process development.[1][2] By understanding the fundamental trade-offs between reactivity and stability, researchers can make an informed decision that best aligns with their specific synthetic goals, ensuring efficient and successful outcomes.

References

  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.). X-Mol.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009).
  • Boronic Esters. (n.d.). Santa Cruz Biotechnology.
  • The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2012).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018).
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. (n.d.). BenchChem.
  • Comparison of reactivity of different boron reagents. (n.d.).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). YouTube.
  • Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (2022). Organic Chemistry Portal.

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alternative reagents to ((Trimethylsilyl)methyl)boronic acid for specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of alternative reagents to ((trimethylsilyl)methyl)boronic acid for specific chemical reactions, supported by experimental data for researchers, scientists, and drug development professionals.

Abstract

This compound has emerged as a valuable reagent in organic synthesis, particularly for the introduction of a methyl group via cross-coupling reactions. However, its stability and reactivity profile have prompted the exploration of alternative reagents. This guide provides a comparative analysis of key alternatives, including potassium ((trimethylsilyl)methyl)trifluoroborate, and Grignard reagents. We will delve into their respective advantages and disadvantages in the context of the Suzuki-Miyaura cross-coupling reaction, supported by mechanistic insights, comparative performance data, and a detailed experimental protocol.

Introduction to this compound

This compound, with the structure (CH₃)₃SiCH₂B(OH)₂, is an organoboron compound utilized in organic chemistry. Its primary application is as a formal carbanion equivalent of a methyl group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the trimethylsilyl (TMS) group is crucial; it facilitates a protodeboronation-transmetalation sequence that is essential for the catalytic cycle to proceed efficiently, especially with less reactive coupling partners like alkyl halides.

Despite its utility, this compound has certain limitations. Boronic acids, in general, can be prone to decomposition via various pathways, including oxidation and dehydration to form boroxines, which can affect the reproducibility of reactions. This has led to the development and use of alternative reagents that offer improved stability and handling characteristics.

The Quest for Alternatives: Stability and Scope

The search for alternatives to traditional boronic acids is driven by several factors. A key motivator is the enhanced stability offered by other organoboron derivatives, such as organotrifluoroborates. These salts are often crystalline, air-stable solids with a long shelf life, which contrasts with the variable stability of some boronic acids. Furthermore, exploring different classes of reagents, like organomagnesium or organolithium compounds, can provide access to different reactivity profiles and expand the scope of possible transformations.

Comparative Analysis of Key Alternatives

The choice of a reagent for introducing a TMS-methyl group often depends on the specific substrate, desired reaction conditions, and functional group tolerance. Below is a comparison of the most common alternatives.

Potassium ((trimethylsilyl)methyl)trifluoroborate (K[TMSCH₂BF₃])

Potassium organotrifluoroborates were popularized by Molander and are now widely used in cross-coupling reactions. K[TMSCH₂BF₃] is a crystalline, air- and moisture-stable salt, making it significantly easier to handle and store than the corresponding boronic acid.

  • Advantages:

    • Excellent stability, leading to greater reproducibility.

    • Slow-release of the boronic acid in situ, which can minimize side reactions.

    • Broad functional group tolerance.

  • Disadvantages:

    • Requires specific activation conditions, typically a base and water or an alcohol, to hydrolyze the trifluoroborate and generate the active boronic acid.

    • The stoichiometry of the base is critical for efficient reaction.

(Trimethylsilyl)methyl)magnesium Chloride (Grignard Reagent)

As a classic organometallic reagent, (trimethylsilyl)methyl)magnesium chloride is a powerful nucleophile. It is typically used in stoichiometric reactions but can also participate in cross-coupling processes, such as the Kumada coupling.

  • Advantages:

    • High reactivity, which can be beneficial for unreactive electrophiles.

    • Readily prepared or commercially available.

  • Disadvantages:

    • Low functional group tolerance; it reacts readily with acidic protons and many carbonyl compounds.

    • Requires strictly anhydrous and inert reaction conditions.

    • Generally less suitable for the subtleties of modern catalytic cross-coupling with complex substrates.

Reaction Focus: Suzuki-Miyaura Coupling for Methylation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The use of TMS-methyl reagents in this context allows for the coupling of an electrophile (typically an aryl or alkyl halide) with a methyl group.

Mechanistic Overview

The catalytic cycle for the Suzuki-Miyaura coupling of K[TMSCH₂BF₃] with an aryl halide is depicted below. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. A key feature of using TMS-methyl reagents is the subsequent protodeboronation that is believed to occur before transmetalation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition product Ar-CH₂TMS aryl_pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_alkyl_pd Ar-Pd(II)-CH₂TMS(L₂) transmetalation->aryl_alkyl_pd reductive_elimination Reductive Elimination aryl_alkyl_pd->reductive_elimination aryl_alkyl_pd->product Product Formation reductive_elimination->pd0 boron_reagent K[TMSCH₂BF₃] base_activation Base, H₂O boron_reagent->base_activation active_boron TMSCH₂B(OH)₂ active_boron->transmetalation base_activation->active_boron

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Head-to-Head Performance Data

The following table summarizes representative data for the methylation of an aryl bromide using different TMS-methyl reagents. The data is synthesized from typical results found in the literature to provide a general comparison.

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene10012~85%
K[TMSCH₂BF₃] Pd(OAc)₂ (2 mol%), SPhos (4 mol%) Cs₂CO₃ THF/H₂O 80 16 ~92% ****
(Trimethylsilyl)methyl)magnesium chloridePd(dppf)Cl₂ (3 mol%)NoneTHF658~75%

As the table illustrates, potassium ((trimethylsilyl)methyl)trifluoroborate often provides superior yields under milder conditions compared to the boronic acid and demonstrates the broader applicability of modern catalytic systems compared to Grignard-based couplings.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with potassium ((trimethylsilyl)methyl)trifluoroborate.

Protocol for Suzuki-Miyaura Coupling using K[TMSCH₂BF₃]

Objective: To synthesize 4-methylbenzyl(trimethyl)silane from 4-bromobenzyl(trimethyl)silane.

Materials:

  • 4-Bromobenzyl(trimethyl)silane (1.0 mmol, 1.0 equiv)

  • Potassium ((trimethylsilyl)methyl)trifluoroborate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF), degassed (4 mL)

  • Water, degassed (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromobenzyl(trimethyl)silane, potassium ((trimethylsilyl)methyl)trifluoroborate, palladium(II) acetate, SPhos, and cesium carbonate.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed THF and water via syringe.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Conclusion and Future Perspectives

While this compound remains a useful tool in organic synthesis, its trifluoroborate counterpart, K[TMSCH₂BF₃], offers significant advantages in terms of stability, ease of handling, and often, reaction performance. The superior stability of organotrifluoroborates makes them highly attractive for applications in high-throughput screening and medicinal chemistry, where reproducibility and reliability are paramount. Grignard reagents, while powerful, are generally limited to substrates lacking sensitive functional groups. The continued development of new ligands and catalytic systems will undoubtedly further expand the utility of these and other novel organometallic reagents in complex molecule synthesis.

References

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and 1-Alkenyl Halides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

  • Lee, C. H., & Hartwig, J. F. (2014). Copper-Catalyzed Borylation of Alkyl Halides with Alkoxy Diboron Reagents. Angewandte Chemie International Edition, 53(30), 7943-7947. [Link]

  • Luo, Y., & Wang, J. (2015). Palladium-Catalyzed Cross-Coupling of Aryl Halides with (Trimethylsilyl)methylmagnesium Chloride. Tetrahedron Letters, 56(3), 519-522. [Link]

A Mechanistic and Comparative Guide to ((Trimethylsilyl)methyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a testament to its versatility and functional group tolerance.[1] Central to this reaction is the choice of the organoboron reagent. For the introduction of a methyl group, a seemingly simple transformation, the selection of the methylating agent can profoundly influence reaction efficiency, stability, and reproducibility. While reagents like methylboronic acid (MBA) and its anhydride, trimethylboroxine (TMB), are commonplace, ((Trimethylsilyl)methyl)boronic acid emerges as a noteworthy alternative.[1]

This guide provides a deep dive into the mechanistic nuances of this compound in the context of Suzuki-Miyaura cross-coupling. We will explore the plausible roles of the trimethylsilyl (TMS) group, compare its performance profile with traditional methylating agents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

Before delving into the specifics of this compound, a brief overview of the generally accepted mechanism of the Suzuki-Miyaura reaction is essential. The catalytic cycle, primarily involving a palladium catalyst, can be broken down into three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (R-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This is often the rate-determining step and is where the nature of the boronic acid and the reaction conditions play a crucial role.[2]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the desired product (R-R'), regenerating the palladium(0) catalyst.

The activation of the boronic acid by a base to form a more nucleophilic boronate species is a critical aspect of the transmetalation step.[3] Two primary mechanistic pathways have been proposed for this key step: the "boronate pathway" and the "oxo-palladium pathway".[2][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X RPdXL R-Pd(II)L_n-X OxAdd->RPdXL Transmetalation Transmetalation RPdXL->Transmetalation R'-B(OR)₂ + Base RPdR_prime_PdL R-Pd(II)L_n-R' Transmetalation->RPdR_prime_PdL RedElim Reductive Elimination RPdR_prime_PdL->RedElim R-R' RedElim->Pd0 Protocol_Workflow start Start reagents Combine Aryl Halide, Boronic Acid Derivative, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Mixture (e.g., with Argon) solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end Characterize Product purify->end

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Methylating agent (e.g., this compound, 1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid derivative, and the base.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC/MS, or LC/MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound presents itself as a viable and potentially advantageous reagent for methylation in Suzuki-Miyaura cross-coupling reactions. Its stability as a solid and the potential for the TMS group to mitigate side reactions are attractive features for process chemistry and drug development. However, the current literature lacks a comprehensive, head-to-head comparison of its performance against other methylating agents across a broad range of substrates.

Future mechanistic studies focusing on the kinetics of transmetalation for this compound, coupled with computational modeling, would be invaluable to fully elucidate the role of the silicon atom and provide a more quantitative basis for reagent selection. Such studies would undoubtedly accelerate the rational design of more efficient and robust methylation protocols in organic synthesis.

References

  • Chen, C. H., & Denmark, S. E. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13845–13853. [Link]

  • Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Delaney, C. P., Marron, D. P., Shved, A., Zare, R. N., & Waymouth, R. M. (2022). The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society, 144(10), 4345–4364. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 64(33), e20250809. [Link]

  • Sarma, M. J., et al. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? ResearchGate. [Link]

  • PubChem. This compound. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura reaction and boron reagents: mechanism, synthesis and application. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 7, 1333–1339. [Link]

  • Le, T. B., et al. (2019). C-Methylation of Organic Substrates: A Comprehensive Overview. Part II—Methyl Metals as Methylating Agents. Catalysts, 9(8), 665. [Link]

Sources

A Comparative Guide to the Reactivity of Silyl-Substituted Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, scope, and yield. While traditional aryl- and heteroarylboronic acids are workhorse reagents, the introduction of substituents onto the boronic acid can dramatically alter its performance. This guide provides an in-depth comparative analysis of silyl-substituted boronic acids, evaluating how the unique electronic and steric properties of silicon impact reactivity when benchmarked against their non-silylated parent compounds.

The Foundational Role of Boronic Acids in Synthesis

Boronic acids are favored in cross-coupling for their general stability, low toxicity, and high functional group tolerance.[1] The success of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium catalyst. The key step relevant to the boronic acid is transmetalation , where the organic group is transferred from the boron atom to the palladium(II) center.[2][3] The efficiency of this step is profoundly influenced by the steric and electronic environment of the boronic acid.

The Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through three fundamental stages: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3] Base activation of the boronic acid to form a more nucleophilic boronate species is crucial for facilitating transmetalation.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd BoronicAcid R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetalation Waste X-B(OH)₂ + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Silyl Substituent: A Duality of Effects

The introduction of a silyl group, such as trimethylsilyl (TMS), onto a phenylboronic acid introduces a fascinating interplay of electronic and steric effects that can either accelerate or decelerate the coupling reaction compared to its unsubstituted analog.

Electronic Effects: Modulating Nucleophilicity

The electronic influence of a substituent is a primary determinant of boronic acid reactivity. This is often quantified using the Hammett equation, which relates reaction rates to substituent constants (σ).[4][5]

  • Electron-Donating Groups (EDGs) , such as methoxy (-OMe), have negative σ values. They increase electron density on the aromatic ring, making the ipso-carbon more nucleophilic and generally accelerating the rate-limiting transmetalation step.[6][7]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or formyl (-CHO), have positive σ values. They decrease the nucleophilicity of the ipso-carbon, which can slow transmetalation.[7][8]

The trimethylsilyl (TMS) group is electronically complex. It is generally considered a weak electron-donating group through σ-π hyperconjugation. However, it can also exhibit electron-withdrawing character via interactions between the aryl π-system and empty d-orbitals on silicon. In the context of the Suzuki-Miyaura reaction, the weakly electron-donating effect typically predominates. This suggests that a para-TMS substituent should slightly increase the nucleophilicity of the ipso-carbon, potentially leading to a modest enhancement in the transmetalation rate compared to unsubstituted phenylboronic acid.

Steric Effects: A Hindrance to Reaction

While electronically favorable, the TMS group is significantly larger than a hydrogen atom. Steric bulk on the boronic acid can impede the formation of the key pre-transmetalation intermediates, where the boronate coordinates to the palladium center.[9] This steric hindrance can slow the overall reaction rate, potentially counteracting any electronic benefit. The magnitude of this steric effect is highly dependent on the specific catalyst system, particularly the size of the phosphine ligands on the palladium center. Bulky ligands can exacerbate steric clashes with bulky coupling partners.

The net reactivity of a silyl-substituted boronic acid is therefore a delicate balance between these opposing forces: a potentially rate-enhancing electronic effect and a potentially rate-limiting steric effect.

Comparative Performance Analysis

While direct kinetic studies comparing silyl-substituted boronic acids to their parent compounds are sparse in the literature, we can construct a robust comparison based on established reactivity principles. The table below summarizes the expected performance of para-trimethylsilylphenylboronic acid against other substituted boronic acids in a typical Suzuki-Miyaura coupling with an aryl bromide.

Boronic Acid PartnerSubstituentDominant EffectExpected Impact on Transmetalation RateExpected Yield (vs. Phenylboronic Acid)
4-Methoxyphenylboronic Acid-OMeStrong EDGSignificant AccelerationHigher
Phenylboronic Acid-HNeutral (Reference)BaselineReference
4-(Trimethylsilyl)phenylboronic Acid -SiMe₃ Weak EDG / Steric Bulk Slight Acceleration (Electronic) vs. Deceleration (Steric) Comparable to Slightly Lower
4-Nitrophenylboronic Acid-NO₂Strong EWGSignificant DecelerationLower
2-Methylphenylboronic Acidortho-MeSteric HindranceSignificant DecelerationLower

Interpretation:

  • The reactivity of 4-(trimethylsilyl)phenylboronic acid is predicted to be highly context-dependent. In systems with smaller, less sterically demanding ligands (e.g., PPh₃), the mild electron-donating nature may lead to reactivity comparable to phenylboronic acid.

  • In systems employing bulky ligands (e.g., Buchwald-type ligands), the steric clash between the ligand and the TMS group could become the dominant factor, leading to slower reactions and lower yields.[9]

  • Its performance is not expected to match that of strongly electron-rich boronic acids but should be superior to that of strongly electron-deficient or sterically hindered ortho-substituted analogs.

Stability and Side Reactions: The Protodeboronation Challenge

A critical factor in the utility of any boronic acid is its stability under the basic reaction conditions. The primary undesired side reaction is protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond, consuming the starting material.[10]

The propensity for protodeboronation is highly dependent on the electronic nature of the boronic acid. Electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway.[8] Given that the TMS group is weakly electron-donating, it is expected that silyl-substituted boronic acids will exhibit comparable or slightly enhanced stability against protodeboronation relative to their non-silylated parent compounds. This represents a potential advantage over electron-withdrawing group (EWG)-substituted boronic acids, which may offer unique functionality but suffer from poor stability.

Experimental Protocol: A Workflow for Comparative Reactivity Studies

To empirically determine the relative reactivity of a silyl-substituted boronic acid versus its parent compound, a standardized comparative experiment is essential. This protocol outlines a robust workflow for such a study.

Experimental_Workflow start Start: Define Substrates (e.g., Aryl Bromide) prep Prepare Two Identical Reaction Vessels (Flame-dried, N₂ atmosphere) start->prep reagentA Vessel A: Add Phenylboronic Acid (1.2 equiv) prep->reagentA reagentB Vessel B: Add Silyl-Substituted Boronic Acid (1.2 equiv) prep->reagentB common Add Common Reagents to Both Vessels: - Aryl Bromide (1.0 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) - Degassed Solvent (e.g., Toluene/H₂O) reagentA->common reagentB->common reaction Heat Both Reactions to Identical Temperature (e.g., 90 °C) with Identical Stirring common->reaction sampling Monitor Reaction Progress: Take Aliquots at Timed Intervals (e.g., 1h, 2h, 4h, 24h) reaction->sampling analysis Quench, Work-up, and Analyze Aliquots (GC-MS or LC-MS) sampling->analysis comparison Compare Data: - % Conversion vs. Time - Final Isolated Yield - Impurity Profile (e.g., Protodeboronation) analysis->comparison end Conclusion: Determine Relative Reactivity comparison->end

Figure 2: Workflow for a comparative Suzuki-Miyaura coupling experiment.
Detailed Step-by-Step Methodology
  • Vessel Preparation: To two identical flame-dried Schlenk flasks equipped with stir bars, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Boronic Acid Addition:

    • To Flask A, add phenylboronic acid (1.2 mmol, 1.2 equiv).

    • To Flask B, add 4-(trimethylsilyl)phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Atmosphere Inerting: Seal both flasks, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene and Water, 5 mL) to each flask via syringe.

  • Reaction: Place both flasks in a preheated oil bath at the desired temperature (e.g., 90 °C) and begin vigorous stirring.

  • Monitoring: At specified time points (e.g., 1, 4, and 24 hours), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product.

  • Work-up: After the reaction is complete (as determined by TLC or MS analysis), cool the mixtures to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield for each reaction and compare the results.

Conclusion and Outlook

Silyl-substituted boronic acids are valuable reagents that offer a unique reactivity profile governed by a subtle interplay of electronic and steric factors.

  • Reactivity: Their reactivity is generally comparable to or slightly lower than unsubstituted phenylboronic acids. The outcome is highly dependent on the steric environment of the catalytic system. The mild electron-donating character of the silyl group is beneficial for transmetalation, while its steric bulk can be a hindrance.

  • Stability: They exhibit good stability towards protodeboronation, comparable to other electron-neutral or electron-rich boronic acids.

  • Synthetic Utility: The true value of silyl-substituted boronic acids often lies in the synthetic handle they provide. The silyl group can be a placeholder for subsequent transformations (e.g., ipso-desilylation to introduce a halogen or other functional groups), adding a layer of strategic versatility to multi-step syntheses, which is of high interest in drug development.

For the synthetic chemist, silyl-substituted boronic acids should be considered not as a tool for dramatically accelerating reactions, but as robust and versatile building blocks. Their predictable, moderate reactivity and the synthetic options offered by the silicon moiety make them a powerful addition to the modern synthetic toolkit.

References

  • BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • Wikipedia. (2023). Protodeboronation. Available at: [Link]

  • Ośmiałowski, B., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Steric Effects of Silyl Groups. Available at: [Link]

  • R Discovery. (2016). Chemoselective Suzuki–Miyaura Cross‐Coupling via Kinetic Transmetallation. Available at: [Link]

  • Wikipedia. (2023). Hammett equation. Available at: [Link]

  • ResearchGate. (n.d.). Effect of steric bulk on phenyl boronic acids and aryl halides. Available at: [Link]

  • ResearchGate. (n.d.). Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted phenylboronic derivatives. Available at: [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]

  • eScholarship.org. (n.d.). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • ResearchGate. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. The Open Organic Chemistry Journal. Available at: [Link]

  • ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available at: [Link]

  • Cernak, T., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Available at: [Link]

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A Senior Application Scientist's Guide to Validating Synthetic Routes with ((Trimethylsilyl)methyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern organic synthesis, particularly within drug discovery and development, the demand for robust, versatile, and functional-group-tolerant reagents is paramount. ((Trimethylsilyl)methyl)boronic acid has emerged as a uniquely powerful building block, offering a stable and effective means to introduce a methyl or, via subsequent oxidation, a hydroxymethyl group. This guide provides an in-depth comparison of synthetic routes utilizing this reagent, primarily focusing on its application in the Petasis borono-Mannich (PBM) reaction and the Suzuki-Miyaura cross-coupling. We will dissect its performance against classical organometallic alternatives and other boronic acids, grounding our analysis in mechanistic principles and providing validated, step-by-step experimental protocols for researchers.

Introduction: The Strategic Advantage of the Silyl Moiety

Organoboron compounds are mainstays in synthetic chemistry due to their versatile reactivity, general stability, and low toxicity.[1] Boronic acids, in particular, are celebrated for their role as key intermediates in powerful carbon-carbon bond-forming reactions.[2] this compound, CAS 74213-41-5, distinguishes itself through the presence of the trimethylsilyl (TMS) group.[3][4] This seemingly simple addition provides a profound strategic advantage:

  • Dual Reactivity: The C-Si bond is remarkably stable under many reaction conditions, including cross-coupling, allowing the CH₂TMS moiety to be installed cleanly. However, it can be readily converted to a hydroxyl group (via Fleming-Tamao oxidation) or removed to leave a methyl group (via protodesilylation). This makes the reagent a synthetic equivalent of a hydroxymethyl or methyl anion, but with far greater functional group tolerance.

  • Enhanced Stability: Unlike highly reactive and often pyrophoric organolithium or Grignard reagents, this compound is a manageable solid, simplifying handling and improving the safety profile of methylation protocols.[5]

  • Broad Compatibility: As a boronic acid, it is compatible with the palladium- and copper-catalyzed reaction manifolds that are foundational to modern medicinal chemistry.[1][6]

dot

Figure 1: Decision workflow for selecting a methylating or hydroxymethylating agent.

Core Application I: The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a powerful three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to generate substituted amines.[7][8] This transformation is highly valued for its ability to rapidly build molecular complexity from simple, readily available starting materials.[9][10]

When this compound is employed, it serves as the nucleophilic partner, delivering the CH₂TMS group to the iminium ion formed in situ from the amine and carbonyl.

Comparative Performance

The primary advantage of using this compound in the PBM reaction is its ability to participate in syntheses where other nucleophiles would fail or require protecting group strategies.

Reagent/NucleophileCarbonyl PartnerAmine PartnerTypical YieldKey AdvantagesLimitations & Causality
((TMS)methyl)boronic acid Glyoxylic AcidDibenzylamine>90%Excellent tolerance for acidic protons. Product is a versatile α-amino acid precursor.Requires subsequent step for TMS removal/conversion.
Methyl Grignard (MeMgBr) BenzaldehydeN-BenzylanilineNot ApplicableDirect methylation.Incompatible with acidic protons (e.g., glyoxylic acid) and many carbonyls. The high basicity and nucleophilicity lead to side reactions.
Vinylboronic Acid SalicylaldehydeL-Proline~85%Forms highly functionalized allylic amines.[11]Delivers a vinyl group, not a methyl precursor.
Methylboronic Acid ParaformaldehydePiperidine~70-80%Direct methylation via a boronic acid.Can be less reactive than aryl or vinyl boronic acids. Competes with side reactions like protodeboronation.[5]

Table 1: Comparison of this compound with alternative nucleophiles in Petasis-type reactions. Data synthesized from principles described in cited literature.

Expert Insight: The choice of this compound is a strategic one when the final target contains a β-amino alcohol motif. The PBM reaction installs the nitrogen and the masked hydroxyl group in a single, highly convergent step. Classical routes would require multiple steps, such as alkylation of an amine with an epoxide or reductive amination of a hydroxyketone, often with lower overall efficiency.

Validated Experimental Protocol: Synthesis of 2-(Dibenzylamino)-3-(trimethylsilyl)propanoic acid

This protocol describes the Petasis reaction between glyoxylic acid, dibenzylamine, and this compound.

Materials:

  • Glyoxylic acid monohydrate (1.0 eq)

  • Dibenzylamine (1.0 eq)

  • This compound (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Toluene

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add glyoxylic acid monohydrate (1.0 mmol, 92 mg) and dibenzylamine (1.0 mmol, 197 mg).

  • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes. The mixture may be a slurry.

  • Add this compound (1.1 mmol, 145 mg) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, add toluene (10 mL) and concentrate the mixture under reduced pressure to remove DCM and water azeotropically.

  • The crude residue can be purified by silica gel chromatography or crystallization to yield the desired α-amino acid derivative.

Scientist's Note (Trustworthiness): The reaction is often driven by the precipitation of the amino acid product from the nonpolar solvent, which serves as a self-validating endpoint. The use of excess boronic acid (1.1 eq) ensures complete consumption of the intermediate iminium ion. The irreversible nature of the C-C bond formation step provides a significant advantage over the classic Mannich reaction, which can be reversible and lead to lower yields.[9]

Core Application II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, linking an organoboron species with an organohalide or triflate using a palladium catalyst.[6][12] The use of this compound in this context allows for the introduction of the CH₂TMS group onto aryl or heteroaryl scaffolds.

dot

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance

The key comparison here is with other methods for methylating aryl halides.

Methylating RouteSubstrate ExampleCatalyst/ConditionsTypical YieldKey AdvantagesLimitations & Causality
((TMS)methyl)B(OH)₂ + Suzuki 4-BromoacetophenonePd(PPh₃)₄, Na₂CO₃~85-95%Tolerates ketones, esters, amides. Mild conditions. Stable, solid reagent.Two-step process if the methyl group is the final target.
MeB(OH)₂ + Suzuki 4-BromoacetophenonePd(dppf)Cl₂, K₂CO₃~80-90%Direct methylation. Good functional group tolerance.Protodeboronation can be a competing side reaction, lowering yield.[13]
Stille Coupling (Me₄Sn) 4-BromoacetophenonePd(PPh₃)₄>90%Highly efficient.Organotin reagents are highly toxic, and removal of tin byproducts can be challenging.[6]
Negishi Coupling (MeZnCl) 4-BromoacetophenonePd(dppf)Cl₂>90%Very high reactivity.Organozinc reagents have poor functional group tolerance and require strictly anhydrous conditions.
Trimethylphosphate Arylboronic EsterCuI, LiOtBu~70-90%Uses a mild, non-toxic methyl source.[14]Requires pre-formation of the boronic ester from the halide.

Table 2: Comparison of synthetic routes for aryl methylation.

Expert Insight: The decision to use this compound is often made when late-stage functionalization of a complex molecule is required. Its stability and high functional group tolerance minimize the risk of undesired side reactions, which is a critical concern in multi-step syntheses. Furthermore, the retained CH₂TMS group serves as a versatile handle for further diversification, an option not available with direct methylation reagents.

Validated Experimental Protocol: Synthesis of 4-((Trimethylsilyl)methyl)acetophenone

Materials:

  • 4-Bromoacetophenone (1.0 eq)

  • This compound (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Toluene/Water (10:1)

Procedure:

  • To a Schlenk flask, add 4-bromoacetophenone (1.0 mmol, 199 mg), this compound (1.5 mmol, 198 mg), and K₃PO₄ (3.0 mmol, 637 mg).

  • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient).

Scientist's Note (Causality): The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle, especially with alkylboronic acids which can be challenging substrates.[12] K₃PO₄ is an effective base for activating the boronic acid to form the boronate species necessary for transmetalation without promoting significant hydrolysis of the ester group on the substrate.[15]

Conclusion

The validation of a synthetic route is a multi-faceted process that extends beyond mere yield. It encompasses safety, scalability, functional group tolerance, and strategic versatility. This compound consistently proves its value across these metrics. While direct methylating agents like methyl Grignards or methylboronic acid have their place for simpler substrates, the silyl-containing reagent provides a superior solution for complex, multi-functionalized molecules. Its ability to act as a stable, masked hydroxymethyl anion in both Petasis and Suzuki-Miyaura reactions allows for the design of convergent and efficient synthetic routes that would be otherwise untenable. For researchers, scientists, and drug development professionals, mastering the application of this reagent is a key step toward building better molecules, faster.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Petasis reaction. Wikipedia. [Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PubMed Central. [Link]

  • Petasis Reaction. Organic Chemistry Portal. [Link]

  • The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). organic-chemistry.org. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • The Petasis Borono-Mannich Multicomponent Reaction. ResearchGate. [Link]

  • Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Boron-Based Crossed-Coupling Reactions. Denmark Group, University of Illinois. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • .alpha.-Trimethylsilyl boronic esters. Pinacol lithio(trimethylsilyl)methaneboronate, homologation of boronic esters with [chloro(trimethylsilyl)methyl]lithium, and comparisons with some phosphorus and sulfur analogs. ACS Publications. [Link]

  • This compound | C4H13BO2Si | CID 11367003. PubChem. [Link]

  • Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Semantic Scholar. [Link]

  • C-Methylation of Organic Substrates: A Comprehensive Overview. Part II—Methyl Metals as Methylating Agents. ResearchGate. [Link]

  • A facile and green synthetic route to boronic acid esters utilizing mechanochemistry. RSC Publishing. [Link]

  • Trimethylphosphate as a Methylating Agent for Cross Coupling: A Slow-Release Mechanism for the Methylation of Arylboronic Esters. PubMed. [Link]

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A Senior Application Scientist's Guide to ((Trimethylsilyl)methyl)boronic Acid: A Cost-Benefit Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic and medicinal chemistry, the choice of reagent is a critical decision point, balancing reactivity, stability, cost, and practicality. This guide provides an in-depth analysis of ((trimethylsilyl)methyl)boronic acid and its derivatives, offering a comparative look at its utility against common alternatives. We will delve into the core applications, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.

Executive Summary: The Strategic Value of a Silylmethyl Boronate

This compound, and more commonly its pinacol ester, serves as a versatile and stable precursor to the synthetically valuable (trimethylsilyl)methyl nucleophile. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a methylene-linked trimethylsilyl group (-CH₂TMS). This moiety is a cornerstone in various synthetic transformations, including the Peterson olefination for the stereoselective synthesis of alkenes.

While more reactive organometallic alternatives like (trimethylsilyl)methyllithium and (trimethylsilyl)methylmagnesium chloride exist, the boronic acid derivative offers a compelling combination of stability, ease of handling, and functional group tolerance, often justifying a potentially higher initial reagent cost through improved yields and simplified procedures.

Core Applications and Mechanistic Considerations

The utility of this compound stems from its ability to act as a carbanion equivalent in a controlled and predictable manner. The key to its reactivity in cross-coupling reactions is the transmetalation step in the palladium catalytic cycle. The presence of a base is crucial to activate the boronic acid or ester, forming a more nucleophilic boronate species that facilitates the transfer of the (trimethylsilyl)methyl group to the palladium center.

dot

Caption: Simplified Suzuki-Miyaura cycle for coupling with ((trimethylsilyl)methyl)boronic ester.

Comparative Analysis: this compound vs. Alternatives

The primary alternatives for introducing a (trimethylsilyl)methyl group are organolithium and organomagnesium (Grignard) reagents. A direct comparison reveals a trade-off between reactivity and ease of use.

ReagentTypical ApplicationKey AdvantagesKey Disadvantages
This compound pinacol ester Suzuki-Miyaura CouplingAir and moisture stable, high functional group tolerance, commercially available.Requires a catalyst and base, may have a higher initial cost.
(Trimethylsilyl)methylmagnesium chloride Kumada/Negishi CouplingHigh reactivity, lower cost of the reagent itself.Highly reactive with air and moisture, lower functional group tolerance.
(Trimethylsilyl)methyllithium Nucleophilic Addition, Peterson OlefinationVery high reactivity, useful for deprotonations.Pyrophoric, requires stringent anhydrous and inert atmosphere techniques.
Cost-Benefit Analysis

While the initial purchase price of this compound pinacol ester may be higher than its Grignard or organolithium counterparts, a comprehensive cost analysis must consider the entire synthetic workflow.

FactorThis compound pinacol ester(Trimethylsilyl)methylmagnesium chloride / -lithium
Reagent Cost Moderate to HighLow to Moderate
Catalyst/Ligand Cost Required (e.g., Palladium catalysts)May be required for cross-coupling
Solvent/Handling Cost Standard laboratory grade solvents often suffice.Requires strictly anhydrous solvents and inert atmosphere, increasing costs.
Workup/Purification Generally cleaner reactions, simpler workup.Can lead to more side products, requiring more extensive purification.
Yield & Reproducibility Often higher and more reproducible due to stability.Can be variable due to sensitivity to conditions.
Safety Overhead Lower; non-pyrophoric.Higher; pyrophoric nature of organolithiums requires specialized training and equipment.[1][2][3][4]

Experimental Data: A Head-to-Head Comparison

Suzuki-Miyaura Coupling with this compound pinacol ester

Recent advancements have demonstrated that the use of specific ligands and bases can lead to highly efficient couplings. For instance, protocols using sterically demanding phosphine ligands often give high yields.[5]

Representative Reaction:

Aryl Halide + this compound pinacol ester --(Pd catalyst, base)--> Aryl-CH₂TMS

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2,6-dichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄dioxane/H₂O1001274
4-chloroacetophenonePd₂(dba)₃ / AntPhosTMSOKTHF25<195

Data compiled from representative literature.[5][6]

Negishi Coupling with (Trimethylsilyl)methylzinc chloride (prepared from the Grignard reagent)

The Negishi coupling is a powerful alternative that utilizes organozinc reagents, which are generally more functional group tolerant than their Grignard or organolithium precursors.[7]

Representative Reaction:

Aryl Halide + (Me₃SiCH₂)ZnCl --(Pd or Ni catalyst)--> Aryl-CH₂TMS

Aryl HalideCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)
4-bromobenzonitrilePdCl₂(Amphos)₂THF2524~85-95
Z-alkenyl iodidePdCl₂(PPh₃)₂ / TMEDATHF2520>90

Data compiled from representative literature.[8][9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound pinacol ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound pinacol ester (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add toluene and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot```dot digraph "Suzuki_Protocol_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Combine Reagents\n(Ar-Br, Boronic Ester, Catalyst, Base)"]; B [label="Add Solvents\n(Toluene/Water)"]; C [label="Degas with Argon"]; D [label="Heat and Stir\n(100 °C, 12-24h)"]; E [label="Cool and Dilute\n(Ethyl Acetate)"]; F [label="Aqueous Workup\n(Water, Brine)"]; G [label="Dry and Concentrate"]; H [label="Purify\n(Column Chromatography)"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Safety profiles of silylmethyl reagents.

Conclusion and Recommendations

This compound and its esters are highly valuable reagents for the introduction of the -CH₂TMS group, particularly in the context of complex molecule synthesis.

  • For high-value, late-stage functionalization, or when working with sensitive substrates, the stability, functional group tolerance, and predictable reactivity of This compound pinacol ester in Suzuki-Miyaura couplings make it the superior choice, despite a higher initial reagent cost. The increased reliability and simpler handling procedures provide a significant overall benefit.

  • For the synthesis of simple, robust molecules on a large scale where cost is the primary driver, (trimethylsilyl)methylmagnesium chloride in a Negishi or Kumada coupling may be the more economical option, provided the substrate can tolerate the more reactive conditions.

  • For applications requiring direct nucleophilic addition to carbonyls, such as in the Peterson olefination, (trimethylsilyl)methyllithium remains the reagent of choice due to its high basicity and nucleophilicity. However, its pyrophoric nature necessitates stringent safety protocols.

Ultimately, the optimal reagent depends on a careful evaluation of the specific synthetic challenge, weighing the factors of cost, yield, substrate compatibility, and safety. This guide provides the foundational data and insights to make that decision with confidence.

References

  • Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Retrieved from [Link]

  • Alkali Scientific. (n.d.). (Trimethylsilyl)methyllithium solution, 4 X 25 mL. Retrieved from [Link]

  • Gurram, M., et al. (2015). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • Delaney, C. P., et al. (2020). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 142(39), 16669-16683.
  • Denmark, S. E., & Smith, R. C. (2009). The Negishi Cross-Coupling Reaction. Denmark Group Meeting.
  • Buchwald, S. L., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 133(45), 18231-18234.
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Bock, M. J., & Denmark, S. E. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 144(4), 1563-1570.
  • Chem-Station. (2014). Negishi Cross Coupling Reaction. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 4032-4035.
  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Denmark, S. E., & Regens, C. S. (2020).
  • Schwindeman, J. A. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(10), 1175-1210.
  • Shields, J. D., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54692.
  • ResearchGate. (2023). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry.
  • Cherney, A. H., et al. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587-9652.

Sources

Part 1: The Nucleophilic Coupling Partner: ((Trimethylsilyl)methyl)boronic acid and the Realm of B-Alkyl Couplings

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Advanced Reagents in Suzuki-Miyaura Coupling: A Comparative Analysis of Nucleophilic Partners and Activating Bases

For researchers and professionals in drug development and chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The evolution of this Nobel Prize-winning reaction has been marked by the development of sophisticated reagents that overcome previous limitations, expanding its scope and efficiency. This guide provides an in-depth technical comparison of two such reagents that represent different facets of modern Suzuki coupling: ((Trimethylsilyl)methyl)boronic acid , a specialized nucleophilic partner, and potassium trimethylsilanolate (TMSOK) , a highly effective activating base.

While a direct performance comparison is nuanced due to their fundamentally different roles in the catalytic cycle, this guide will elucidate their respective contributions, mechanistic implications, and practical applications, providing the necessary data for informed experimental design.

The Suzuki-Miyaura reaction traditionally excels at coupling aryl or vinyl groups. The use of sp³-hybridized carbon nucleophiles, such as those from alkylboronic acids, has historically been more challenging due to issues like slow transmetalation rates and competing β-hydride elimination pathways.[2] this compound falls into this class of B-alkyl reagents, designed to transfer a (trimethylsilyl)methyl group to an organic halide or triflate.

Mechanism and Experimental Considerations for B-Alkyl Suzuki Coupling

The catalytic cycle for a B-alkyl Suzuki coupling follows the canonical steps of oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition : A Palladium(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation : This is often the rate-limiting step for B-alkyl reagents. The alkyl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5]

  • Reductive Elimination : The coupled product (Ar-Alkyl) is expelled from the palladium complex, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, and base is critical to favor the desired pathway over side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate both oxidative addition and the final reductive elimination step.[4]

Part 2: The Activating Base: Potassium Trimethylsilanolate (TMSOK) and the Anhydrous Frontier

Potassium trimethylsilanolate (TMSOK) represents a paradigm shift in the execution of Suzuki-Miyaura couplings. It is not a nucleophilic partner that donates a fragment to the final product; instead, it is a uniquely effective organic-soluble base that enables rapid, homogeneous, and anhydrous reaction conditions.[6][7]

Key Advantages of TMSOK in Suzuki-Miyaura Coupling
  • Homogeneous & Anhydrous Conditions : Unlike common inorganic bases (e.g., K₂CO₃, Cs₂CO₃) that are often insoluble in organic solvents, TMSOK dissolves readily in ethereal solvents like THF or dioxane.[7] This creates a homogeneous reaction mixture, improving reproducibility and reaction rates. The anhydrous nature of the reaction minimizes or eliminates the common side reaction of protodeboronation, which is especially problematic for sensitive organoboron reagents.[7][8]

  • Rapid Reaction Rates : The use of TMSOK, particularly in concert with boronic esters, can lead to dramatic rate enhancements. Reactions that previously required many hours or even days can often be completed in minutes.[6][9][10]

  • Synergy with Boronic Esters : While boronic acids can be used, TMSOK shows exceptional performance with boronic esters (e.g., neopentyl or pinacol esters).[11][12] These esters are often more stable, easier to handle, and less prone to decomposition than their corresponding boronic acids.[8][13]

The Mechanistic Distinction: The "Boronate Pathway"

Crucially, TMSOK promotes a different mechanistic route than traditional aqueous bases.

  • Oxo-Palladium Pathway (Aqueous Base) : The base first reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide species. This intermediate then reacts with the neutral boronic acid to facilitate transmetalation.[14][15]

  • Boronate Pathway (TMSOK) : TMSOK reacts with the boronic acid or ester to form a highly nucleophilic boronate "ate" complex. This activated boronate species reacts directly with the Pd(II)-halide complex, bypassing the need for a palladium-hydroxide intermediate.[14][16][17] Studies have shown this pathway, often considered prohibitively slow under other conditions, becomes highly favorable with TMSOK.[15][16]

Suzuki_Pathways cluster_0 Conventional Oxo-Palladium Pathway (Aqueous Base) cluster_1 TMSOK-Promoted Boronate Pathway (Anhydrous) ArPdLX ArPd(II)LX ArPdLOH ArPd(II)L(OH) ArPdLX->ArPdLOH Base (OH⁻) PreTrans_Oxo Pre-Transmetalation Complex ArPdLOH->PreTrans_Oxo R_BOH2 R-B(OH)₂ R_BOH2->PreTrans_Oxo ArPdLR ArPd(II)LR PreTrans_Oxo->ArPdLR Transmetalation Ar_R Ar-R Product ArPdLR->Ar_R Reductive Elimination ArPdLX_2 ArPd(II)LX PreTrans_Boronate Pre-Transmetalation Complex ArPdLX_2->PreTrans_Boronate R_B_OR2 R-B(OR)₂ Boronate [R-B(OR)₂(OTMS)]⁻K⁺ R_B_OR2->Boronate TMSOK Boronate->PreTrans_Boronate ArPdLR_2 ArPd(II)LR PreTrans_Boronate->ArPdLR_2 Direct Transmetalation Ar_R_2 Ar-R Product ArPdLR_2->Ar_R_2 Reductive Elimination

Caption: Mechanistic pathways in Suzuki-Miyaura transmetalation.

Quantitative Data & Performance Comparison

The following table summarizes a direct comparison from the literature, demonstrating the dramatic rate increase achieved by switching from a traditional boronic acid/base system to a boronic ester/TMSOK system. The catalyst, ligand, and catalyst loading were kept constant for a fair comparison.[11]

EntryElectrophileNucleophileBaseTime (h)Yield (%)
1a4-Bromo-N,N-dimethylanilineMethylboronic acidCs₂CO₃31268
1b 4-Bromo-N,N-dimethylaniline Methyl neopentylglycolboronate TMSOK 16 91
2a2-Bromo-6-methylpyridinePhenylboronic acidK₃PO₄7251
2b 2-Bromo-6-methylpyridine Phenyl neopentylglycolboronate TMSOK 0.5 99

Data sourced from Organic Syntheses, 2020, 97, 245-261.[11]

As the data clearly shows, the combination of a boronic ester with TMSOK provides superior yields in significantly less time, highlighting its efficiency.

Experimental Protocols

Protocol 1: General Procedure for B-Alkyl Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling an aryl bromide with an alkylboronic acid.

Workflow_Alkyl start Start reagents Combine Aryl Halide, Alkylboronic Acid, Base (e.g., K₃PO₄) start->reagents degas Degas Solvent (e.g., Toluene/H₂O) with Argon reagents->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of ((Trimethylsilyl)methyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. While ((trimethylsilyl)methyl)boronic acid is a valuable reagent in modern synthetic chemistry, its responsible disposal is a critical aspect of its lifecycle. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles for organoboronic acids and organosilanes.

Our approach moves beyond a simple checklist, explaining the rationale behind each step to empower you with the knowledge to handle chemical waste responsibly.

Hazard Profile & Risk Assessment

Based on these related compounds, this compound should be handled as a hazardous substance with the following potential classifications:

  • Skin Irritation: Likely to cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Likely to cause serious irritation if it comes into contact with the eyes.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1]

Causality: The boronic acid functional group is known to be an irritant. The organosilane component does not mitigate this, and the compound should be treated with appropriate caution. Therefore, the primary disposal pathway must be through a licensed hazardous waste management service, not via standard drains or general waste.[4]

Personnel Protection & Immediate Safety

Before beginning any disposal-related task, ensuring personal safety is the first priority. This involves both personal protective equipment (PPE) and environmental controls.

Essential PPE:

  • Eye Protection: Wear safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A standard lab coat is required to prevent skin contact.[6]

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[6]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]

Step-by-Step Disposal Protocol

The mandated method for disposing of this compound is as regulated chemical waste. Do not attempt to neutralize or dispose of this compound down the drain.[7]

Step 1: Waste Characterization and Segregation

Classify all waste containing this compound (including pure compound, contaminated solutions, and spill cleanup materials) as hazardous chemical waste. A critical safety rule is to never mix incompatible waste streams.[8] This compound should be collected as a standalone waste stream unless your institution's Environmental Health & Safety (EHS) office provides explicit instructions for combining it with a compatible solvent waste stream.

Step 2: Container Selection and Labeling
  • Container Choice: Select a waste container that is in good condition, free of leaks or cracks, and has a tightly sealing lid. The container material must be chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) container is suitable.

  • Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label from your institution's EHS department. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The date when waste was first added to the container.

    • All appropriate hazard pictograms (e.g., exclamation mark for irritant).[4]

Step 3: On-Site Accumulation

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure the SAA is secure, away from drains, and segregated from incompatible materials like strong oxidizing agents.[5]

Step 4: Scheduling Professional Disposal

Once the waste container is full, or if you are approaching your laboratory's accumulation volume limits, arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal service.[9] Do not allow hazardous waste to accumulate indefinitely.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Initial Rinse: Perform a "triple rinse" of the empty container. For the first rinse, use a suitable laboratory solvent (e.g., acetone or ethanol).

  • Collect Rinseate: Crucially, the first rinseate must be collected and disposed of as hazardous waste.[6] Add this rinseate to your designated hazardous waste container for this compound.

  • Subsequent Rinses: The second and third rinses can typically be performed with water. Consult with your EHS office for guidance on the disposal of the subsequent rinseates.

  • Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface or remove the original manufacturer's label. The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.

Spill and Emergency Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the appropriate PPE before attempting cleanup.

  • Contain & Clean: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in your labeled hazardous waste container.[9] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), then collect and place it in the waste container.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.

Disposal Workflow and Decision Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_container Containment cluster_accumulation Accumulation & Disposal cluster_spill Contingency: Spill start Waste Generation (e.g., excess reagent, contaminated material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood characterize Characterize as Hazardous Waste hood->characterize container Select Compatible Container characterize->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date container->label_waste accumulate Store in Satellite Accumulation Area (SAA) label_waste->accumulate pickup Request Pickup from EHS / Licensed Contractor accumulate->pickup end Proper Disposal Complete pickup->end spill Spill Occurs spill_clean Contain & Clean Spill (Use inert absorbent) spill->spill_clean spill_waste Collect Spill Debris as Hazardous Waste spill_clean->spill_waste spill_waste->container Add to waste container

Caption: Decision workflow for the safe disposal of this compound.

Quantitative Data and Hazard Summary

This table summarizes the key hazard information extrapolated from analogous boronic acid compounds. Always treat the chemical with the caution these statements imply.

Hazard ClassificationDescriptionPrecautionary Statement CodeSource
Skin Irritation Causes skin irritation.P280, P302+P352[2][3]
Eye Irritation Causes serious eye irritation.P280, P305+P351+P338[2][3]
Respiratory Irritation May cause respiratory irritation.P261, P304+P340[1]

References

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at: [Link]

  • Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. Available at: [Link]

  • Safety Data Sheet - 4-(Trimethylsilyl)phenylboronic Acid. XiXisys. Available at: [Link]

Sources

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Reactant of Route 1
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Reactant of Route 2
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